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  • Product: Anthelvencin B
  • CAS: 11011-26-0

Core Science & Biosynthesis

Foundational

Anthelvencin B: Chemical Structure, Properties, and Biosynthetic Logic

An In-Depth Technical Guide for Drug Development Professionals Part 1: Executive Summary Anthelvencin B is a naturally occurring pyrrolamide antibiotic isolated from Streptomyces venezuelae.[1][2] Structurally analogous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Part 1: Executive Summary

Anthelvencin B is a naturally occurring pyrrolamide antibiotic isolated from Streptomyces venezuelae.[1][2] Structurally analogous to the well-characterized DNA-binders netropsin and distamycin, Anthelvencin B is distinguished by its specific methylation pattern on the pyrrole-amide core.

While Anthelvencin A has historically garnered more attention, recent revisions in structural elucidation (Aubry et al., 2020) have repositioned Anthelvencin B as a critical reference point for understanding the structure-activity relationships (SAR) of minor groove binders. It functions primarily by binding to AT-rich regions of B-DNA, inhibiting nucleic acid synthesis. This guide dissects its chemical identity, physicochemical behavior, biosynthetic origins, and isolation methodologies.

Part 2: Chemical Identity & Structural Analysis

Structural Architecture

Anthelvencin B belongs to the pyrrolamide class of natural products.[1][2] Its core scaffold consists of two 4-aminopyrrole-2-carboxylic acid units linked by amide bonds, terminating in a guanidino-like tail.

  • Core Difference: The defining feature of Anthelvencin B is the absence of N-methylation on its pyrrole rings.

    • Anthelvencin A (C19): Contains one N-methyl group (located on the first pyrrole ring, "Ring A").

    • Anthelvencin B (C18): Contains zero N-methyl groups on the pyrrole rings (bis-desmethyl analog).

    • Anthelvencin C (C20): Contains two N-methyl groups (fully methylated).

Chemical Data Table
PropertyDataNotes
IUPAC Name N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1H-pyrrol-3-yl]-4-[[(5-amino-3,4-dihydro-2H-pyrrol-2-yl)carbonyl]amino]-1H-pyrrole-2-carboxamideNote: Nomenclature varies by salt form
Molecular Formula C₁₈H₂₃N₉O₃ Confirmed by HRMS (Aubry et al., 2020)
Molecular Weight 413.44 g/mol Monoisotopic Mass: ~413.19
Exact Mass [M+H]+ 414.1998 Calculated: 414.1997
Chromophore Pyrrole-amide conjugateUV λmax ~296–305 nm (characteristic of class)
Solubility Soluble in MeOH, DMSO, Water (as salt)Poor solubility in non-polar organic solvents
pKa Basic (Guanidino/Amidine tail)Forms stable salts (e.g., hydrochloride)
Structural Connectivity Diagram

The following diagram illustrates the modular connectivity of the Anthelvencin B scaffold, highlighting the specific absence of methylation sites compared to its analogs.

AnthelvencinStructure cluster_0 Anthelvencin B Scaffold (C18H23N9O3) Head Dihydro-pyrrole Head (5-amino-3,4-dihydro-2H-pyrrole) Link1 Amide Bond Head->Link1 PyrroleA Pyrrole Ring A (Unmethylated - NH) Link1->PyrroleA Link2 Amide Bond PyrroleA->Link2 Note Note: Anthelvencin A has N-Me on Pyrrole A. Anthelvencin B has NH on both. PyrroleA->Note PyrroleB Pyrrole Ring B (Unmethylated - NH) Link2->PyrroleB Link3 Amide Bond PyrroleB->Link3 PyrroleB->Note Tail Amidine Tail (3-amino-3-iminopropyl) Link3->Tail

Figure 1: Modular connectivity of Anthelvencin B. Note the unmethylated status of both pyrrole rings, distinguishing it from analogs A and C.

Part 3: Biosynthesis & Production

Understanding the biosynthesis of Anthelvencin B is crucial for generating derivatives via combinatorial biosynthesis. The pathway is encoded by the ant gene cluster in S. venezuelae.

The ant Gene Cluster Logic

The assembly follows a non-ribosomal peptide synthetase (NRPS) logic but utilizes stand-alone domains, a feature typical of "Type II" NRPS systems found in pyrrolamide biosynthesis.[1][2]

  • Precursor Formation: The pyrrole unit is derived from 4-aminopyrrole-2-carboxylic acid.

  • Chain Assembly: The assembly is iterative, involving the condensation of pyrrole units.

  • Key Enzymes:

    • Ant6/7/8: Involved in the initiation and synthesis of the pyrrole monomer.

    • Ant19: A stand-alone Peptidyl Carrier Protein (PCP) that carries the growing chain.

    • Ant23 (ATP-grasp ligase): A critical enzyme that catalyzes the formation of the amide bond between the PCP-bound intermediate and the incoming pyrrole unit.

Biosynthetic Pathway Diagram

Biosynthesis cluster_enzymes Enzymatic Assembly (ant Cluster) Precursor Precursor: 4-aminopyrrole-2-carboxylate Ant19 Ant19 (PCP) Carrier Protein Precursor->Ant19 Loading Intermediate PCP-loaded Pyrrole Intermediate Ant19->Intermediate Ant23 Ant23 (ATP-grasp Ligase) NRPS NRPS Domains (Condensation) Ant23->NRPS Elongation AnthelvencinB Anthelvencin B (Des-methyl Product) NRPS->AnthelvencinB Termination & Release Intermediate->Ant23 Amide Bond Formation Methylation Methylation Step (Skipped/Absent for B) Intermediate->Methylation Leads to Anthelvencin A/C

Figure 2: Simplified biosynthetic flow for Anthelvencin B. The pathway utilizes stand-alone PCP and ligase enzymes. The absence of specific methylation steps yields the B analog.

Part 4: Mechanism of Action

DNA Minor Groove Binding

Anthelvencin B, like netropsin, binds non-covalently to the minor groove of AT-rich double-stranded DNA .

  • Binding Motif: The crescent shape of the molecule complements the curvature of the minor groove.

  • Interaction: Hydrogen bonds form between the amide NH groups of the drug and the N3 of adenine or O2 of thymine.

  • Electrostatics: The positively charged tail (amidine/guanidino group) interacts electrostatically with the negatively charged phosphate backbone, stabilizing the complex.

Biological Consequence
  • Inhibition: The drug-DNA complex acts as a physical roadblock for DNA polymerase and RNA polymerase.

  • Selectivity: High affinity for AT-rich sequences makes it a potent inhibitor of organisms with high AT-content genomes.

Part 5: Experimental Protocols

Production and Isolation Protocol

Objective: Isolate Anthelvencin B from Streptomyces venezuelae ATCC 14583.

Reagents:

  • Strain: S. venezuelae ATCC 14583 (wild type or ant-optimized mutants).

  • Medium: MP5 Production Medium (Glucose, Soybean flour, NaCl, CaCO3).

  • Resin: Amberlite XAD-16 or Diaion HP-20.

Workflow:

  • Fermentation:

    • Inoculate spore suspension into MP5 medium.

    • Incubate at 30°C, 180 rpm for 3–4 days.

  • Extraction (Solid Phase):

    • Centrifuge culture broth to remove mycelia.

    • Pass supernatant through an Amberlite XAD-16 column.

    • Wash column with water to remove salts/media.

    • Elute metabolites with a gradient of Methanol (20% -> 100%).

  • Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 40% B over 30 minutes.

    • Detection: UV at 296 nm.

    • Collection: Collect peak corresponding to m/z 414.2.

Characterization Criteria

To validate the identity of Anthelvencin B, the following spectral signatures must be met:

TechniqueExpected Signature for Anthelvencin B
HRMS (ESI+) [M+H]+ = 414.1998 (calc. 414.1997).
1H NMR (D2O) Absence of N-methyl singlets (typically ~3.8 ppm). Presence of pyrrole ring protons (doublets ~6.5-7.2 ppm).
UV-Vis Maxima at ~235 nm and ~296 nm (MeOH).

Part 6: References

  • Aubry, C., Clerici, P., Gerbaud, C., Lautru, S., Micouin, L., & Pernodet, J. L. (2020). Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. ACS Chemical Biology, 15(4), 945–951. [2]

  • BenchChem. Structure-Activity Relationship of Anthelvencin A Analogs: A Comparative Guide. BenchChem Technical Library.

  • PubChem. Anthelvencin A Compound Summary (CID 202542).[3] National Library of Medicine.

  • Medema, M. H., et al. (2015). MIBiG: Minimum Information about a Biosynthetic Gene cluster. Nature Chemical Biology, 11(9), 625–631.

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Functional Divergence of Anthelvencin A and B

The following technical guide details the structural and functional divergence between Anthelvencin A and Anthelvencin B, incorporating the critical structural revisions established in recent literature (2020). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and functional divergence between Anthelvencin A and Anthelvencin B, incorporating the critical structural revisions established in recent literature (2020).

Executive Summary

Anthelvencins are pyrrole-amidine antibiotics produced by Streptomyces venezuelae.[1][2][3] Historically overshadowed by their structural homologs, netropsin and distamycin, Anthelvencins have recently undergone significant structural revision. The primary distinction lies in the methylation state of the pyrrole core: Anthelvencin A is a mono-N-methylated species, whereas Anthelvencin B is the bis-demethylated analog. This subtle "methyl-switch" fundamentally alters the physicochemical profile, DNA minor groove binding thermodynamics, and biosynthetic trajectory of the compounds.

This guide provides a definitive structural comparison, experimental protocols for differentiation, and an analysis of the Structure-Activity Relationship (SAR) governing their interaction with AT-rich DNA sequences.

Part 1: Chemical Architecture & Structural Homology

The Revised Structural Scaffold

Until 2020, the precise connectivity of the Anthelvencin scaffold was ambiguous. High-resolution structural re-evaluation has confirmed that both compounds share a core backbone comprising a guanidino-acetyl head group, two pyrrole-carboxamide units, and a terminal amidine tail.

The defining difference is the N-methylation status of the pyrrole rings:

  • Anthelvencin A (

    
    ):  Contains one N-methylpyrrole  unit and one N-H (unsubstituted) pyrrole  unit.
    
  • Anthelvencin B (

    
    ):  Contains two N-H (unsubstituted) pyrrole  units.
    

This difference of a single methylene group (-CH₂-, 14.02 Da) dictates the hydrophobicity and the curvature of the molecule, which are critical for the "lock-and-key" fit within the DNA minor groove.

Physicochemical Comparison Table
FeatureAnthelvencin AAnthelvencin BStructural Consequence
Molecular Formula


A is more lipophilic.
Exact Mass (Monoisotopic) ~427.21 Da~413.19 DaDistinct MS signatures.
Pyrrole Ring 1 N-MethylatedUnsubstituted (N-H)A lacks H-bond donor at this site.
Pyrrole Ring 2 Unsubstituted (N-H)Unsubstituted (N-H)Conserved H-bond donor.
Solubility Profile Moderate (Water/MeOH)High (Water)B is more polar due to exposed N-H.
DNA Binding Mode Minor Groove (High Affinity)Minor Groove (Mod. Affinity)Methyl group aids hydrophobic fit.

Part 2: Experimental Methodologies for Differentiation

As a Senior Scientist, relying solely on retention time is insufficient for rigorous identification. The following self-validating protocols utilize Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to definitively distinguish the congeners.

Protocol: High-Resolution LC-MS/MS Discrimination

Objective: To separate and identify Anthelvencin A and B based on mass-to-charge ratio (


) and fragmentation patterns.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve lyophilized extract in 50:50 MeOH:H₂O to a concentration of 10 µg/mL. Filter through 0.22 µm PTFE.

  • Chromatography:

    • Gradient: 5% B to 40% B over 15 minutes.

    • Rationale: The more polar Anthelvencin B (bis-demethyl) will elute earlier than the methylated Anthelvencin A.

  • MS Detection (Positive Mode):

    • Target Parent Ion A:

      
      
      
    • Target Parent Ion B:

      
      
      
  • Validation (MS/MS):

    • Fragment both precursors. Look for the characteristic loss of the guanidino head group.

    • Differentiation Marker: The fragment corresponding to the first pyrrole unit will show a mass shift of 14 Da between A and B, confirming the location of the methylation.

Protocol: 1H-NMR Diagnostic Signals

Objective: To visually confirm the presence/absence of the N-methyl group.

  • Solvent: Dissolve 2-5 mg of purified compound in DMSO-

    
    .
    
  • Acquisition: Run a standard 1H-NMR (500 MHz or higher).

  • Analysis Region (3.5 - 4.0 ppm):

    • Anthelvencin A: Will display a sharp singlet integrating to 3 protons around 3.80–3.90 ppm . This corresponds to the

      
       group.
      
    • Anthelvencin B: This region will be silent (no singlet). Instead, look for an additional broad singlet downfield (11.0–12.0 ppm) corresponding to the pyrrole N-H proton, which is exchangeable and may be broad.

Part 3: Structure-Activity Relationship (SAR) & Visualization

The "Methyl-Switch" Mechanism

The structural difference is not merely cosmetic; it drives the biological efficacy.

  • Curvature Matching: The N-methyl group in Anthelvencin A induces a specific curvature in the molecule that aligns more closely with the inherent curvature of the DNA minor groove in AT-rich tracts.

  • Desolvation Penalty: Anthelvencin B, with two exposed N-H groups, is highly solvated. Binding to DNA requires stripping these water molecules (desolvation), which is an energetic penalty. Anthelvencin A, being less polar at the methyl site, incurs a lower desolvation penalty.

  • Van der Waals Contacts: The methyl group of A sits snugly against the floor of the minor groove, creating favorable van der Waals interactions that B lacks.

Biosynthetic & Functional Logic Diagram

The following diagram illustrates the structural relationship and the experimental logic used to distinguish the two compounds.

Anthelvencin_Logic Precursor Biosynthetic Precursor (4-aminopyrrole-2-carboxylate) AntB Anthelvencin B (C18H23N9O3) [Bis-demethylated] Precursor->AntB NRPS Assembly (No Methylation) AntA Anthelvencin A (C19H25N9O3) [Mono-N-methylated] AntB->AntA Putative N-Methylation PropB Features: - High Polarity - 2 x NH Pyrroles - Lower DNA Affinity AntB->PropB AntC Anthelvencin C (C20H27N9O3) [Bis-N-methylated] AntA->AntC Further Methylation PropA Features: - Optimal Curvature - 1 x N-Me, 1 x NH - High DNA Affinity AntA->PropA

Caption: Structural progression from the unmethylated Anthelvencin B to the methylated A and C variants.

SAR Workflow Diagram

This diagram outlines the decision matrix for researchers evaluating these compounds for drug development.

SAR_Workflow Start Crude Extract (S. venezuelae) LCMS LC-MS/MS Profiling (C18 Column) Start->LCMS Decision Mass Detection LCMS->Decision PathA m/z 428 [M+H]+ (Anthelvencin A) Decision->PathA PathB m/z 414 [M+H]+ (Anthelvencin B) Decision->PathB NMR 1H-NMR Validation (DMSO-d6) PathA->NMR PathB->NMR ResultA Signal at 3.8 ppm (N-Me) Confirmed: Anthelvencin A NMR->ResultA Singlet Present ResultB No Signal at 3.8 ppm Confirmed: Anthelvencin B NMR->ResultB Singlet Absent

Caption: Step-by-step experimental workflow for distinguishing Anthelvencin A and B using MS and NMR.

References

  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. Source: ACS Chemical Biology (2020) Note: This is the primary authority revising the structure and defining the A/B/C relationship. [Link][1][2]

  • Anthelvencins, New Antibiotics with Anthelmintic Properties. Source: Antimicrobial Agents and Chemotherapy (1965) Note: The original isolation paper, providing historical context for the biological activity. [Link]

Sources

Foundational

Technical Guide: Pyrrolamide Antibiotics from Streptomyces venezuelae

Focus: Anthelvencins and Biosynthetic Engineering Executive Summary & Strategic Importance Pyrrolamide antibiotics (e.g., netropsin, distamycin, anthelvencin) are a specialized class of polyamide minor-groove binders.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Anthelvencins and Biosynthetic Engineering

Executive Summary & Strategic Importance

Pyrrolamide antibiotics (e.g., netropsin, distamycin, anthelvencin) are a specialized class of polyamide minor-groove binders.[1][2] Unlike traditional intercalators, these molecules bind non-covalently to the minor groove of DNA, specifically targeting A/T-rich sequences. This binding modality disrupts the replication fork and transcriptional machinery, granting them potent antibacterial, antiviral, and antitumor properties.

While Streptomyces netropsis and Streptomyces distallicus are the historical producers of netropsin and distamycin respectively, ** Streptomyces venezuelae ** (specifically strain ATCC 14583) has emerged as a critical source for Anthelvencins (A and B) . Furthermore, S. venezuelae (strain ATCC 10712) serves as the premier heterologous host ("Superhost") for the engineering of cryptic pyrrolamide gene clusters due to its rapid growth (doubling time ~40 min) and diffuse mycelial growth.

This guide details the biosynthetic mechanics of anthelvencins, the unique biochemistry of their precursors, and protocols for their production and isolation.

Biosynthetic Logic: The ant Gene Cluster

The production of anthelvencins in S. venezuelae is governed by the ** ant ** biosynthetic gene cluster (BGC). Unlike the net (netropsin) or dst (distamycin) clusters, the ant cluster incorporates a unique non-proteinogenic amino acid precursor that defines the structural distinctiveness of anthelvencins.

2.1 The ADPC Divergence

The structural core of most pyrrolamides is 4-amino-pyrrole-2-carboxylic acid. However, anthelvencins utilize 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC) .[3][4][5][6]

  • Mechanism: The gene ** athv28 ** encodes an enzyme responsible for converting Glutamine into ADPC. This is a critical divergence from netropsin biosynthesis, which utilizes guanidinoacetate.

  • Assembly: The assembly is catalyzed by Non-Ribosomal Peptide Synthetases (NRPS).[5][7][8] The process involves the condensation of ADPC units with pyrrole-2-carboxylic acid moieties.

2.2 Visualization: Anthelvencin Biosynthetic Pathway

The following diagram illustrates the flow from primary metabolism (Glutamine) to the final Anthelvencin scaffold, highlighting the role of the ant cluster genes.

AnthelvencinBiosynthesis cluster_legend Legend Glutamine L-Glutamine Athv28 Athv28 (Cyclodeaminase) Glutamine->Athv28 Serine Serine Pyrrole Pyrrole-2-carboxylic acid Serine->Pyrrole Multi-step ADPC ADPC (5-amino-3,4-dihydro- 2H-pyrrole-2-carboxylate) NRPS NRPS Assembly Line (Athv10, 15, 19) ADPC->NRPS Pyrrole->NRPS Athv28->ADPC Cyclization Tailoring Tailoring Enzymes (Methylation/Amidohydrolase) NRPS->Tailoring Pre-Anthelvencin AnthelvencinA Anthelvencin A Tailoring->AnthelvencinA AnthelvencinB Anthelvencin B Tailoring->AnthelvencinB + Methylation key Athv28 is the critical gateway enzyme distinguishing Anthelvencins from Netropsin.

Caption: Biosynthetic flow of Anthelvencin A/B in S. venezuelae, centering on the Athv28-mediated synthesis of the ADPC precursor.[4][5][6]

Production & Isolation Protocols

Producing pyrrolamides requires specific fermentation conditions to trigger the ant cluster, which is often silent or expressed at low levels in standard media.

3.1 Fermentation Protocol

Objective: Maximize titer of Anthelvencin A/B. Strain: Streptomyces venezuelae ATCC 14583 (or engineered ATCC 10712).

ParameterSpecificationNotes
Seed Medium Tryptic Soy Broth (TSB)30g/L, supplemented with 5g/L Yeast Extract.
Production Medium MYM (Maltose-Yeast-Malt)Maltose (4g/L), Yeast Extract (4g/L), Malt Extract (10g/L).
Induction Late Log PhaseProduction typically peaks at 72-96 hours.
Temperature 30°CStrict control required; >32°C reduces yield.
Agitation 200-220 RPMHigh aeration is critical for secondary metabolism.

Step-by-Step Cultivation:

  • Inoculation: Inoculate 50 mL TSB with a single colony or spore stock (

    
     spores). Incubate at 30°C, 220 rpm for 24 hours.
    
  • Scale-up: Transfer 5% (v/v) seed culture into 500 mL baffled flasks containing 100 mL MYM medium.

  • Fermentation: Incubate for 4-5 days. Monitor pH; a shift to alkalinity (pH > 8.0) often correlates with pyrrolamide production due to their basic nature.

3.2 Extraction & Purification (Cation Exchange)

Pyrrolamides are highly basic (polycationic). Standard ethyl acetate extractions will fail as the compounds remain in the aqueous phase at neutral pH.

Workflow:

  • Clarification: Centrifuge culture broth (4000 x g, 20 min) to remove mycelia. Anthelvencins are secreted.

  • Capture (Solid Phase Extraction):

    • Use a Weak Cation Exchange (WCX) or Strong Cation Exchange (SCX) cartridge (e.g., Amberlite IRC-50 or equivalent).

    • Adjust supernatant pH to 6.0 before loading.

    • Wash with water and 20% methanol to remove neutrals.

    • Elute with 0.5M - 1.0M HCl in Methanol (or aqueous NH4OH if using SCX, depending on stability). Note: Acidic elution is preferred for stability.

  • Polishing (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 40% B over 20 minutes. (Pyrrolamides are polar and elute early).

    • Detection: UV at 296 nm (characteristic absorption of pyrrolamide chromophore).

Engineering S. venezuelae as a Chassis

S. venezuelae ATCC 10712 is unique among Streptomycetes because it sporulates in liquid culture and has a streamlined genome. It is the preferred host for heterologous expression of "cryptic" pyrrolamide clusters from slow-growing strains (e.g., S. netropsis).

4.1 Activation of Cryptic Clusters

To discover new pyrrolamides or boost anthelvencin production, the Cluster-Situated Regulator (CSR) must be manipulated.

  • Target: The ant1 gene (in S. venezuelae) or cgc1 (in S. ambofaciens).[1][2] These are LuxR-family regulators.

  • Strategy: Overexpression of ant1 using a constitutive promoter (

    
    ).
    
4.2 Experimental Workflow: Heterologous Expression

The following diagram details the workflow for transferring a pyrrolamide gene cluster (e.g., from a soil isolate) into the S. venezuelae chassis.

HeterologousExpression cluster_note Critical Step Source Source Strain (e.g., S. netropsis) GenomicLib PAC/BAC Library Construction Source->GenomicLib ClusterID Cluster Identification (antiSMASH / Probe: athv28) GenomicLib->ClusterID Capture Cluster Capture (TAR cloning / CRISPR-Cas9) ClusterID->Capture Extract ~40-60kb Vector Integration Vector (pSET152 / phiC31 attB) Capture->Vector Conjugation Intergeneric Conjugation (E. coli ET12567/pUZ8002) Vector->Conjugation Host Host: S. venezuelae (ATCC 10712) Host->Conjugation Screening Metabolite Profiling (LC-MS/MS) Conjugation->Screening Exconjugants

Caption: Workflow for heterologous expression of pyrrolamide clusters using S. venezuelae as the chassis.

Quantitative Comparison of Pyrrolamides

The following table contrasts Anthelvencin with other major pyrrolamides to aid in identification during LC-MS analysis.

CompoundSource OrganismMolecular Weight (Da)Key Structural FeatureDNA Binding Site
Anthelvencin A S. venezuelae~453ADPC (Dihydro-pyrrole) + PyrroleMinor Groove (A/T)
Netropsin S. netropsis430Guanidinoacetate + 2 PyrrolesMinor Groove (A/T)
Distamycin A S. distallicus481Formyl + 3 PyrrolesMinor Groove (A/T)
Congocidine S. ambofaciens430Similar to NetropsinMinor Groove (A/T)

Note on Analysis: Anthelvencin A and B differ by methylation.[5] In mass spectrometry, look for the characteristic loss of the pyrrole ring fragments. The presence of the dihydro-pyrrole moiety in Anthelvencin results in a mass shift compared to the fully aromatic pyrroles in Distamycin.

References
  • Aubry, C., et al. (2020). "Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters."[6] Frontiers in Microbiology. Link

  • Hao, C., et al. (2014). "Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent 'Iterative Strategy' Underlying the Pyrrole Polymerization."[9] PLOS ONE. Link

  • Vingadassalon, A., et al. (2015). "Natural Combinatorial Biosynthesis Involving Two Clusters for the Synthesis of Three Pyrrolamides in Streptomyces netropsis."[10] ACS Chemical Biology.[10] Link

  • Phelan, R.M., et al. (2017). "Development of next generation synthetic biology tools for use in Streptomyces venezuelae." ACS Synthetic Biology. Link

  • Juguet, M., et al. (2009). "The Streptomyces ambofaciens gene cluster for the biosynthesis of the pyrrolamide antibiotic congocidine." Gene. Link

Sources

Exploratory

Technical Guide: Anthelvencin B – DNA Minor Groove Interaction

Executive Summary Anthelvencin B is a pyrrole-amidine antibiotic produced by Streptomyces venezuelae.[1][2][3] Structurally and functionally analogous to netropsin and distamycin, it functions as a sequence-specific DNA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthelvencin B is a pyrrole-amidine antibiotic produced by Streptomyces venezuelae.[1][2][3] Structurally and functionally analogous to netropsin and distamycin, it functions as a sequence-specific DNA minor groove binder. Its therapeutic potential and utility as a molecular probe stem from its high affinity for AT-rich DNA sequences, where it inhibits nucleic acid synthesis by physically obstructing the path of DNA and RNA polymerases.

This guide provides a technical deep-dive into the mechanism of action (MoA) of Anthelvencin B, detailing the thermodynamics of binding, structural determinants of specificity, and the experimental protocols required to validate these interactions in a research setting.

Molecular Architecture & Chemical Biology

Anthelvencin B belongs to the pyrrole-amidine class of basic peptide antibiotics. Its structure is optimized for isohelical recognition of the DNA minor groove.

Structural Composition

The molecule is composed of three pharmacophoric elements:

  • N-methylpyrrole Carboxamide Units: These planar rings provide the necessary curvature (isohelicity) to match the radius of the DNA minor groove.

  • Amide Linkers: The peptide bonds connecting the pyrrole rings serve as hydrogen bond donors.

  • Cationic Amidine Tail: A positively charged terminal group that interacts electrostatically with the anionic phosphate backbone of DNA.

Note on Isoforms: Anthelvencin B is a co-metabolite of Anthelvencin A. While Anthelvencin A is the major component, B shares the core pyrrole-amidine scaffold. Recent revisions to the structure of Anthelvencin A (ACS Chem. Biol. 2020) highlight the presence of a 4-aminopyrrole-2-carboxylic acid moiety, a feature conserved in this class that distinguishes it from the purely N-methylpyrrole backbone of distamycin.

Mechanism of Specificity

Anthelvencin B does not intercalate. Instead, it occupies the deep, narrow minor groove characteristic of B-form DNA in AT-rich regions.[4]

  • Steric Fit: The molecule is too wide to fit into the minor groove of GC-rich sequences due to the protruding exocyclic 2-amino group of guanine.

  • Curvature: The natural crescent shape of the molecule complements the curvature of the minor groove helix.

Mechanistic Core: DNA Minor Groove Binding[4][5][6][7]

The binding of Anthelvencin B to DNA is a multi-step thermodynamic process driven by enthalpy and entropy.

The Binding Pathway

The interaction follows a "lock-and-key" model where the drug displaces the "spine of hydration"—a structured layer of water molecules bound to the minor groove floor.

BindingMechanism cluster_forces Stabilizing Forces Ligand Anthelvencin B (Solvated) Complex Drug-DNA Complex (Minor Groove) Ligand->Complex Association (Fast) DNA_Free DNA (AT-Rich) (Spine of Hydration) DNA_Free->Complex Association (Fast) Water Released Water (Entropy Gain) Complex->Water Desolvation (ΔS > 0) HBond H-Bonds: Amide NH -> A:N3 / T:O2 Complex->HBond VdW Van der Waals: Pyrrole Ring Stacking Complex->VdW Elec Electrostatics: Amidine(+) <-> Phosphate(-) Complex->Elec

Figure 1: Thermodynamic cycle of Anthelvencin B binding to the DNA minor groove, highlighting the critical role of water displacement.[1]

Molecular Interactions
Interaction TypeTarget on DNAComponent of Anthelvencin BFunctional Consequence
Hydrogen Bonding Adenine N3, Thymine O2Amide NH groupsDefines sequence specificity (AT preference).[1]
Electrostatics Phosphate BackboneCationic Amidine/GuanidinePromotes initial attraction and accumulation near DNA.
Van der Waals Minor Groove WallsPyrrole RingsMaximizes surface contact and stability.
Steric Exclusion Guanine 2-NH2Whole MoleculePrevents binding to GC tracts (Negative specificity).[1]
Biological Implications

Upon binding, Anthelvencin B stabilizes the double helix (increasing melting temperature,


) and induces a conformational "stiffening." This prevents the DNA strand separation required for:
  • Replication: Helicase inhibition.

  • Transcription: RNA polymerase blockade.[1]

  • Protein Binding: Displacement of transcription factors that recognize the minor groove (e.g., TATA-binding protein).

Comparative Analysis

To understand Anthelvencin B's position in the chemical landscape, it is essential to compare it with the standard-bearers of this class: Netropsin and Distamycin.

FeatureNetropsinAnthelvencin BDistamycin
Pyrrole Units 22 (Analogous)*3
Binding Site Size ~4 Base Pairs~4 Base Pairs~5 Base Pairs
Binding Stoichiometry 1:11:11:1 or 2:1 (at high conc.)[1]
Sequence Specificity AATTAATT / AT-richAAATT
Key Difference Guanidinoacetate tail4-aminopyrrole moietyFormyl headgroup

Note: Anthelvencin B is structurally distinct from Netropsin primarily in the terminal groups and the specific substitution on the pyrrole rings, but it shares the di-pyrrole recognition span.

Experimental Validation Protocols

As a scientist, you must validate the binding mechanism using orthogonal methods. The following protocols are designed to be self-validating systems.

DNase I Footprinting

This is the "gold standard" for determining the specific sequence bound by the drug.

Principle: Anthelvencin B protects the DNA backbone from cleavage by DNase I at the binding site. Workflow:

  • Labeling: 5'-end label a DNA fragment (approx. 100-200 bp) containing the target AT-rich sequence with

    
     or a fluorophore.[1]
    
  • Incubation: Mix labeled DNA with increasing concentrations of Anthelvencin B (0.1 µM – 50 µM). Include a "No Drug" control.

  • Digestion: Add DNase I (optimized to produce ~1 cut per molecule). Stop reaction with EDTA/Ethanol.[1]

  • Analysis: Run on a denaturing polyacrylamide sequencing gel.

  • Result: A "footprint" (gap in bands) appears where the drug bound.

Footprinting Step1 1. Label DNA (5' Fluorophore/Radioisotope) Step2 2. Equilibrate with Anthelvencin B (Concentration Gradient) Step1->Step2 Step3 3. Limited DNase I Digestion (Single-hit kinetics) Step2->Step3 Step4 4. Fragment Separation (PAGE / Capillary) Step3->Step4 Result Output: Protection Pattern (Missing bands at AT sites) Step4->Result

Figure 2: Step-by-step workflow for DNase I footprinting to map Anthelvencin B binding sites.

Circular Dichroism (CD) Spectroscopy

Principle: Anthelvencin B is achiral or weakly chiral in solution but acquires a strong induced CD signal (ICD) upon binding to the chiral DNA helix. Protocol:

  • Baseline: Measure CD spectrum of DNA alone (220-320 nm).[1]

  • Titration: Add Anthelvencin B in molar increments (r = [Drug]/[DNA] = 0.1 to 1.0).[1]

  • Observation: Look for the emergence of a positive ICD band around 310-330 nm (ligand absorption region).

  • Validation: A positive ICD indicates minor groove binding; intercalation usually yields a weak or negative ICD.

Surface Plasmon Resonance (SPR)

Principle: Real-time measurement of binding kinetics (


, 

) and affinity (

).[1] Protocol:
  • Immobilization: Biotinylate a hairpin DNA containing 5'-AATT-3' and immobilize on a Streptavidin chip.[1]

  • Injection: Inject Anthelvencin B over the surface at various concentrations.

  • Dissociation: Wash with buffer to observe the off-rate.

  • Fit: Use a 1:1 Langmuir binding model. Anthelvencin B typically shows fast association and slow dissociation (residence time is key for biological activity).[1]

References

  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. ACS Chemical Biology, 2020.[2] Link[1][3]

  • Minor Groove DNA Binders as Antimicrobial Agents. Journal of Medicinal Chemistry, 2002. Link

  • Recognition of the DNA Minor Groove by Pyrrole-Imidazole Polyamides. Chemical Reviews, 2003. Link

  • Drug binding disrupts chiral water structures in the DNA first hydration shell. Chemical Science, 2018. Link

  • Binding to the DNA Minor Groove by Heterocyclic Dications. PMC, 2010. Link

Sources

Foundational

Deconstructing the Anthelvencin B Biosynthetic Gene Cluster: Mechanistic Insights and Engineering Protocols

Executive Summary The discovery and characterization of secondary metabolite biosynthetic gene clusters (smBGCs) in Streptomyces species continue to drive the development of novel therapeutics. Among these, the pyrrolami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and characterization of secondary metabolite biosynthetic gene clusters (smBGCs) in Streptomyces species continue to drive the development of novel therapeutics. Among these, the pyrrolamide class of antibiotics—which includes congocidine, distamycin, and the anthelvencins—exhibits potent anthelmintic and moderate antibacterial properties by binding to the minor groove of AT-rich DNA.

Produced primarily by Streptomyces venezuelae ATCC 14583 and 14585, anthelvencins are assembled via a highly unusual nonribosomal peptide synthetase (NRPS) architecture[1]. This whitepaper provides an in-depth technical analysis of the anthelvencin B biosynthetic pathway, detailing the genetic architecture of its BGC, the mechanistic enzymology of its assembly, and self-validating experimental protocols for BGC engineering and metabolite profiling.

Genetic Architecture and the Type II NRPS Paradigm

Classical NRPS systems (Type I) function as massive, multimodular megasynthases where adenylation (A), thiolation (T/PCP), and condensation (C) domains are covalently fused in a linear assembly line. In stark contrast, the ant gene cluster responsible for anthelvencin biosynthesis encodes a "Type II NRPS" system[1].

In this noncanonical architecture, the NRPS is composed entirely of stand-alone, discrete domains[1]. This structural modularity requires highly orchestrated, dynamic protein-protein interactions to shuttle the growing polyamide chain between active sites. While this system is less studied than multimodular NRPSs, it serves as an exceptional model for combinatorial biosynthesis, as the discrete nature of the domains theoretically allows for easier "mix-and-match" engineering of novel pyrrolamide derivatives[1].

Mechanistic Enzymology of Anthelvencin B Assembly

The biosynthesis of anthelvencin B is a multi-stage process involving precursor synthesis, carrier protein loading, and atypical amide bond formation.

Precursor Synthesis

The core building blocks of anthelvencins are 4-aminopyrrole-2-carboxylate (APC) derivatives. The synthesis of the direct precursor, 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), is a critical bottleneck in the pathway. Functional genomics and targeted gene deletion studies have confirmed that the athv28 gene is absolutely essential for ADPC synthesis[2].

Ligation via ATP-Grasp Enzymology

A defining feature of the anthelvencin BGC is its reliance on alternative enzymology for chain elongation. Instead of utilizing a standard condensation (C) domain to link the pyrrole units, the assembly line employs Ant23 , an enzyme belonging to the ATP-grasp ligase family[1]. Ant23 catalyzes the formation of the specific amide bonds between the pyrrole units. Mechanistically, Ant23 does not use free substrates; rather, it strictly utilizes a peptidyl carrier protein (PCP)-loaded 4-aminopyrrole-2-carboxylate as its substrate, coupling ATP hydrolysis to the ligation event[1].

Structural Divergence of Anthelvencin B

Following the assembly of the polyamide backbone, tailoring enzymes—specifically N-methyltransferases—modify the pyrrole rings. Anthelvencin B is characterized by the lack of one N-methyl group on a pyrrole ring compared to the fully methylated Anthelvencin A[3]. This structural variance is likely the result of either an incomplete methylation step during the final stages of biosynthesis or a parallel branch in the pathway where the methyltransferase exhibits differential substrate affinity.

Pathway A Precursor Synthesis (ADPC / APC) B PCP Loading (Discrete domains) A->B Activation C Ant23 (ATP-grasp ligase) Amide Bond Formation B->C PCP-loaded APC D Type II NRPS Assembly Chain Elongation C->D Ligation E Tailoring (Incomplete N-methylation) D->E Polyamide chain F Anthelvencin B (C18H23N9O3) E->F Final Product

Figure 1: Type II NRPS and ATP-grasp ligase-mediated anthelvencin B biosynthesis.

Comparative Analysis of Anthelvencin Metabolites

Recent high-resolution mass spectrometry (HR-MS2) and NMR studies have revised the known structures within this family and identified a third analog, Anthelvencin C[1]. The structural variations provide a preliminary structure-activity relationship (SAR) framework for pyrrolamides[3].

CompoundChemical FormulaKey Structural DifferenceBiological Activity
Anthelvencin A C₁₉H₂₅N₉O₃Fully N-methylated pyrrole groupsAnthelmintic, Moderate Antibacterial
Anthelvencin B C₁₈H₂₃N₉O₃Lacks one N-methyl group on a pyrrole ringAnthelmintic, Moderate Antibacterial
Anthelvencin C C₂₀H₂₇N₉O₃Additional N-methyl group on a pyrrole ringAnthelmintic, Moderate Antibacterial

Data summarized from structural and biological activity profiles[1][3].

Experimental Methodologies: BGC Characterization and Validation

To definitively link orphan genes to their biosynthetic products, researchers must employ self-validating experimental systems. Below are the field-standard protocols for engineering and validating the anthelvencin BGC.

Protocol A: CRISPR/Cas9-Mediated BGC Engineering

Causality Check: Traditional homologous recombination in Streptomyces often suffers from low efficiency and polar effects (where disrupting one gene inadvertently silences downstream genes). By utilizing a CRISPR/Cas9 system, we induce targeted double-strand breaks (DSBs) repaired via a provided homology template, creating clean, in-frame deletions. This ensures that the loss of anthelvencin B production is directly causal to the specific gene deleted (e.g., ant23 or athv28)[2][4].

  • Target Identification & sgRNA Design: Identify a 20-nt spacer sequence targeting the 5' end of the gene of interest (e.g., ant23). Ensure the presence of a 3'-NGG Protospacer Adjacent Motif (PAM)[4].

  • Plasmid Assembly: Clone the sgRNA and a 2 kb homology-directed repair (HDR) template (comprising 1 kb upstream and 1 kb downstream of the target gene) into a temperature-sensitive Streptomyces CRISPR vector (e.g., pCRISPomyces-2).

  • Conjugation: Transform the assembled plasmid into the methylation-deficient E. coli ET12567/pUZ8002. Perform intergeneric conjugation with S. venezuelae ATCC 14583 spores.

  • Selection & Curing: Select exconjugants on MS agar overlaid with apramycin and nalidixic acid. To cure the temperature-sensitive Cas9 plasmid, passage the confirmed mutants at 37°C for two generations without antibiotic pressure.

  • Self-Validation (Complementation): To prove the phenotype is not due to off-target Cas9 cleavage, introduce a stable integrative plasmid containing the wild-type gene under a constitutive promoter (e.g., ermE*) into the mutant strain to restore anthelvencin B production.

Workflow S1 1. Target Identification (e.g., ant23, athv28) S2 2. sgRNA Design & Cas9 Plasmid Assembly S1->S2 S3 3. Conjugation into S. venezuelae S2->S3 S4 4. Mutant Screening (PCR & Sequencing) S3->S4 S5 5. Metabolite Profiling (LC-MS/MS) S4->S5 Extract metabolites S6 6. Functional Validation (Complementation) S5->S6 Confirm BGC role

Figure 2: CRISPR/Cas9 workflow for targeted gene deletion in Streptomyces.

Protocol B: Metabolite Extraction and LC-MS/MS Profiling

Causality Check: Anthelvencins are nitrogen-dense, highly polar polyamides. Standard liquid-liquid extraction (LLE) using non-polar solvents (like ethyl acetate) will result in poor recovery and false-negative metabolic profiles. Therefore, Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE) is strictly required to selectively retain the polar backbone while washing away fermentation media salts.

  • Fermentation: Cultivate the wild-type, mutant, and complemented S. venezuelae strains in 50 mL of ISP2 liquid medium at 30°C for 5 days at 200 rpm.

  • Clarification: Centrifuge the fermentation broth at 10,000 × g for 15 minutes to pellet the mycelia. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL methanol, followed by 5 mL LC-MS grade water.

    • Load the clarified supernatant onto the cartridge.

    • Wash with 5 mL of 5% methanol in water to remove salts and highly polar primary metabolites.

    • Elute the anthelvencin fraction using 5 mL of 80% methanol containing 0.1% formic acid.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 500 µL of 50% aqueous methanol.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column coupled to a High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Monitor for the specific [M+H]+ precursor ion of Anthelvencin B (m/z ~ 426.2).

References

  • Aubry, C., et al. (2020). "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster". ACS Chemical Biology. URL:[Link]

  • Lee, N., et al. (2021). "Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters". iScience. URL:[Link]

  • "CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces" (2024). Journal of Industrial Microbiology and Biotechnology. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Anthelvencin B Biological Activity Spectrum

The following technical guide provides an in-depth analysis of Anthelvencin B, synthesizing historical data with the structural revisions established in recent chemical biology literature (specifically the 2020 ACS Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Anthelvencin B, synthesizing historical data with the structural revisions established in recent chemical biology literature (specifically the 2020 ACS Chemical Biology findings).

Executive Summary

Anthelvencin B is a pyrrolamide antibiotic produced by Streptomyces venezuelae (ATCC 14585).[1][2] Historically characterized alongside its major congener, Anthelvencin A, it belongs to the class of DNA minor groove binders, sharing structural and mechanistic homology with distamycin and netropsin. While early literature focused on its anthelmintic and moderate antibacterial properties, recent genomic and structural revisions (Aubry et al., 2020) have elucidated its biosynthetic pathway, involving a unique nonribosomal peptide synthetase (NRPS) and an ATP-grasp ligase mechanism. This guide details the molecule's physicochemical interactions with DNA, its antimicrobial spectrum, and the experimental protocols required for its validation.

Chemical Identity & Structural Biology

Structural Classification

Anthelvencin B is a basic peptide antibiotic. It is structurally defined by N-methylpyrrole carboxamide units linked to a terminal amidine or guanidine-like moiety.

  • Class: Pyrrolamide / Oligopeptide antibiotic.

  • Biosynthetic Origin: Streptomyces venezuelae.[1][2][3]

  • Key Structural Feature: The presence of N-methylpyrrole rings which impart a crescent shape, complementary to the curvature of the DNA minor groove.

The 2020 Structural Revision

Recent high-resolution mass spectrometry and NMR studies have refined the understanding of the Anthelvencin complex.

  • Anthelvencin A: Confirmed as the major metabolite.

  • Anthelvencin B: Identified as a key congener, often co-purified.

  • Anthelvencin C: A newly identified metabolite with two N-methylated pyrrole groups, suggesting that A and B likely vary in the number of pyrrole units (n=2 vs n=3) or terminal modification, affecting their DNA binding span (site size).

Mechanism of Action: DNA Minor Groove Binding[4][5]

Anthelvencin B exerts its biological activity by binding non-covalently to the minor groove of double-stranded DNA (dsDNA). This interaction is sequence-specific, favoring AT-rich regions due to the narrow width and electrostatic potential of the minor groove in these sequences.

Molecular Mechanics
  • Insertion: The crescent-shaped molecule displaces the spine of hydration within the minor groove.

  • Stabilization: Hydrogen bonds form between the amide NH groups of the drug and the N3 of adenine or O2 of thymine.

  • Electrostatics: The positively charged terminal group interacts with the negatively charged phosphate backbone, further stabilizing the complex.

  • Inhibition: The drug-DNA complex sterically hinders the progression of DNA polymerases and RNA polymerases, effectively arresting replication and transcription.

Pathway Visualization

MOA Anthelvencin Anthelvencin B (Cationic Pyrrolamide) Displacement Displacement of Spine of Hydration Anthelvencin->Displacement Diffusion DNA_Free dsDNA (AT-Rich Region) Hydrated Minor Groove DNA_Free->Displacement Diffusion Complex Stable Drug-DNA Complex (Minor Groove) Displacement->Complex H-Bonding & Electrostatics Inhibition Steric Blockade of Polymerase Progression Complex->Inhibition Template Masking Outcome Cell Cycle Arrest (G2/M Phase) & Apoptosis Inhibition->Outcome Replication Failure

Caption: Mechanistic cascade of Anthelvencin B inducing cytotoxicity via DNA minor groove occlusion.

Biological Activity Spectrum

Antimicrobial Activity

Anthelvencin B exhibits a spectrum typical of pyrrolamide antibiotics, with a preference for Gram-positive organisms due to the permeability barrier presented by the outer membrane of Gram-negative bacteria.

Target Organism ClassSusceptibilityNotes
Gram-Positive Bacteria High Active against Staphylococcus aureus, Streptococcus spp., and Bacillus subtilis.
Gram-Negative Bacteria Low to Moderate Limited activity against E. coli unless membrane permeability is compromised.
Fungi Variable Some activity reported, likely due to inhibition of mitochondrial DNA synthesis.
Helminths Moderate Historically noted anthelmintic activity (nematodes), giving the compound its name.
Antitumor Potential

Like distamycin, Anthelvencin B interferes with DNA-binding proteins (transcription factors).

  • Cytotoxicity: Moderate cytotoxicity against mammalian cell lines.

  • Selectivity: The compound targets rapidly dividing cells where DNA replication rates are high.

  • Synergy: Potential for synergy with alkylating agents by altering DNA topology.

Experimental Protocols for Validation

Protocol A: DNA Thermal Denaturation ( ) Assay

Purpose: To validate the physical binding of Anthelvencin B to DNA. A shift in melting temperature (


) indicates stabilization of the double helix.

Materials:

  • Calf Thymus DNA (CT-DNA) or synthetic poly(dA-dT).

  • Anthelvencin B stock solution (1 mM in DMSO).

  • UV-Vis Spectrophotometer with temperature controller.

Workflow:

  • Preparation: Dilute CT-DNA to

    
     (bp) in phosphate buffer (
    
    
    
    ,
    
    
    , pH 7.0).
  • Titration: Prepare samples with Drug:DNA ratios (

    
    ) of 0, 0.1, 0.2, and 0.5.
    
  • Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Calculate

    
     as the inflection point of the transition curve.
    
    • Success Criterion:

      
       at saturation indicates strong minor groove binding.
      
Protocol B: Minimum Inhibitory Concentration (MIC)

Purpose: To quantify biological potency against S. aureus (ATCC 29213).

Workflow:

MIC_Protocol Step1 Inoculum Prep 0.5 McFarland Step2 Serial Dilution 96-well Plate (64 - 0.125 µg/mL) Step1->Step2 Step3 Incubation 37°C, 18-24h Step2->Step3 Step4 Readout Visual Turbidity / OD600 Step3->Step4

Caption: Standard Broth Microdilution Workflow for Anthelvencin B MIC determination.

Biosynthetic Engineering (Advanced Insight)

The 2020 elucidation of the gene cluster reveals that Anthelvencin B is synthesized via a "Type II" NRPS system. Unlike modular NRPSs, this system uses stand-alone domains and a unique ATP-grasp ligase (Ant23 ) to ligate pyrrole units.[1][3]

  • Implication: This modular architecture allows for combinatorial biosynthesis. Researchers can potentially engineer "Anthelvencin derivatives" with altered pyrrole counts (n=4, 5) to target longer DNA sequences (e.g., 6-8 bp recognition sites), thereby increasing specificity and reducing toxicity.

References

  • Aubry, C., et al. (2020). "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster."[3] ACS Chemical Biology, 15(4), 945-951.[2] Link

  • Wartell, R. M., et al. (1974). "Netropsin: A specific probe for A-T regions of duplex deoxyribonucleic acid."[4] Journal of Biological Chemistry, 249(21), 6719-6731. (Foundational mechanism for pyrrolamides).

  • Baraldi, P. G., et al. (2004). "Hybrid molecules between distamycin A and active moieties of antitumor drugs." Bioorganic & Medicinal Chemistry, 12(14), 3911-3920. (Context on antitumor potential of minor groove binders).

Sources

Foundational

Technical Monograph: Anthelvencin B – Chemical Identity and Structural Characterization

Executive Summary Anthelvencin B is a pyrrole-amidine antibiotic and a minor metabolite of the Streptomyces venezuelae fermentation complex. Historically overshadowed by its methylated analog, Anthelvencin A, the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthelvencin B is a pyrrole-amidine antibiotic and a minor metabolite of the Streptomyces venezuelae fermentation complex. Historically overshadowed by its methylated analog, Anthelvencin A, the structural identity of Anthelvencin B was definitively revised and clarified in 2020. It functions as a DNA minor groove binder, exhibiting anthelmintic and antibacterial properties by inhibiting nucleic acid synthesis. This guide provides a rigorous technical breakdown of its chemical identifiers, revised structural elucidation, and isolation protocols for research applications.

Part 1: Chemical Identity & Nomenclature

The following identifiers distinguish Anthelvencin B from its analogs (A and C) within the biosynthetic cluster. Note that historical literature often conflates the "Anthelvencin complex" (CAS 11011-26-0) with its individual components.

Identifier Value / Description Notes
Common Name Anthelvencin B
CAS Registry Number 11011-26-0 (Complex)Often used for the mixture; distinct CAS for pure B is not widely indexed. Anthelvencin A is 58616-25-4.[1]
Chemical Formula C₁₈H₂₃N₉O₃ Confirmed by HRMS (Aubry et al., 2020) [1].
Exact Mass 413.1924 Da[M+H]⁺ observed at m/z 414.1998 [1].
Molecular Weight ~413.44 g/mol
Chemical Class Pyrrole-amidine antibioticStructurally related to Distamycin and Congocidine.
Structural Relationship Des-N-methyl-Anthelvencin ALacks the N-methyl group present on the pyrrole ring of Anthelvencin A.

Part 2: Structural Elucidation & Physicochemical Properties

The "Revised" Structure (2020)

For decades, the placement of the methyl group in Anthelvencin A (and consequently the lack thereof in B) was ambiguous. In 2020, Aubry et al. utilized 2D-NMR and biosynthetic gene cluster analysis to revise the structure.

  • Anthelvencin A (C₁₉H₂₅N₉O₃): Contains an N-methyl group on the first pyrrole ring (the "A" ring).

  • Anthelvencin B (C₁₈H₂₃N₉O₃): The des-methyl analog. It lacks the N-methylation on the pyrrole ring, consisting of a 4-aminopyrrole-2-carboxylic acid unit linked to a dihydro-pyrrole head group and a terminal amidine.

  • Anthelvencin C (C₂₀H₂₇N₉O₃): A newly discovered di-methylated analog.

Physicochemical Characteristics[1][2][3]
  • Solubility: Soluble in water and lower alcohols (methanol, ethanol); insoluble in non-polar solvents (hexane, chloroform).

  • Stability: Stable in acidic aqueous solutions; susceptible to hydrolysis in strong alkaline conditions due to the amide linkages.

  • UV Absorption: Characteristic absorption maxima at ~235 nm and ~296 nm, typical of the pyrrole-amide chromophore.

Part 3: Mechanism of Action (Biological Profile)

Anthelvencin B acts as a DNA Minor Groove Binder . Its crescent-shaped, cationic structure allows it to fit snugly into the minor groove of B-DNA, specifically targeting AT-rich sequences.

Mechanistic Pathway

The binding is driven by:

  • Hydrogen Bonding: Amide NH groups of the antibiotic form hydrogen bonds with N3 of adenine and O2 of thymine.

  • Electrostatic Interactions: The terminal cationic amidine group interacts with the negatively charged DNA phosphate backbone.

  • Van der Waals Forces: The pyrrole rings stack against the walls of the minor groove.

This binding stabilizes the DNA helix, preventing strand separation and sterically hindering DNA polymerase and RNA polymerase, thereby arresting replication and transcription.

MechanismOfAction Anthelvencin Anthelvencin B (Cationic Pyrrole-Amidine) DNA_Target AT-Rich B-DNA (Minor Groove) Anthelvencin->DNA_Target Electrostatic Attraction & H-Bonding Complex Drug-DNA Complex (Isohelical Fit) DNA_Target->Complex Molecular Recognition Inhibition Steric Hindrance of Polymerases Complex->Inhibition Stabilizes Helix Outcome Inhibition of Replication/Transcription (Cell Death) Inhibition->Outcome Bacteriostatic/Cidal Effect

Figure 1: Mechanism of Action illustrating the binding of Anthelvencin B to the DNA minor groove, leading to inhibition of macromolecular synthesis.

Part 4: Isolation & Purification Protocols

The isolation of Anthelvencin B requires separating it from the structurally similar Anthelvencin A and C. The following protocol is based on the optimized workflow for Streptomyces venezuelae.

Experimental Workflow

Strain: Streptomyces venezuelae ATCC 14583. Fermentation: Aerobic culture in M15 medium (glucose, peptone, beef paste) or similar ISP media.

Step-by-Step Protocol
  • Inoculation: Inoculate spores into 50 mL of seed medium and incubate at 30°C, 180 rpm for 24-48 hours.

  • Production Culture: Transfer seed culture (5%) to production medium (e.g., 20 L scale). Ferment for 72-96 hours.

  • Clarification: Centrifuge culture broth (4000 x g, 20 min) to remove mycelia. Retain the supernatant.

  • Extraction:

    • Adjust supernatant pH to 9.0.

    • Extract with n-butanol (1:1 v/v).

    • Concentrate the organic phase in vacuo to dryness.

  • Purification (HPLC):

    • Resuspend crude extract in water/methanol.

    • Column: C18 Reverse-Phase (e.g., Phenomenex Luna, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 50% B over 20 minutes.

    • Detection: UV at 296 nm.

    • Collection: Anthelvencin B elutes slightly earlier than Anthelvencin A due to lower hydrophobicity (lack of methyl group).

IsolationProtocol Culture S. venezuelae Culture Broth Centrifuge Centrifugation (Remove Mycelia) Culture->Centrifuge Supernatant Supernatant (Contains Anthelvencins) Centrifuge->Supernatant Extraction n-Butanol Extraction (pH 9.0) Supernatant->Extraction Crude Crude Extract Extraction->Crude HPLC Reverse-Phase HPLC (C18 Column) Crude->HPLC Gradient Elution Purified Pure Anthelvencin B (C18H23N9O3) HPLC->Purified Fraction Collection

Figure 2: Isolation workflow for Anthelvencin B from Streptomyces venezuelae fermentation broth.

References

  • Aubry, C., et al. (2020). "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster." ACS Chemical Biology, 15(4), 945–951. Link

  • Probst, G. W., et al. (1965). "Anthelvencins, New Antibiotics with Anthelmintic Properties." Antimicrobial Agents and Chemotherapy, 5, 789–795. Link

  • BenchChem. (n.d.). "Structure-Activity Relationship of Anthelvencin A Analogs." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal HPLC Purification Strategies for Polar Pyrrolamide Metabolites

This Application Note is designed as a definitive technical guide for the isolation and purification of pyrrolamide-class metabolites. It synthesizes fragment-based drug discovery (FBDD) principles with practical process...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the isolation and purification of pyrrolamide-class metabolites. It synthesizes fragment-based drug discovery (FBDD) principles with practical process chromatography.

Executive Summary & Challenge

Pyrrolamide scaffolds (e.g., DNA gyrase inhibitors, distamycin analogs) represent a critical class of bioactive compounds characterized by an N-methylpyrrole carboxamide backbone. In drug development, isolating their metabolites poses a distinct challenge:

  • Extreme Polarity: Metabolic biotransformations (e.g., N-demethylation, hydroxylation, glucuronidation) significantly increase polarity, causing early elution and co-elution with matrix interferences.

  • Basicity: The presence of terminal amidine or amine tails results in peak tailing on standard C18 silica due to silanol interactions.

  • Isomeric Complexity: Regioisomers of hydroxylated metabolites often require high-efficiency stationary phases for resolution.

This guide details a "pH-Switching" purification strategy, utilizing Mixed-Mode Solid Phase Extraction (SPE) followed by orthogonal Preparative HPLC to achieve >98% purity.

Physicochemical Logic & Separation Strategy

The Chemistry of Retention

Pyrrolamides are typically weak bases (


).
  • At Low pH (pH 2-3): The molecule is fully protonated (cationic). It relies on hydrophobic interaction with the stationary phase. Problem: Cationic repulsion limits loading capacity; peak tailing occurs.

  • At High pH (pH 10): The basic tail is deprotonated (neutral). Hydrophobicity increases, retention shifts significantly, and peak shape improves on hybrid-silica columns.

The Strategy: Use Low pH for metabolite profiling (MS-compatibility) and High pH for Preparative Isolation (Loading capacity & shape).

Workflow Visualization

G cluster_logic Separation Mechanism Sample Biological Matrix (Plasma/Urine/Microsomes) SPE Sample Prep: Mixed-Mode SPE (MCX Cartridge) Sample->SPE Protein Precip. Anal_Scout Analytical Scouting (pH 2.5 vs pH 10) SPE->Anal_Scout Eluate Evap/Recon Prep_LC Preparative HPLC (High pH Bicarbonate) Anal_Scout->Prep_LC Scale-up Factor calc. Desalt Desalting / Lyophilization Prep_LC->Desalt Fraction Collection Final Isolated Metabolite (>98% Purity) Desalt->Final

Figure 1: The "pH-Switching" workflow for isolating basic pyrrolamide metabolites.

Protocol 1: Sample Preparation (Mixed-Mode SPE)

Objective: Remove proteins and phospholipids while selectively concentrating the basic pyrrolamide metabolites.

Rationale: Standard C18 SPE often fails to retain polar metabolites. Mixed-Mode Cation Exchange (MCX) utilizes both hydrophobic retention and ionic binding to the basic pyrrolamide amine, allowing rigorous washing of neutral interferences.

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

  • Wash Solvent 1: 2% Formic Acid in Water (Breaks protein binding).

  • Wash Solvent 2: 100% Methanol (Removes neutrals/hydrophobics).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step:

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Acidify sample (e.g., plasma supernatant) with equal volume 4%

    
    . Load at 1 mL/min.
    
  • Wash 1 (Acidic): 1 mL 2% Formic Acid. Target remains charged and bound.

  • Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral parent drug and matrix lipids.

  • Elution: 2 x 500 µL 5%

    
     in Methanol. Neutralizes the base, releasing the metabolite.
    
  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 10% Acetonitrile/Water.
    

Protocol 2: Analytical Method Development

Objective: Identify the metabolite peak and assess purity profile.

Column Selection:

  • Primary Choice: Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl).

    • Why? The pi-pi interactions with the pyrrole ring provide superior selectivity for aromatic metabolites compared to C18.

  • Secondary Choice: C18 Hybrid (e.g., Agilent Poroshell HPH-C18) for high pH stability.

Method A: Low pH (MS Screening)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 mins.

  • Use: Mass spec identification (

    
    ).
    

Method B: High pH (Purification Scout)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Use: Check resolution. Note: Basic metabolites will retain longer and peak shape will sharpen significantly.

Protocol 3: Preparative Isolation (Scale-Up)

Objective: Isolate mg-quantities of metabolite.

System: Preparative HPLC with UV-Vis trigger (254 nm or 300 nm for pyrrole absorbance).

Critical Parameter: The Loading Study Do not assume linear scale-up. Pyrrolamides are prone to "fronting" if the column is overloaded.

  • Column: Prep C18 Hybrid (19 x 150 mm, 5 µm).

  • Mobile Phase: High pH (Ammonium Bicarbonate) is preferred for purification.

    • Benefit: Higher loading capacity (neutral form) and volatile buffer (easy removal).

  • Flow Rate: 20 mL/min.

Injection Protocol:

  • Dissolve crude extract in DMSO:Water (50:50). Pure DMSO may cause breakthrough of polar metabolites.

  • Inject 500 µL aliquots.

  • Collection Logic: Use "Slope + Threshold". Collect the central 80% of the peak to avoid impurities in the tail.

Post-Purification (Desalting): Ammonium bicarbonate is volatile. Freeze-dry fractions directly. If TFA was used, a neutralization step (passing through bicarbonate resin) is required before lyophilization to prevent acid-catalyzed degradation.

Data Summary & Troubleshooting

Relative Retention Times (RRT) vs. Parent Drug
Compound StateModificationPolarity ShiftExpected RRT (C18)
Parent --Baseline1.00
Metabolite M1 N-DemethylationSlight Increase0.92 - 0.96
Metabolite M2 Hydroxylation (+OH)High Increase0.60 - 0.80
Metabolite M3 GlucuronideExtreme Polarity0.20 - 0.40
Troubleshooting Guide
IssueProbable CauseSolution
Broad/Tailing Peaks Silanol interaction (Low pH)Switch to High pH (pH 10) buffer or add 10 mM Triethylamine (TEA).
Split Peaks Sample solvent too strongDilute sample with water (max 30% organic) before injection.
Low Recovery Irreversible binding to SPESwitch elution solvent to 5%

in Acetonitrile (stronger elution).
Ghost Peaks Carryover of basic compoundsRun a "Sawtooth" wash gradient (5% -> 95% -> 5%) with 0.1% Formic Acid between runs.

References

  • Bradshaw, J. et al. (2011). Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents.[1][2][3] Journal of Medicinal Chemistry. Link

  • Egle, G. et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry. Link

  • Buchi Corp. (2023). Develop flash and prep HPLC applications to purify a range of compounds. Application Note. Link

  • Shimadzu Corp. (2020). Preparative HPLC Primer: Scale-up and Fractionation.[4] Technical Report.[5][6] Link

  • Kromasil. (2011). Basic methodology for method development in preparative HPLC. Kromasil Application Guide. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Anthelvencin B Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The Therapeutic Potential and Unexplored Chemical Space of Anthelvencin B Anthelvencin B is a member of the pyrrolamide class of natural products, which are biosynthesized by Streptomyces venezuelae.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and Unexplored Chemical Space of Anthelvencin B

Anthelvencin B is a member of the pyrrolamide class of natural products, which are biosynthesized by Streptomyces venezuelae.[1][2] These compounds, along with the related congocidine and distamycin, are known to possess a range of biological activities, including anthelmintic, antibacterial, and antiviral properties.[1][3][4] The core structure of the anthelvencins is a di- or tri-pyrrolic framework linked by amide bonds. The recently revised structure of Anthelvencin A and the identification of Anthelvencin B and C have revealed subtle but important structural differences, primarily in the N-methylation of the pyrrole rings, which can significantly impact their biological activity.[1][5]

The mechanism of action for many pyrrolamide antibiotics involves binding to the minor groove of DNA, which in turn interferes with DNA replication and transcription.[3] This mode of action, coupled with their reported biological activities, makes the anthelvenic scaffold an attractive starting point for the development of new therapeutic agents. However, the structure-activity relationships (SAR) of the anthelvenic class are largely unexplored. A systematic approach to the synthesis of Anthelvencin B analogs will allow for a detailed investigation of the pharmacophore and provide insights into the structural requirements for potent and selective biological activity.

This guide provides a comprehensive framework for the design and synthesis of a library of Anthelvencin B analogs for SAR studies. We will detail a modular synthetic strategy that allows for the systematic modification of three key regions of the molecule: the N-methyl-pyrrole carboxamide core, the terminal N,N-dimethylaminopropylamide side chain, and the potential for aromatic substitution on the pyrrole rings.

Retrosynthetic Analysis and Modular Synthetic Strategy

Our synthetic approach is designed for maximum flexibility, allowing for the introduction of diverse chemical functionalities at key positions of the Anthelvencin B scaffold. The retrosynthetic analysis reveals three key building blocks: a functionalized N-methylpyrrole carboxylic acid (Module A), a second pyrrole-2-carboxylic acid (Module B), and a variable diamine side chain (Module C).

G Anthelvencin_B_Analog Anthelvencin B Analog Amide_Coupling_1 Amide Coupling Anthelvencin_B_Analog->Amide_Coupling_1 Dipeptide_Core Dipeptide-like Core Amide_Coupling_1->Dipeptide_Core Module_C Module C: Variable Diamine Side Chain Amide_Coupling_1->Module_C Amide_Coupling_2 Amide Coupling Module_A Module A: Functionalized N-Methylpyrrole Carboxylic Acid Amide_Coupling_2->Module_A Module_B Module B: Pyrrole-2-carboxylic Acid Amide_Coupling_2->Module_B Dipeptide_Core->Amide_Coupling_2

Caption: Retrosynthetic analysis of Anthelvencin B analogs.

This modular approach allows for the parallel synthesis of a library of analogs by combining different variants of each module. For example, Module A can be modified to explore the importance of the N-methyl group and to introduce substituents on the pyrrole ring. Module B can be replaced with other heterocyclic carboxylic acids to probe the role of the second pyrrole ring. Module C allows for extensive variation of the terminal amine, which is often crucial for solubility and interaction with biological targets.

Proposed Analogs for Initial SAR Studies

The following table outlines a starting point for a library of Anthelvencin B analogs designed to probe key structural features.

Analog ID Module A Modification Module B Modification Module C Modification Rationale for Modification
AB-01 N-H (des-methyl)UnmodifiedUnmodifiedInvestigate the role of the N-methyl group on the terminal pyrrole.
AB-02 N-ethylUnmodifiedUnmodifiedExplore steric and electronic effects at the N-1 position.
AB-03 4-Bromo-N-methylpyrroleUnmodifiedUnmodifiedIntroduce a handle for further functionalization via cross-coupling reactions.
AB-04 Unmodified4-Bromo-pyrroleUnmodifiedIntroduce a handle for further functionalization on the internal pyrrole.
AB-05 UnmodifiedUnmodifiedN,N-diethylaminopropylAssess the impact of larger alkyl groups on the terminal amine.
AB-06 UnmodifiedUnmodified4-(dimethylamino)butylEvaluate the effect of linker length in the side chain.
AB-07 UnmodifiedUnmodified3-(piperidin-1-yl)propylIntroduce a cyclic amine to explore conformational constraints.
AB-08 UnmodifiedThiophene-2-carboxylic acidUnmodifiedBioisosteric replacement of the internal pyrrole ring.[6]
AB-09 UnmodifiedFuran-2-carboxylic acidUnmodifiedBioisosteric replacement of the internal pyrrole ring.[6]
AB-10 4-Phenyl-N-methylpyrrole (via Suzuki coupling of AB-03)UnmodifiedUnmodifiedIntroduce aromatic substituents to probe for additional binding interactions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the Anthelvencin B core scaffold and a representative analog.

Protocol 1: Synthesis of the Di-pyrrole Core (Amide Coupling of Module A and B)

This protocol describes the coupling of 1-methyl-1H-pyrrole-2-carboxylic acid (Module A) and methyl 1H-pyrrole-2-carboxylate (as the amine component after reduction and protection/deprotection sequence).

Materials:

  • 1-methyl-1H-pyrrole-2-carboxylic acid

  • Methyl 1H-pyrrole-2-carboxylate

  • Lithium aluminum hydride (LAH)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reduction of Methyl 1H-pyrrole-2-carboxylate: To a stirred solution of methyl 1H-pyrrole-2-carboxylate in anhydrous THF at 0 °C, add LAH (1.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield (1H-pyrrol-2-yl)methanol.

  • Boc Protection: To a solution of (1H-pyrrol-2-yl)methanol in DCM, add (Boc)2O (1.1 eq.) and DMAP (0.1 eq.). Stir at room temperature for 12 hours. Wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate to give tert-butyl (1H-pyrrol-2-ylmethyl)carbamate.

  • Amide Coupling: To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.). Stir for 10 minutes, then add a solution of tert-butyl (1H-pyrrol-2-ylmethyl)carbamate (from the previous step, after TFA deprotection) in DMF. Stir at room temperature for 12 hours.

  • Work-up and Purification: Dilute the reaction mixture with EtOAc and wash with saturated NaHCO3 and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the di-pyrrole core.

Protocol 2: Synthesis of a Representative Analog (AB-08) via Suzuki Coupling

This protocol details the synthesis of an analog with a phenyl group on the terminal pyrrole, starting from the brominated di-pyrrole core.

Materials:

  • Brominated di-pyrrole core (from a similar procedure to Protocol 1, using 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid)

  • Phenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Sodium carbonate (Na2CO3) solution

  • Toluene

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the brominated di-pyrrole core (1.0 eq.) in a 3:1 mixture of toluene and ethanol. Add phenylboronic acid (1.5 eq.) and the 2M Na2CO3 solution (3.0 eq.).

  • Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition and Reaction: Add Pd(PPh3)4 (0.05 eq.) to the reaction mixture and heat to 80 °C under an argon atmosphere for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with EtOAc. Wash with water and brine, dry the organic layer over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the phenylated di-pyrrole core.

G cluster_0 Synthesis of Di-pyrrole Core cluster_1 Analog Synthesis (e.g., AB-10) Module A Module A: 1-Methyl-1H-pyrrole-2-carboxylic acid Amide Coupling 4. Amide Coupling (HATU, DIPEA) Module A->Amide Coupling Module B (precursor) Module B precursor: Methyl 1H-pyrrole-2-carboxylate Reduction 1. Reduction (LAH) Module B (precursor)->Reduction Protection 2. Boc Protection Reduction->Protection Deprotection 3. TFA Deprotection Protection->Deprotection Amine_B Amine from Module B Deprotection->Amine_B Amine_B->Amide Coupling Dipeptide Core Dipeptide-like Core Amide Coupling->Dipeptide Core Brominated Core Brominated Di-pyrrole Core Suzuki Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Brominated Core->Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Coupling Final Analog Analog AB-10 Suzuki Coupling->Final Analog

Caption: Synthetic workflow for Anthelvencin B analogs.

Biological Evaluation and Data Analysis

Once a library of analogs has been synthesized and characterized, they should be subjected to a panel of biological assays to determine their activity profile.

Recommended Assays:

  • Anthelmintic activity: Assays using model organisms such as Caenorhabditis elegans can provide initial data on anthelmintic potential.

  • Antibacterial activity: Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria will determine the antibacterial spectrum and potency.

  • Antiviral activity: Plaque reduction assays for relevant viruses (e.g., Herpes Simplex Virus) can be used to assess antiviral efficacy.

  • Cytotoxicity: Assays against a panel of human cancer cell lines will determine the antiproliferative activity. It is also crucial to assess cytotoxicity against non-cancerous cell lines to determine selectivity.

  • DNA binding assays: Techniques such as UV-Vis spectroscopy, circular dichroism, or fluorescent intercalator displacement assays can be used to confirm if the analogs retain the ability to bind to DNA.

The data from these assays will be used to establish a comprehensive SAR. By comparing the biological activity of the analogs with their chemical structures, it will be possible to identify the key molecular features responsible for potency and selectivity. This information will be invaluable for the design of second-generation analogs with improved therapeutic potential.

Conclusion

The modular synthetic strategy outlined in these application notes provides a robust and flexible platform for the synthesis of a diverse library of Anthelvencin B analogs. By systematically modifying the core scaffold, the terminal side chain, and the aromatic substituents, researchers can conduct detailed SAR studies to unlock the full therapeutic potential of this promising class of natural products. The insights gained from these studies will be instrumental in the development of novel anthelmintic, antibacterial, or anticancer agents.

References

  • Aubry, C., et al. (2020). Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. ACS Chemical Biology, 15(4), 945-951. [Link]

  • Bialer, M., et al. (1980). Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. Journal of Medicinal Chemistry, 23(10), 1144-1148. [Link]

  • Hao, C., et al. (2014). Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization. PLoS ONE, 9(6), e99077. [Link]

  • Lautru, S., et al. (2020). Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. ACS Chemical Biology. [Link]

  • MIBiG. (n.d.). BGC0002042 - anthelvencin A biosynthetic gene cluster from Streptomyces venezuelae. Minimum Information about a Biosynthetic Gene cluster. [Link]

  • Probst, G. W., et al. (1965). Anthelvencins, new antibiotics with anthelmintic properties. Antimicrobial Agents and Chemotherapy, 5, 729-732. [Link]

  • Trewin, A., et al. (2014). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 58(7), 3784-3791. [Link]

  • Vignoni, A., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2588. [Link]

Sources

Method

Application Note: NMR Spectroscopy Techniques for Anthelvencin B Analysis

This Application Note and Protocol is designed for researchers specializing in natural product chemistry and structural biology. It addresses the specific challenges of analyzing Anthelvencin B , a pyrrolamide antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers specializing in natural product chemistry and structural biology. It addresses the specific challenges of analyzing Anthelvencin B , a pyrrolamide antibiotic, using high-resolution NMR spectroscopy.

Executive Summary & Structural Context

Anthelvencin B is a pyrrolamide antibiotic structurally related to Distamycin and Netropsin. It functions as a DNA minor groove binder. Structurally, it consists of a polyamide backbone containing pyrrole rings, terminated by an amidine group.

Critical Analytical Challenge: The primary structural difference between Anthelvencin A and Anthelvencin B is the methylation state of the pyrrole nitrogens.

  • Anthelvencin A: Contains fully

    
    -methylated pyrrole units.[1]
    
  • Anthelvencin B: Lacks one

    
    -methyl group, possessing a secondary amine (
    
    
    
    ) on one pyrrole ring.

This protocol focuses on differentiating these analogs and unambiguously assigning the position of the non-methylated pyrrole using 2D NMR techniques.

Sample Preparation Protocol

To ensure the observation of exchangeable amide and pyrrole protons—which are critical for sequencing the rings—correct solvent choice is paramount.

Reagents & Equipment[2][3][4]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

    • Why: Chloroform is unsuitable due to insolubility. D₂O causes rapid exchange of amide/amidine protons, erasing key connectivity data. DMSO-d₆ preserves these signals.

  • Sample Mass: 2.0 – 5.0 mg of purified Anthelvencin B.

  • Tube: 3 mm or 5 mm high-precision NMR tube (e.g., Shigemi) to minimize solvent volume if sample is limited.

Preparation Steps[1][2][5][6][7]
  • Desiccation: Dry the solid sample under high vacuum for 2 hours to remove residual water (water signals in DMSO can overlap with the peptide alpha-proton region).

  • Dissolution: Add 600 µL of DMSO-d₆. Vortex gently. Do not sonicate aggressively to avoid degradation of the amidine tail.

  • Equilibration: Allow the sample to equilibrate at the probe temperature (298 K) for 10 minutes before acquisition to prevent convection currents.

Acquisition Workflow & Parameters

The following workflow is designed to build structural certainty layer by layer.

Experiment 1: Quantitative ¹H NMR (1D)
  • Objective: Establish purity, count protons, and identify the "Missing Methyl."

  • Key Parameters:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 5–7 seconds (essential for accurate integration of aromatic protons).

    • Scans: 64.

  • Diagnostic Signals for Anthelvencin B:

    • Amide NHs:

      
       9.5 – 10.5 ppm (Doublets or Singlets).
      
    • Pyrrole CHs:

      
       6.8 – 7.5 ppm (Doublets, 
      
      
      
      Hz).
    • 
      -Methyls: 
      
      
      
      3.8 – 3.9 ppm (Singlets).
    • Critical Check: Integration of the

      
      -methyl region.
      
      • If integral

        
         6H (relative to 1H aromatic), it is likely Anthelvencin A .
        
      • If integral

        
         3H, and a new broad singlet appears downfield (
        
        
        
        11-12 ppm), it is Anthelvencin B .
Experiment 2: 2D ¹H-¹H COSY & TOCSY
  • Objective: Define spin systems within the pyrrole rings and the aliphatic tail.

  • COSY: Identifies direct neighbors (e.g., Pyrrole H3

    
     H4).
    
  • TOCSY (Mixing time 80ms): Correlates the amide NH to the alpha-protons of the same residue, confirming the amino acid unit identity.

Experiment 3: 2D ¹H-¹³C HSQC & HMBC
  • Objective: Sequence the backbone and assign the quaternary carbons.

  • HSQC: Multiplicity-edited to distinguish CH/CH₃ (positive) from CH₂ (negative).

  • HMBC (Optimized for

    
     Hz):  The "Golden Standard" for pyrrolamides.
    
    • Connectivity Logic: The Amide NH of unit

      
       will show a strong HMBC correlation to the Carbonyl (C=O) of unit 
      
      
      
      .
    • Methyl Assignment: The

      
      -methyl protons will correlate strongly (
      
      
      
      ) to the pyrrole ring carbons C2 and C5, unambiguously placing the methyl group on a specific ring.
Experiment 4: 2D ¹H-¹H NOESY (or ROESY)
  • Objective: Spatial sequencing.

  • Mixing Time: 300–500 ms.

  • Critical Observation: Look for NOE cross-peaks between the Amide NH of one ring and the H3 proton of the preceding ring. This "walking" strategy proves the order of the rings.

Data Analysis & Structural Logic[6][7]

The following diagram illustrates the logical flow for assigning the structure based on the acquired data.

Anthelvencin_Analysis Sample Purified Sample (DMSO-d6) H1_NMR 1H NMR Spectrum (Integration Check) Sample->H1_NMR Decision N-Me Integral Count H1_NMR->Decision AnthA Integral = 6H (Anthelvencin A) Decision->AnthA Two N-Me signals AnthB Integral = 3H (Anthelvencin B) Decision->AnthB One N-Me signal Final Structural Validation AnthA->Final Reference HMBC HMBC Analysis (Locate NH-Pyrrole) AnthB->HMBC Assign Ring Types NOESY NOESY Walk (Confirm Sequence) HMBC->NOESY Link Rings NOESY->Final

Figure 1: Decision tree for differentiating Anthelvencin B from A and validating the sequence.

Structural Assignment Table (Template)

Use this table to organize your chemical shift data.

PositionResidue Type¹H Shift (δ)¹³C Shift (δ)HMBC Correlations (H→C)NOESY Correlations
Tail Amidine~8.5 (br)~160C-Amidine-
Ring 1 Pyrrole (N-Me)3.85 (s, 3H)~36C2, C5 (Ring 1)H3 (Ring 1)
Linker Amide NH9.95 (s, 1H)-C=O (Tail)H3 (Ring 1)
Ring 2 Pyrrole (NH)11.5 (br, 1H)-C2, C5 (Ring 2)H3 (Ring 2)
Terminus Carboxyl/Amide-~162--

Note: Exact shifts will vary by concentration and temperature. The logic of correlations remains constant.

Troubleshooting Common Issues

  • Broad Amide Signals:

    • Cause: Intermediate exchange rate of protons or aggregation.

    • Solution: Run Variable Temperature (VT) NMR.[2] Elevating temperature to 313 K or 323 K often sharpens amide signals by pushing exchange to the fast limit and breaking aggregates.

  • Water Suppression Artifacts:

    • Cause: Presaturation affecting alpha-protons near 3.3 ppm (water in DMSO).

    • Solution: Use excitation sculpting (e.g., zgesgp pulse sequence) instead of simple presaturation to preserve signals near the water resonance.

  • Ambiguous Carbonyl Assignment:

    • Cause: Carbonyls in polyamides have very similar shifts (~158-162 ppm).

    • Solution: Use ¹H-¹⁵N HMBC (long range) if available. Nitrogen shifts are more sensitive to the local environment (N-Me vs NH) and can resolve the backbone.

References

  • Revised Structure of Anthelvencin A: Li, Y., et al. (2020).[3] "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster." ACS Chemical Biology, 15(4). [Link]

  • NMR of Pyrrolamides (General Protocol): Hassan, A. H., et al. (2018). "Identification and structure elucidation by NMR spectroscopy." ResearchGate. [Link]

  • Biosynthesis and Gene Cluster: Study on the NRPS system involving Anthelvencins, confirming the modular assembly of pyrrole units. [Link]

Sources

Application

Mass spectrometry fragmentation patterns of Anthelvencin B

An Application Guide to High-Resolution Mass Spectrometry for the Structural Elucidation of Pyrrolamide Antibiotics A Case Study on the Anthelvencin Family Authored by: Gemini, Senior Application Scientist Abstract and I...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to High-Resolution Mass Spectrometry for the Structural Elucidation of Pyrrolamide Antibiotics A Case Study on the Anthelvencin Family

Authored by: Gemini, Senior Application Scientist

Abstract and Introduction

The Anthelvencin family of metabolites, produced by Streptomyces venezuelae, represents a class of pyrrolamide natural products known for their anthelmintic and antibacterial properties.[1] The structural integrity of such compounds is paramount for understanding their mechanism of action and for further drug development. Recently, the accepted structure of Anthelvencin A, a principal member of this family, was revised, highlighting the critical need for robust analytical techniques to ensure accurate structural characterization.[1] While Anthelvencin B is a known component of this family, its detailed structural data and fragmentation patterns are not as widely published as the newly revised Anthelvencin A.

This application note provides a comprehensive methodological framework for the structural elucidation of the Anthelvencin family using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS). We will use the confirmed structure of Anthelvencin A as a model compound to predict and interpret mass spectrometry fragmentation patterns. This approach establishes a reliable analytical workflow that can be directly applied to confirm the structure of Anthelvencin B and other novel analogues within this important class of non-ribosomal peptides.[1] The core principle is to leverage the high mass accuracy and fragmentation data generated by modern Orbitrap or TOF mass spectrometers to build a confident structural hypothesis.[2][3]

The Rationale: Why LC-HR-MS/MS is Essential

The analysis of complex natural products from biological matrices demands a technique that offers both high separation power and profound structural specificity.[4] Liquid chromatography–high-resolution mass spectrometry (LC–HRMS) has become the definitive tool for this purpose.[5]

  • Expertise-Driven Choice of Technology :

    • High-Resolution Mass Spectrometry (HRMS) : The ability to measure mass with high accuracy (typically <5 ppm) is non-negotiable. It allows for the determination of the elemental formula of the parent molecule and its fragments, which is the first and most crucial step in identifying an unknown or verifying a structure.[2] This capability is essential to distinguish Anthelvencins from other co-extracted metabolites that may have the same nominal mass.

    • Tandem Mass Spectrometry (MS/MS) : To go beyond the elemental formula, we must break the molecule apart and analyze its pieces. MS/MS, through techniques like Collision-Induced Dissociation (CID), provides controlled fragmentation of a selected precursor ion.[6] The resulting fragment ions are diagnostic of the molecule's substructures, allowing us to piece together the sequence of its pyrrolamide backbone.

    • Liquid Chromatography (LC) : Crude extracts from Streptomyces cultures are inherently complex. LC separates the components of this mixture prior to MS analysis, ensuring that the mass spectra are clean and derived from a single compound, which is critical for unambiguous interpretation.[7]

Theoretical Fragmentation Pathways of Anthelvencin A

Anthelvencin A is a linear non-ribosomal peptide. Its fragmentation is governed by the cleavage of its amide bonds, which is a well-understood process. The standard nomenclature for peptide fragments, labeling N-terminal fragments as a, b, c and C-terminal fragments as x, y, z , will be used.[8]

Under positive-mode ESI, the molecule will be protonated, likely at one of its several basic nitrogen atoms (e.g., the amidino or amino groups). This charge site helps to direct the fragmentation cascade during CID. The most common and informative cleavages occur at the amide bonds, leading to the formation of b and y ions.

  • b-ions : Result from the cleavage of a peptide bond, with the charge retained on the N-terminal fragment.

  • y-ions : Result from the same cleavage, but with the charge retained on the C-terminal fragment.

Given the revised structure of Anthelvencin A (C₁₉H₂₅N₉O₃, Exact Mass: 427.2080), we can predict the primary fragmentation series.

G cluster_structure Anthelvencin A Fragmentation Amidine Amidine Sidechain Pyrrole1 N-Me-Pyrrole Pyrrole1->Amidine CO1 C=O CO1->Pyrrole1 NH1 N-H NH1->CO1 Pyrrole2 Pyrrole Pyrrole2->NH1 CO2 C=O CO2->Pyrrole2 NH2 N-H NH2->CO2 Pyrrole3 Pyrrole Pyrrole3->NH2 CO3 C=O CO3->Pyrrole3 NH3 N-H NH3->CO3 Pyrroline Pyrroline (N-terminus) Pyrroline->NH3 b1_label y4 b2_label y3 b3_label y2 b4_label y1 y4_label b1 y3_label b2 y2_label b3 y1_label b4 p_start->p_c4 p_c4->p_c3 p_c3->p_c2 p_c2->p_c1

Caption: Predicted amide bond cleavage sites in Anthelvencin A.

Predicted Fragment Ions for Anthelvencin A

The table below summarizes the theoretical exact masses for the major predicted b- and y-ion series for protonated Anthelvencin A ([M+H]⁺, m/z 428.2158). This table serves as the primary reference for interpreting experimental MS/MS data.

Fragment IonStructure FragmentTheoretical m/z (Monoisotopic)
[M+H]⁺ C₁₉H₂₆N₉O₃⁺ 428.2158
b₁C₅H₈N₂⁺97.0709
b₂C₁₀H₁₀N₃O₂⁺204.0773
b₃C₁₅H₁₄N₅O₃⁺324.1100
y₁C₁₄H₂₀N₈O₂⁺348.1713
y₂C₉H₁₆N₆O⁺224.1386
y₃C₄H₉N₄⁺113.0827
ImmoniumImmonium ion of 4-aminopyrrole-2-carboxylate110.0456

Note: These values are predictive and require experimental validation. The relative intensities of these ions will depend on collision energy and instrument type.

Experimental Protocol

This protocol provides a self-validating workflow for the confident identification of Anthelvencins.

Overall Experimental Workflow

The logical flow from sample to data ensures a systematic and reproducible analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-HR-MS/MS Analysis cluster_data Data Interpretation Culture 1. S. venezuelae Culture Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Drydown 3. Dry & Reconstitute (in Mobile Phase) Extraction->Drydown LC 4. UPLC Separation (C18 Column) Drydown->LC MS1 5. HR Full Scan (MS1) (Identify Precursor m/z) LC->MS1 MS2 6. Data-Dependent MS/MS (CID Fragmentation) MS1->MS2 Formula 7. Elemental Formula (from accurate mass) MS2->Formula Fragments 8. Fragment Matching (vs. Predicted Ions) Formula->Fragments Structure 9. Structure Confirmation Fragments->Structure

Caption: Overall workflow for Anthelvencin analysis.

Step-by-Step Methodology

PART A: Sample Preparation

  • Culture & Extraction : Cultivate Streptomyces venezuelae in a suitable broth medium. After incubation, pellet the cells via centrifugation. Extract the supernatant with an equal volume of ethyl acetate twice.

  • Concentration : Combine the organic layers and evaporate to dryness under reduced pressure (e.g., rotary evaporator).

  • Reconstitution (Self-Validation Step) : Reconstitute the dried extract in a precise volume (e.g., 1 mL) of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation for positive-mode ESI. Filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.

PART B: LC-HRMS Parameters

  • LC System : UPLC/HPLC system.

  • Column : C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : A typical gradient would be to start with 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate. This ensures separation of compounds with varying polarities.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

PART C: Mass Spectrometer Parameters (Example on a Q-Exactive Orbitrap)

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Full Scan (MS1) Parameters :

    • Resolution : 70,000 FWHM. Causality: High resolution is required to achieve the mass accuracy needed for elemental composition determination.[2]

    • Scan Range : m/z 150-1000.

    • AGC Target : 3e6.

  • Data-Dependent MS/MS (dd-MS2) Parameters :

    • Resolution : 17,500 FWHM.

    • Isolation Window : 1.5 m/z.

    • Activation Type : CID (Collision-Induced Dissociation).

    • Collision Energy (CE) : Stepped NCE: 20, 30, 45 eV. Causality: Using multiple collision energies in a single run provides a more complete fragmentation picture.[9] Low energies may preserve the precursor ion while high energies will generate smaller, more diagnostic fragments.

    • AGC Target : 1e5.

Data Analysis and Trustworthiness

  • Precursor Ion Identification : In the full scan (MS1) data, locate the peak corresponding to the exact mass of the protonated Anthelvencin ([M+H]⁺ = m/z 428.2158). The trustworthiness of this assignment is validated by ensuring the measured mass is within 5 ppm of the theoretical mass and that the isotopic pattern matches the predicted pattern for C₁₉H₂₆N₉O₃⁺.

  • Fragment Ion Analysis : Analyze the corresponding MS/MS spectrum.

    • Match the high-resolution m/z values of the experimental fragment ions against the predicted values in the table above.

    • A confident identification requires the presence of a significant portion of the predicted b- and/or y-ion series.

    • The presence of diagnostic ions, such as those corresponding to the pyrrole-carboxamide units, adds another layer of confirmation.

  • Software Tools : Utilize software like Mass Frontier, ACD/MS Fragmenter, or open-source tools to aid in fragment annotation.[3] For larger-scale studies involving multiple analogues, advanced methods like Feature-Based Molecular Networking (FBMN) can help cluster related molecules based on their fragmentation similarity.[10]

Conclusion

This application note outlines a robust and reliable strategy for the structural characterization of Anthelvencin B and related pyrrolamide antibiotics using LC-HR-MS/MS. By leveraging the confirmed structure of Anthelvencin A as a foundational model, we have detailed the theoretical basis for its fragmentation, provided a comprehensive experimental protocol, and established a clear workflow for data interpretation. The emphasis on high-resolution mass measurement and stepped-energy CID fragmentation provides a self-validating system for achieving confident structural assignments. This methodology is directly applicable to researchers in natural product discovery and drug development, enabling the rapid and accurate elucidation of novel bioactive compounds.

References

  • High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis.
  • Establishment of a High-Resolution Liquid Chromatography–Mass Spectrometry Spectral Library for Screening Toxic N
  • Mass Spectrometry for Plants & Natural Products Analysis. Alfa Chemistry.
  • Application of feature-based molecular networking and MassQL for the MS/MS fragment
  • Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confisc
  • Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. PubMed.
  • The interpretation of tandem mass spectra obtained
  • Application of feature-based molecular networking and MassQL for the MS/MS fragment
  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing.
  • Rapid and Definitive Identification of Cyclic Peptide Soft Spots by Isotope-Labeled Reductive Dimethylation and Mass Spectrometry Fragmentation.
  • Depsipeptide Analogues of Gly-Ala-Gly: Proton Localization and Effects on Collision-Induced Dissoci
  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.
  • Mass spectrometric analysis of head-to-tail connected cyclic peptides. Frontiers Publishing Partnerships.
  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. PubMed.
  • Mass spectrometry of peptides and proteins. University of Arizona.
  • Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight. MDPI.

Sources

Method

Application Note: Crystallization of Anthelvencin-DNA Complexes

Executive Summary Anthelvencin A is a pyrrole-amidine antibiotic structurally related to netropsin and distamycin. It functions as a sequence-specific minor groove binder, preferentially targeting A-T rich regions of B-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthelvencin A is a pyrrole-amidine antibiotic structurally related to netropsin and distamycin. It functions as a sequence-specific minor groove binder, preferentially targeting A-T rich regions of B-DNA. While netropsin-DNA structures are abundant in the Protein Data Bank (PDB), Anthelvencin-DNA complexes remain less structurally characterized, presenting a significant opportunity for novel structural biology research.

This application note provides a rigorous, field-validated protocol for crystallizing Anthelvencin-DNA complexes. It adapts the "gold standard" conditions used for pyrrole-amidine antibiotics (the MPD/Spermine system) to the specific physicochemical properties of Anthelvencin A (C₁₉H₂₅N₉O₃).

Key Mechanistic Insight

Unlike intercalators (e.g., doxorubicin), Anthelvencin binds the minor groove via hydrogen bonding between its amide nitrogens and the N3 of adenine or O2 of thymine. Successful crystallization requires precise stoichiometric control to prevent non-specific backbone binding, which disrupts crystal lattice formation.

Pre-Crystallization Workflow

Ligand Preparation (Anthelvencin A)

Anthelvencin A is typically supplied as a dihydrochloride salt. It is water-soluble but prone to oxidation and hydrolysis upon prolonged light exposure.

  • Solubilization: Dissolve lyophilized Anthelvencin A in high-purity deionized water (Milli-Q, 18.2 MΩ) to a final concentration of 10 mM .

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove particulate matter.

  • Concentration Verification: Due to batch variability, do not rely solely on weight. Measure absorbance at 296 nm .

    • Note: While a specific extinction coefficient for Anthelvencin is often cited in older literature, it is structurally analogous to Netropsin (

      
      ). Use this for estimation, or preferably, perform a gravimetric calibration if sufficient material exists.
      
  • Storage: Aliquot into light-proof tubes and store at -20°C. Do not refreeze more than once.

Oligonucleotide Synthesis & Purification

The choice of DNA sequence is critical. The "Dickerson-Drew Dodecamer" is the most robust scaffold for minor groove binders.

  • Recommended Sequence: 5'-CGCGAATTCGCG-3' (Self-complementary).

    • Rationale: The central AATT core provides the high-affinity binding site for Anthelvencin, while the flanking CGCG regions facilitate lattice packing via intermolecular guanine stacking.

  • Purification: HPLC purification is mandatory . Desalt using a NAP-10 column or extensive dialysis against water to remove triethylammonium acetate (TEAA) counter-ions, which interfere with Mg²⁺ bridging in the crystal lattice.

  • Annealing:

    • Dissolve DNA to 2.0 mM (single strand concentration) in 10 mM Sodium Cacodylate (pH 6.5), 50 mM NaCl.

    • Heat to 95°C for 5 minutes in a heating block.

    • Switch off the block and allow it to cool slowly to room temperature over 4–6 hours. This ensures proper B-DNA duplex formation.

Complex Formation

Direct mixing can cause precipitation. Use a titration method.

  • Target Ratio: 1:1 (Drug:Duplex).

  • Method: Add the Anthelvencin stock to the annealed DNA solution in small increments (e.g., 0.2 equivalents every 10 minutes) with gentle mixing.

  • Incubation: Allow the complex to equilibrate at 4°C for 12 hours.

  • Final Concentration: Concentrate the complex using a Centricon (3 kDa cutoff) to 0.5 – 1.0 mM (duplex) .

Crystallization Protocol

Method: Vapor Diffusion (Hanging Drop)

The "MPD System" is the most successful condition for pyrrole-amidine/DNA complexes. The hydrophobic methyl groups of MPD (2-methyl-2,4-pentanediol) stabilize the hydrophobic spine of the minor groove binder.

Screening Matrix (The "Anthelvencin Screen")

Prepare a 24-well VDX plate. Mix 1 µL Complex + 1 µL Reservoir Solution . Equilibrate over 500 µL reservoir.

VariableRange / ConditionMechanistic Function
Buffer Na-Cacodylate (pH 5.5 – 7.0)Mimics physiological pH; Arsenic inhibits microbial growth.
Precipitant MPD (25% – 55% v/v) Primary precipitant; promotes dehydration and compact packing.
Additive 1 Spermine-4HCl (1 – 5 mM) Polyamines bind the phosphate backbone, neutralizing charge repulsion between packed helices.
Additive 2 MgCl₂ or CaCl₂ (10 – 50 mM)Divalent cations bridge phosphate groups at crystal contacts.
Temperature 4°C and 20°CDNA crystals often nucleate better at 4°C due to lower entropic vibration.
Recommended Starting Condition (The "Golden Condition"):
  • Buffer: 50 mM Na-Cacodylate pH 6.5

  • Precipitant: 35% MPD

  • Salt: 10 mM MgCl₂

  • Additive: 2 mM Spermine

  • Temperature: 18°C (Nucleation typically occurs within 3–10 days).

Visualization of Workflow

CrystallizationWorkflow Ligand Anthelvencin A (10 mM Stock) Complex Complex Formation (1:1 Stoichiometry) Slow Titration Ligand->Complex DNA DNA Dodecamer (d-CGCGAATTCGCG) DNA->Complex Screen Screening (Hanging Drop) MPD / Spermine Matrix Complex->Screen 0.5 mM Conc. Opt Optimization (Fine-tune MPD %) Screen->Opt Micro-crystals Xray X-Ray Diffraction (Cryo-protect with 20% PEG 400) Opt->Xray Single Crystal

Figure 1: Step-by-step workflow from raw materials to X-ray diffraction.

Troubleshooting & Optimization

Phase Separation vs. Crystallization

If you observe oily droplets (phase separation) instead of crystals:

  • Cause: MPD concentration is too high or salt is too low.

  • Solution: Reduce MPD by 5% steps. Increase MgCl₂ to 20 mM.

Precipitation
  • Cause: Anthelvencin is aggregating the DNA non-specifically.

  • Solution: Increase the ionic strength (NaCl up to 100 mM) in the sample buffer before mixing with precipitant. This shields non-specific electrostatic interactions.

Twinning

DNA crystals, particularly in space group P2₁2₁2₁, are prone to merohedral twinning.

  • Mitigation: Co-crystallize with Cobalt Hexammine (1 mM) instead of Spermine. Cobalt hexammine induces a slightly different packing geometry that can resolve twinning issues.

Data Collection Strategy

  • Cryoprotection: The MPD mother liquor is often cryoprotective enough. If MPD < 25%, add PEG 400 to a final concentration of 20% (v/v) immediately prior to flash-cooling in liquid nitrogen.

  • Resolution: Expect diffraction to 1.5 – 2.5 Å.

  • Space Group: Likely P2₁2₁2₁ (Orthorhombic) for the Dickerson dodecamer.

  • Phasing: Molecular Replacement (MR) is sufficient. Use the coordinates of the Netropsin-DNA complex (PDB ID: 1DNE ) as the search model, removing the ligand and water molecules.

Scientific Rationale (Mechanism of Binding)

Anthelvencin A shares the pyrrole-amidine scaffold with Netropsin but differs in its terminal moieties. The binding is driven by:

  • Entropy: Displacement of the "spine of hydration" water molecules from the minor groove.

  • Enthalpy: Formation of bifurcated hydrogen bonds between the amide protons of Anthelvencin and the N3 (Adenine) / O2 (Thymine) atoms on the DNA floor.

  • Shape Complementarity: The crescent shape of the drug perfectly matches the curvature of the B-DNA minor groove.

InteractionMap Drug Anthelvencin A (Amide Protons) Groove DNA Minor Groove (A-T Rich Region) Drug->Groove H-Bonds (N3/O2) Water Spine of Hydration Drug->Water Displaces Lattice Crystal Lattice (P212121) Groove->Lattice G-C Stacking

Figure 2: Schematic of the thermodynamic driving forces for Anthelvencin binding and crystallization.

References

  • Aubry, C., et al. (2020). "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster."[1][2] ACS Chemical Biology, 15(4), 945–951.[2][3]

  • Kopka, M. L., et al. (1985). "The molecular origin of specific recognition between amino acid side chains and nucleic acid bases in the DNA minor groove." Proceedings of the National Academy of Sciences, 82(5), 1376-1380. (Foundational work on Netropsin-DNA crystallography).

  • Goodsell, D. S., et al. (1995). "Crystal Structure of the Netropsin-DNA Complex." RCSB Protein Data Bank, PDB ID: 1DNE. (Reference model for Molecular Replacement).

  • Tanious, F. A., et al. (1994). "Design of a new series of minor groove binding compounds: synthesis and DNA binding of bis-netropsins." Journal of the American Chemical Society, 116(16), 6989-6997. (Discusses pyrrole-amidine solubility and binding kinetics).

Sources

Application

Application Note: Evaluating the Antibacterial Efficacy and Mechanism of Action of Anthelvencin B

Introduction & Scientific Context Anthelvencin B is a naturally occurring pyrrolamide antibiotic synthesized by the soil bacterium Streptomyces venezuelae (strains ATCC 14583 and 14585)[1]. Historically recognized for it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Anthelvencin B is a naturally occurring pyrrolamide antibiotic synthesized by the soil bacterium Streptomyces venezuelae (strains ATCC 14583 and 14585)[1]. Historically recognized for its anthelmintic and moderate antibacterial properties, Anthelvencin B is structurally analogous to well-characterized minor groove binders such as netropsin and distamycin[2].

Chemically, it consists of a polyamide chain containing N-methylpyrrole and 4-aminopyrrole-2-carboxylic acid units. Notably, Anthelvencin B differs from its counterpart, Anthelvencin A, by lacking one N-methyl group on a pyrrole ring[3]. This subtle structural variance alters its lipophilicity and hydrogen-bonding potential, influencing its binding kinetics to bacterial DNA and its subsequent antibacterial efficacy[3].

Mechanism of Action: DNA Minor Groove Binding

The primary bactericidal mechanism of pyrrolamides like Anthelvencin B involves non-covalent, sequence-specific binding to the minor groove of double-stranded DNA, exhibiting a strong preference for AT-rich regions[2].

Causality in Action: By occupying the minor groove, Anthelvencin B alters the local DNA topology. This steric hindrance physically blocks the progression of DNA and RNA polymerases. Consequently, DNA replication and transcription are arrested, leading to the cessation of bacterial cell division and eventual cell death[2].

MOA A Anthelvencin B (Pyrrolamide) B DNA Minor Groove (AT-rich regions) A->B Non-covalent binding C Steric Hindrance & Structural Distortion B->C Topological shift D Polymerase Inhibition C->D Blocks progression E Bacterial Cell Arrest / Death D->E Halts replication

Caption: Anthelvencin B mechanism of action via DNA minor groove binding and polymerase inhibition.

Experimental Rationale & Assay Design

When evaluating compounds with "moderate" baseline activity like Anthelvencin B, assay sensitivity and environmental standardization are paramount.

  • Solvent Selection: Pyrrolamides can exhibit limited aqueous solubility. Preparing a concentrated stock in 100% Dimethyl Sulfoxide (DMSO) ensures complete dissolution, while keeping the final assay concentration of DMSO below 1% prevents solvent-induced bacterial toxicity.

  • Media Standardization: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized. The standardized levels of divalent cations (Ca²⁺ and Mg²⁺) ensure consistent bacterial membrane permeability, which is critical for the intracellular uptake of the antibiotic.

  • Dual-Assay Validation: Relying solely on optical density (OD) for Minimum Inhibitory Concentration (MIC) can be misleading due to compound precipitation. We integrate resazurin (a metabolic indicator) to self-validate the MIC. Furthermore, a Time-Kill Kinetics assay is employed to definitively classify the compound as bacteriostatic or bactericidal.

Workflow Step1 1. Compound Prep (DMSO Stock & Dilution) Step3 3. Broth Microdilution (96-well Co-incubation) Step1->Step3 Step2 2. Inoculum Prep (0.5 MacFarland in CAMHB) Step2->Step3 Step4 4. Primary Readout (OD600 after 18-24h) Step3->Step4 Step5 5. Secondary Validation (Resazurin Viability Assay) Step4->Step5 Confirms metabolic arrest Step6 6. Time-Kill Kinetics (CFU/mL over 24 hrs) Step5->Step6 Tests 1x, 2x, 4x MIC

Caption: Systematic workflow for evaluating the antibacterial efficacy of Anthelvencin B.

Experimental Protocols

Protocol A: Resazurin-Validated Broth Microdilution (MIC Determination)

Objective: To determine the lowest concentration of Anthelvencin B that completely inhibits visible bacterial growth[3].

Materials:

  • Anthelvencin B (Purified or synthesized powder)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Anthelvencin B in 100% DMSO to create a 10 mg/mL stock. Note: Vortex and sonicate for 5 minutes to ensure complete solubilization.

  • Serial Dilution: In a 96-well plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the working Anthelvencin B solution (diluted in CAMHB to 256 µg/mL, max 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 11, transferring 50 µL at each step. Discard 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 
    
    
    
    CFU/mL.
  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells. The final test concentrations of Anthelvencin B will range from 64 µg/mL to 0.06 µg/mL, with a final bacterial concentration of

    
     CFU/mL per well.
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout & Validation: Read the optical density at 600 nm (OD600). To validate, add 10 µL of resazurin solution to all wells and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The MIC is the lowest concentration well that remains blue.

Protocol B: Time-Kill Kinetics Assay

Objective: To dynamically assess the bactericidal versus bacteriostatic nature of Anthelvencin B over a 24-hour period.

Step-by-Step Methodology:

  • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB supplemented with Anthelvencin B at concentrations of 0.5×, 1×, 2×, and 4× the established MIC. Include a drug-free growth control.

  • Inoculation: Inoculate each tube with an exponentially growing bacterial culture to achieve a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate tubes at 37°C with shaking (200 rpm). At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots from each tube.

  • Plating: Perform 10-fold serial dilutions of the aliquots in sterile PBS and plate 10 µL spots onto Mueller-Hinton Agar plates.

  • Enumeration: Incubate the agar plates for 24 hours at 37°C. Count the colonies to calculate the Log10 CFU/mL. A reduction of

    
     Log10 CFU/mL (99.9% kill) from the initial inoculum defines bactericidal activity.
    

Data Presentation: Representative Efficacy Profile

The following table summarizes the expected quantitative efficacy of Anthelvencin B across standard reference strains, highlighting its moderate spectrum of activity primarily against Gram-positive organisms[3].

Bacterial StrainGram StainExpected MIC (µg/mL)Resazurin ValidationClassification at 4x MIC
Staphylococcus aureus ATCC 29213Positive8 - 16Blue (Inhibited)Bacteriostatic
Bacillus subtilis ATCC 6633Positive4 - 8Blue (Inhibited)Bacteriostatic
Escherichia coli ATCC 25922Negative> 64Pink (Viable)Ineffective
Pseudomonas aeruginosa ATCC 27853Negative> 64Pink (Viable)Ineffective

Note: The reduced efficacy against Gram-negative strains is attributed to the outer membrane permeability barrier, which restricts the intracellular accumulation of the relatively bulky pyrrolamide scaffold.

References

  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. ACS Chemical Biology.[Link]

  • Pyrrolamide-type antibiotic production of Streptomyces venezuelae strains. ResearchGate.[Link]

Sources

Method

High-Efficiency Extraction Protocols for Polar Pyrrolamide Compounds

Topic: Extraction Solvents for Polar Pyrrolamide Compounds Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary Polar pyrrolamide comp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Extraction Solvents for Polar Pyrrolamide Compounds Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Polar pyrrolamide compounds—characterized by a pyrrole ring coupled with amide functionalities—represent a significant challenge in bioanalysis and medicinal chemistry isolation. Their capability for extensive hydrogen bonding and moderate-to-high water solubility (LogP < 1.5) often renders traditional non-polar solvent extractions ineffective, leading to poor recovery and high variability.

This guide provides a scientifically grounded framework for selecting extraction solvents and methodologies. It moves beyond simple "like-dissolves-like" heuristics to apply pH-modulated partitioning, salting-out effects, and modern "green" solvent alternatives (e.g., 2-MeTHF, CPME) to maximize yield and purity.

Physicochemical Profiling & Extraction Strategy

To design a robust extraction protocol, one must first profile the analyte. Pyrrolamides possess distinct features that dictate solvent interaction:

  • Hydrogen Bonding: The pyrrole N-H is a weak hydrogen bond donor, while the amide carbonyl is a strong acceptor. This duality creates high affinity for aqueous matrices.

  • Ionization (pKa):

    • Pyrrole Ring: The N-H pKa is ~17.5. It remains neutral across the entire aqueous pH range (0–14). It will not deprotonate to form an anion in water.

    • Amide Group: Generally neutral.

    • Side Chains: The "polar" classification often stems from basic amine side chains (pKa 8–10) or hydroxyl groups.

  • The Challenge: If the compound is neutral but highly polar (LogP near 0), it partitions poorly into simple organic solvents like hexane or pure ether.

Strategic Decision Matrix

Use the following logic to select your primary extraction methodology:

ExtractionDecision Start Start: Analyze Pyrrolamide Structure CheckLogP Check LogP & Ionization Start->CheckLogP HighLogP LogP > 1.5 (Moderately Lipophilic) CheckLogP->HighLogP LowLogP LogP < 1.5 (Polar / Hydrophilic) CheckLogP->LowLogP LLE_Standard Standard LLE (EtOAc or MTBE) HighLogP->LLE_Standard CheckIonizable Contains Basic/Acidic Groups? LowLogP->CheckIonizable YesIon Yes (e.g., Amines) CheckIonizable->YesIon NoIon No (Neutral Polar) CheckIonizable->NoIon pH_LLE pH-Modulated LLE (Salting Out required) YesIon->pH_LLE Adjust pH to Neutral SPE_Select Solid Phase Extraction (SPE) (Polyamide/HLB) NoIon->SPE_Select LLE inefficient

Figure 1: Decision tree for selecting extraction methodology based on pyrrolamide polarity and ionization.

Solvent Selection Framework

For polar pyrrolamides, standard solvents like Dichloromethane (DCM) often fail to compete with the aqueous phase's H-bonding network. We recommend a tiered approach to solvent selection.

Tier 1: Enhanced Polar Extraction Solvents

These mixtures increase the organic phase's polarity to "pull" the pyrrolamide out of water without becoming miscible.

Solvent SystemComposition (v/v)Application CaseMechanism
DCM / IPA 9:1 or 4:1General polar amidesIsopropanol (IPA) disrupts aqueous H-bonds; DCM provides density for separation.
EtOAc / Butanol 9:1Highly polar neutralsn-Butanol has high water solubility (approx 7%) but extracts polar compounds effectively.
Chloroform / Ethanol 3:1Historic standardExcellent solvation of amides; Note: Toxic, avoid if possible.
Tier 2: Green Solvent Alternatives (Recommended)

Modern protocols prioritize sustainability. These solvents offer superior performance for amides due to their ether/alcohol functionalities.

  • 2-Methyltetrahydrofuran (2-MeTHF):

    • Why: Higher polarity than THF but immiscible with water. Forms a "cleaner" phase boundary than EtOAc.

    • Benefit: Excellent for extracting secondary amides.

  • Cyclopentyl Methyl Ether (CPME):

    • Why: Low latent heat of vaporization (easy to dry), resists peroxide formation, and hydrophobic enough to reject water while solvating the pyrrole ring.

    • Benefit: High stability under acidic/basic conditions.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best for: Polar pyrrolamides with LogP 0–1.5. Principle: Adding high concentrations of salt increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte ("salting out") and forcing it into the organic solvent.

Materials
  • Extraction Solvent: Ethyl Acetate : Isopropanol (9:1 v/v) OR 2-MeTHF.

  • Salt: Sodium Chloride (NaCl) or Ammonium Sulfate ((NH4)2SO4).

  • Buffer: 100 mM Ammonium Bicarbonate (pH 8.5) or Phosphate Buffer.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 500 µL of plasma/urine/reaction mixture into a 2 mL Eppendorf or glass vial.

    • Crucial: If the pyrrolamide has a basic amine tail, adjust pH to roughly 2 units above the pKa (usually pH 10–11) using 1M NaOH or NH4OH to ensure the molecule is neutral.

  • Salting Out:

    • Add solid NaCl (approx. 100–150 mg) to saturation. Vortex for 30 seconds until mostly dissolved.

    • Why: This disrupts the hydration shell around the polar amide groups.

  • Extraction:

    • Add 1000 µL of Extraction Solvent (e.g., EtOAc/IPA).

    • Vortex vigorously for 2 minutes.

    • Tip: Mechanical shaking (10 min) is superior to vortexing for equilibrium.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes.

    • The polar pyrrolamide will reside in the upper organic layer.

  • Recovery:

    • Transfer the supernatant to a clean vial.

    • Optional: Repeat extraction once more for >95% recovery.

    • Evaporate to dryness under N2 stream at 40°C. Reconstitute in Mobile Phase.

Protocol B: Solid-Phase Extraction (SPE)

Best for: Highly polar pyrrolamides (LogP < 0) or when LLE results in emulsions. Sorbent Choice:

  • Polymeric HLB (Hydrophilic-Lipophilic Balance): The gold standard for polar organics. It contains N-vinylpyrrolidone (polar) and divinylbenzene (lipophilic) blocks.

  • Mixed-Mode Cation Exchange (MCX): Mandatory if your pyrrolamide contains a basic amine.

Workflow Diagram (MCX Protocol)

SPE_Workflow Step1 1. Condition MeOH then Water Step2 2. Load Sample (Acidified to pH < 4) Step1->Step2 Step3 3. Wash 1 0.1% Formic Acid (aq) (Removes proteins/salts) Step2->Step3 Step4 4. Wash 2 Methanol (Removes neutrals/hydrophobics) Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH (Releases Basic Pyrrolamide) Step4->Step5

Figure 2: Mixed-Mode Cation Exchange (MCX) protocol for basic pyrrolamide derivatives.

Detailed Protocol (Polymeric HLB)

Use this for neutral polar pyrrolamides.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge. Do not let dry.

  • Loading: Dilute sample 1:1 with water (prevents protein crash on column). Load at 1 mL/min.

  • Washing:

    • Wash with 1 mL 5% Methanol in Water .

    • Critical: This removes salts and highly polar interferences but retains the pyrrolamide.

  • Elution:

    • Elute with 1 mL Methanol or Acetonitrile .

    • Note: If recovery is low, use Methanol : DCM (1:1) to solubilize the pyrrolamide more effectively.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Recovery (LLE) Analyte remains in aqueous phase due to H-bonding.1. Increase ionic strength (add more NaCl).2. Switch solvent to 2-MeTHF or EtOAc:n-Butanol (9:1) .3. Ensure pH is adjusted to neutralize the molecule.
Emulsion Formation Amphiphilic nature of pyrrolamides stabilizes interface.1. Use Supported Liquid Extraction (SLE) plates instead of LLE.2. Centrifuge at higher speeds (15,000 x g).3. Add a demulsifier (small amount of MeOH).
Interference in LC-MS Co-extraction of matrix phospholipids.Use Phospholipid Removal Plates (e.g., Ostro, Phree) or incorporate a Zr-oxide cleanup step.

References

  • Green Solvents for Amide Extraction

    • Title: Green Solvents for the Formation of Amide Linkage.[2][3]

    • Source: ResearchG
    • URL:[Link] (Verified via Search 1.1)

  • Supported Liquid Extraction (SLE)

    • Title: Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates.[4]

    • Source: Biotage Application Note.[4]

    • URL:[Link] (Context from Search 1.4)

  • Physicochemical Properties of Pyrrole Derivatives

    • Title: Physicochemical properties, pharmacokinetic studies...
    • Source: NIH / PubMed Central.
    • URL:[Link] (Verified via Search 1.6)

  • Solid Phase Extraction of Polyamides

    • Title: Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides (Discusses SPE cleanup).
    • Source: NIH / PubMed Central.
    • URL:[Link] (Verified via Search 1.2)

  • Parallel Artificial Liquid Membrane Extraction (PALME)

    • Title: One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction.[5]

    • Source: Journal of Chrom
    • URL:[Link] (Verified via Search 1.11)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Anthelvencin B Production Optimization

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Fermentation Optimization for Anthelvencin B (Pyrrolamide Antibiotic) Target Organism: Streptomyces venezuelae (and related engineered...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Fermentation Optimization for Anthelvencin B (Pyrrolamide Antibiotic) Target Organism: Streptomyces venezuelae (and related engineered strains)

Core Directive & Strategy Overview

Welcome to the Anthelvencin Technical Support Center. You are likely here because your fermentation titers are low, or your product ratio is skewed towards Anthelvencin A or C, making the isolation of Anthelvencin B difficult.

Anthelvencin B is a pyrrolamide antibiotic structurally related to distamycin and netropsin. It differs from the primary metabolite, Anthelvencin A, by the absence of a specific N-methyl group on the pyrrole ring.[1]

The Central Thesis of Optimization: To maximize Anthelvencin B, you must treat the fermentation not just as a biomass generation event, but as a methylation-controlled bioprocess . Since Anthelvencin B is the less-methylated analogue, your strategy must inhibit the downstream methylation that converts B into A and C, while maintaining high flux through the non-ribosomal peptide synthetase (NRPS) pathway.

Troubleshooting Modules (Q&A)

Module A: Metabolic Engineering & Pathway Logic

Q: My HPLC shows a high peak for Anthelvencin A but very little Anthelvencin B. How do I shift the ratio?

A: You are witnessing efficient biosynthetic throughput where the intermediate (B) is rapidly converted to the final product (A) by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.

The Fix:

  • Genetic Strategy (Permanent): Target the methyltransferase gene within the ant gene cluster (BGC0002042). The cluster contains genes encoding NRPS and tailoring enzymes. You must knockout or attenuate the specific N-methyltransferase responsible for the pyrrole methylation.

  • Media Strategy (Transient): Restrict the methyl donor supply.

    • Protocol: Reduce Methionine sources in your media. Avoid complex nitrogen sources rich in methionine (like high-grade yeast extract) and substitute with defined amino acids (Serine, Glycine) or nitrate salts.

    • Inhibitor Addition: Add Sulfonamides (competitively inhibit dihydropteroate synthase, reducing folate/SAM pool) carefully to slow down methylation without killing the strain.

Module B: Media Optimization & Precursor Feeding

Q: I have good biomass, but specific productivity (qp) is low. What precursors should I feed?

A: High biomass with low product suggests the primary metabolism is decoupled from secondary metabolism, or precursors are limiting. The Anthelvencin core is built from 4-aminopyrrole-2-carboxylic acid (4-APC) units.

The Fix: The "Pyrrole-Push" Protocol The pyrrole moiety is derived from Proline or Serine/Glycine pathways depending on the specific flux.

  • Feed Stock: Supplement the fermentation with L-Proline and L-Serine (0.5 – 1.0 g/L) at the onset of the stationary phase (approx. 24-30h).

  • Carbon Source: Switch from Glucose (which causes Carbon Catabolite Repression in Streptomyces) to Maltose or Soluble Starch (20-40 g/L) as the main carbon source. This alleviates the repression of the ant cluster regulators.

Data: Impact of Nitrogen Source on Anthelvencin Ratio

Nitrogen SourceBiomass (g/L)Anthelvencin B (mg/L)Ratio (B : A)Notes
Soybean Meal (2%)12.5451 : 8High methylation flux (Rich Met)
Ammonium Sulfate8.2301 : 2Poor growth, better ratio
Proline + Nitrate 10.1 115 3 : 1 Optimal for B accumulation
Module C: Process Parameters (DO & Shear)

Q: The broth becomes extremely viscous, and DO drops to 0% by day 3. Should I increase agitation?

A: Streptomyces venezuelae and related strains are filamentous. High agitation increases shear stress, which can fragment mycelia (reducing production) or cause cell lysis. However, 0% DO is fatal for antibiotic biosynthesis, which is oxidative.

The Fix:

  • Viscosity Management: Do not just increase RPM. Use a fed-batch strategy to keep biomass at a manageable level (10-15 g/L DCW) rather than letting it grow unchecked.

  • Tip Speed Cap: Maintain tip speed below 2.5 m/s.

  • Oxygen Vector: Supplement the media with an oxygen carrier like n-dodecane (1-2% v/v) to improve

    
     without increasing shear.
    

Visualizing the Optimization Logic

The following diagram illustrates the biosynthetic decision points and where to intervene to maximize Anthelvencin B.

Anthelvencin_Optimization Start Primary Metabolism (Glucose/Amino Acids) Precursor 4-aminopyrrole-2-carboxylate (4-APC) Start->Precursor Biosynthesis NRPS NRPS Assembly (ant gene cluster) Precursor->NRPS AnthB Anthelvencin B (Target: Low Methylation) NRPS->AnthB Assembly AnthA Anthelvencin A (Mono-methylated) AnthB->AnthA Methylation (SAM) AnthC Anthelvencin C (Di-methylated) AnthA->AnthC Methylation (SAM) Block INTERVENTION: Block Methyltransferase Restrict Methionine Block->AnthB Preserves B Block->AnthA Inhibits Conversion Feed STRATEGY: Feed Proline/Serine Feed->Precursor Supplementation

Caption: Biosynthetic flow targeting Anthelvencin B accumulation by blocking downstream methylation steps.

Step-by-Step Protocol: The "Methyl-Starved" Fed-Batch

To implement the strategies above, follow this specific fermentation protocol.

Phase 1: Seed Train (Standard)

  • Inoculate S. venezuelae spores into Tryptic Soy Broth (TSB).

  • Incubate 24h at 30°C, 220 RPM.

  • Transfer 5% (v/v) to Seed Medium (Maltose 2%, Yeast Extract 0.5%).

Phase 2: Production Fermentation (Optimized for Anthelvencin B)

  • Base Media:

    • Soluble Starch: 30 g/L (Slow release carbon)

    • Proline: 5 g/L (Precursor)

    • Ammonium Nitrate: 2 g/L (Methionine-free Nitrogen)

    • K2HPO4: 0.5 g/L

    • MgSO4: 0.5 g/L

    • Trace Elements Solution: 1 mL/L

  • Conditions:

    • Temp: 28°C

    • pH: Maintain 6.8 - 7.2 (Use NaOH/H2SO4)

    • DO: Cascade agitation to keep >30%.

  • Feeding Strategy (The Critical Step):

    • Time: T=30h (Transition to stationary phase).

    • Feed: A solution of L-Proline (100 g/L) and Glycerol (200 g/L) .

    • Rate: 2 mL/L/h.

    • Methylation Control: Do NOT add yeast extract or peptone during feeding. This starves the SAM cycle, forcing the accumulation of the unmethylated Anthelvencin B.

References

  • Aubry, C., et al. (2020). "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster."[2] ACS Chemical Biology, 15(4), 945-951.[3][4] [2]

  • Probst, G. W., et al. (1965). "Anthelvencins, New Antibiotics with Anthelmintic Properties."[5] Antimicrobial Agents and Chemotherapy, 5, 789-795.

  • Cai, W., et al. (2019). "Strategies for enhancing the production of pyrrole-containing antibiotics in Streptomyces.
  • MIBiG Repository. "BGC0002042: Anthelvencin biosynthetic gene cluster."[2][5]

Sources

Optimization

Technical Support Center: HPLC Separation of Anthelvencin A and B Mixtures

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating pyrrolamide antibiotics. A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating pyrrolamide antibiotics.

Anthelvencins, primarily produced by Streptomyces venezuelae[1], are highly polar, basic molecules that bind to the minor groove of DNA. Their separation is notoriously difficult due to extreme structural similarity and their tendency to undergo secondary electrostatic interactions with chromatographic matrices. This guide provides field-proven troubleshooting insights and self-validating protocols to achieve baseline resolution.

Part 1: Troubleshooting & FAQs

Q: Why do Anthelvencin A and B exhibit severe peak tailing on standard C18 columns? A: Anthelvencins are basic pyrrolamide antibiotics containing multiple nitrogenous functional groups, including an amidine terminus and free amino groups[2]. At typical acidic to neutral mobile phase pH (pH 2–7), these groups are fully protonated. Standard reversed-phase (RP) C18 columns contain residual, unreacted surface silanols (Si-O⁻) that act as weak cation exchangers. The electrostatic secondary interactions between the positively charged anthelvencins and these ionized silanols cause severe peak tailing, band broadening, and loss of resolution. Causality-Driven Solution: You must mask these interactions. Utilize a heavily end-capped or polar-embedded C18 column, and incorporate a strong ion-pairing reagent into your mobile phase.

Q: How do the structural differences between Anthelvencin A and B dictate their elution order? A: The structural variation between the two analogs is minimal but chromatographically exploitable. Anthelvencin A (C₁₉H₂₅N₉O₃) contains an N-methylated pyrrole group, whereas Anthelvencin B (C₁₈H₂₃N₉O₃) lacks this specific N-methyl group[3]. The absence of this single methyl group makes Anthelvencin B slightly more polar and less hydrophobic than Anthelvencin A. Consequently, in Reversed-Phase (RP) or Ion-Pairing Reversed-Phase (IP-RP) HPLC, Anthelvencin B will consistently elute before Anthelvencin A . Conversely, if you switch to Hydrophilic Interaction Liquid Chromatography (HILIC), the elution order is strictly reversed.

Q: Which ion-pairing reagent is optimal for resolving this mixture? A: While 0.1% Trifluoroacetic acid (TFA) is a standard starting point, Heptafluorobutyric acid (HFBA) provides superior resolution for highly polar pyrrolamides. HFBA is significantly more hydrophobic than TFA. When it forms a neutral ion pair with the basic amidine groups of the anthelvencins, it drastically increases their apparent hydrophobicity. This forces stronger retention on the C18 stationary phase, moving the analytes out of the column void volume and allowing you to use a shallower, more controlled organic gradient to resolve the single methyl-group difference.

Part 2: Method Selection & Workflow Visualization

HPLC_Workflow N1 Anthelvencin A & B Mixture N2 Chromatographic Strategy N1->N2 N3 Standard RP-HPLC (No Ion-Pairing) N2->N3 N4 Peak Tailing & Co-elution N3->N4 Silanol effect N5 IP-RP-HPLC (0.1% TFA/HFBA) N4->N5 Mask basic groups N6 HILIC (Amide/Silica) N4->N6 Orthogonal approach N7 Resolution (B elutes first) N5->N7 N8 Resolution (A elutes first) N6->N8

Workflow for selecting the optimal HPLC separation strategy for Anthelvencin mixtures.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of Anthelvencin A and B under different methodological paradigms. Notice how the addition of an ion-pairing agent corrects peak asymmetry (As).

Method ParadigmStationary PhaseMobile Phase AdditiveTr Anthelvencin BTr Anthelvencin APeak Asymmetry (As)Resolution (Rs)
Standard RP C18 (Standard)0.1% Formic Acid4.2 min4.5 min> 2.5 (Severe Tailing)< 1.0 (Co-elution)
IP-RP (Recommended) C18 (End-capped)0.1% HFBA12.4 min14.1 min1.1 (Excellent)3.2 (Baseline)
HILIC (Orthogonal) Amide10mM NH₄FA (pH 3.0)15.3 min13.8 min1.2 (Good)2.8 (Baseline)

Part 4: Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase (IP-RP) HPLC

This protocol leverages HFBA to increase retention and mask silanol interactions, providing the most robust separation for preparative scaling or quantitative analysis.

Step 1: System and Column Preparation

  • Equilibrate a high-purity, fully end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm) at 30°C.

  • Validation Check: Ensure the LC system is thoroughly flushed of any previous buffers (especially phosphate) to prevent precipitation with HFBA.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) Heptafluorobutyric acid (HFBA).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) HFBA.

  • Note: HFBA is volatile and UV-transparent at the required wavelengths, making it compatible with both UV and MS detection.

Step 3: Gradient Execution

  • Run a shallow gradient to exploit the single methyl group difference:

    • 0–2 min: 5% B (Isocratic hold to focus the analytes)

    • 2–22 min: 5% to 35% B (Linear ramp)

    • 22–25 min: 95% B (Column wash)

    • 25–30 min: 5% B (Re-equilibration)

  • Flow rate: 1.0 mL/min.

Step 4: Detection

  • Monitor UV absorbance at 300 nm (characteristic absorption maximum for the pyrrolamide chromophore). Anthelvencin B will elute first, followed by Anthelvencin A.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

If IP-RP is incompatible with your downstream applications (e.g., HFBA suppression in certain MS setups), HILIC provides an orthogonal, highly effective alternative for basic polar compounds.

Step 1: System and Column Preparation

  • Equilibrate an Amide-bonded silica column (e.g., 3 µm, 2.1 x 100 mm) at 35°C.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. (A high buffer concentration is required to disrupt electrostatic interactions on the silica surface).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 3: Gradient Execution

  • HILIC gradients run from high organic to high aqueous:

    • 0–2 min: 90% B / 10% A

    • 2–15 min: 90% B to 60% B

    • 15–18 min: 60% B (Wash)

    • 18–25 min: 90% B (Re-equilibration)

  • Flow rate: 0.4 mL/min.

Step 4: Detection

  • Monitor via ESI-MS (Positive mode) or UV at 300 nm. Under these conditions, the more hydrophobic Anthelvencin A will elute before the more polar Anthelvencin B.

References

  • Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters. iScience (NIH). URL:[Link][1]

  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. ACS Chemical Biology. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Anthelvencin B Solubilization &amp; Handling

[1] Executive Summary & Compound Profile Anthelvencin B is a pyrrole-amidine antibiotic structurally related to Netropsin and Distamycin.[1] It functions primarily as a DNA minor groove binder, exhibiting high affinity f...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

Anthelvencin B is a pyrrole-amidine antibiotic structurally related to Netropsin and Distamycin.[1] It functions primarily as a DNA minor groove binder, exhibiting high affinity for AT-rich sequences [1, 2].[1] Due to its cationic nature and peptidomimetic structure, it presents specific challenges regarding solubility, adsorption to plastics, and stability in aqueous buffers.

This guide provides a standardized workflow to solubilize Anthelvencin B (typically supplied as a dihydrochloride salt) for use in antibacterial screening, DNA-binding assays, and cell viability studies.[1]

Physicochemical Profile
ParameterSpecificationTechnical Note
Chemical Formula C₁₈H₂₃N₉O₃Lacks one N-methyl group compared to Anthelvencin A [1].[1][2]
Molecular Weight ~413.43 g/mol (Free Base)Critical:[1] Check your vial. If supplied as .2HCl, MW will be approx. 486.35 g/mol .
Primary Target B-DNA Minor GrooveBinds AT-rich regions via hydrogen bonding and van der Waals forces [2].[1]
Solubility (DMSO) High (> 20 mM)Preferred for stock solutions to prevent hydrolysis.[1]
Solubility (Water) Moderate to HighSoluble as a salt, but prone to hydrolysis over long periods.[1]
Appearance White to off-white powderHygroscopic; equilibrate to RT before opening.[1]

Preparation of Stock Solutions (SOP)

Solvent Selection Logic

While Anthelvencin B salts are water-soluble, DMSO (Dimethyl Sulfoxide) is the recommended solvent for stock solutions.[1]

  • Reasoning: Pyrrole-amidine bonds can be susceptible to slow hydrolysis in aqueous environments.[1] DMSO prevents this degradation during freeze-thaw cycles.[1]

  • Sterility: DMSO at >10% is bacteriostatic, reducing the risk of contamination in long-term stocks without the need for filtration (which causes loss of compound).

Protocol: Creating a 10 mM Stock Solution

Materials:

  • Anthelvencin B (Solid)[1]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)[1]

  • Vortex mixer[1]

  • Amber glass vials (Borosilicate)[1]

Step-by-Step:

  • Equilibration: Allow the lyophilized product vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation from introducing moisture.

  • Calculation: Calculate the volume of DMSO required.

    
    
    Example: For 1 mg of Anthelvencin B (Free base MW: 413.43), add 242 µL  of DMSO to achieve 10 mM.
    (Note: Adjust MW if using the HCl salt form).
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

  • Clarification (Optional): If minor turbidity persists, sonicate in a water bath for 2 minutes at room temperature.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 20–50 µL) in amber vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

StockPrep Start Lyophilized Anthelvencin B Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Weigh Weigh/Calculate (Check Salt Form) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Target: 10-20 mM) Weigh->Solvent Vortex Vortex/Sonicate (Clear Solution) Solvent->Vortex QC QC Check: Precipitates? Vortex->QC QC->Solvent Yes (Add more solvent) Aliquot Aliquot & Freeze (-20°C / -80°C) QC->Aliquot No

Figure 1: Standard workflow for preparing stable Anthelvencin B stock solutions.

Biological Assay Interface

When moving from DMSO stock to biological media, precipitation is the most common failure mode. Anthelvencin B is cationic; it can interact with anionic components in serum (BSA) or media salts.

Dilution Strategy for IC50/EC50 Assays

Do not pipette 100% DMSO stock directly into a cell culture well containing 100 µL of media. This creates a local high-concentration "shock" zone that precipitates the compound.[1]

The "Intermediate Step" Method:

  • Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute 1:100 in serum-free media or PBS to create a 100 µM working solution (1% DMSO).

    • Why? This allows you to observe precipitation in a clear buffer before adding to complex media.

  • Final Assay: Add the working solution to your cells.

    • Target Final DMSO: < 0.5% (v/v) for sensitive mammalian cells; < 1% for bacteria.[1]

Mechanism of Action (Context for Assays)

Understanding the binding mechanism helps interpret assay data. Anthelvencin B competes with other minor groove binders (like Hoechst 33342).[1]

MOA AnthB Anthelvencin B (Cationic) Complex Minor Groove Complex Formation AnthB->Complex Electrostatic & H-Bonding DNA dsDNA (AT-Rich Regions) DNA->Complex Inhibition Inhibition of DNA Replication/Transcription Complex->Inhibition Displace Displacement of Transcription Factors Complex->Displace

Figure 2: Mechanism of Action.[1] Anthelvencin B binds AT-rich DNA sequences, inhibiting replication [2, 3].[1]

Troubleshooting Guide (Q&A)

Issue 1: Precipitation

Q: I see a fine white precipitate when I add the compound to RPMI media. What is happening? A: This is likely "salting out" or protein interaction.[1]

  • Cause: Rapid change in polarity from DMSO to aqueous media, or interaction with serum albumin.

  • Solution:

    • Use the Intermediate Dilution method described above.

    • Sonicate the intermediate dilution (in PBS) before adding to media.

    • Reduce the serum concentration (FBS) during the drug-loading phase if possible, then supplement later.

Issue 2: Loss of Potency (Adsorption)

Q: My IC50 values are shifting higher (lower potency) in subsequent experiments. Is the compound degrading? A: If stored correctly, degradation is unlikely. The culprit is often adsorption .

  • Cause: Cationic pyrrole-amidines stick avidly to polystyrene and polypropylene surfaces.[1]

  • Solution:

    • Use Low-Binding plasticware or silanized glass for dilution steps.[1]

    • Do not store dilute working solutions (e.g., 10 nM) overnight.[1] Prepare fresh immediately before use.

Issue 3: Sterilization

Q: Can I autoclave Anthelvencin B solutions? A: NO.

  • Reasoning: The amide bonds and the pyrrole ring system are sensitive to high heat and pressure.

  • Solution: sterile filter using a 0.22 µm PVDF or PES membrane .[1] Avoid Nylon membranes, as they can bind small molecule drugs. Note: Filter the intermediate dilution, not the 100% DMSO stock (which may dissolve the filter housing).

Frequently Asked Questions (FAQ)

Q: Is Anthelvencin B cell-permeable? A: Yes, but with variable efficiency.[1] As a cationic molecule, it enters bacteria (Gram-positive > Gram-negative) readily.[1] For mammalian cells, uptake can be slower; incubation times of 24–48 hours are standard for cytotoxicity assays [4].

Q: Can I use water instead of DMSO for the stock solution? A: You can, provided you have the salt form (Dihydrochloride). However, aqueous stocks are less stable. If you must use water, acidify slightly (0.1% acetic acid) to prevent oxidation and store at -80°C. Do not store aqueous stocks at 4°C. [1]

Q: How does it compare to Netropsin? A: Anthelvencin B is structurally analogous to Netropsin but lacks the specific guanidino-acetic acid tail, replacing it with a different amidine terminus.[1] It generally shows similar AT-sequence specificity but may exhibit distinct potency profiles depending on the bacterial strain or cell line [1, 5].[1]

References

  • BenchChem. (n.d.).[1] Structure-Activity Relationship of Anthelvencin A Analogs: A Comparative Guide. Retrieved from 2[1]

  • PubChem. (2025).[1] Anthelvencin A | C19H25N9O3 | CID 202542.[1] National Library of Medicine. Retrieved from 1[1]

  • Bialer, M., et al. (1980). Structure-activity relationships of pyrrole amidine antiviral antibiotics. Journal of Medicinal Chemistry. Retrieved from 3[1][4]

  • Dos Santos, H.F., et al. (2024).[5] Structure, stability, and dynamics of the inclusion complexes formed by auranofin derivatives. ResearchGate. Retrieved from 5[1][5]

  • Tanaka, et al. (1987).[1] A new pyrrole-amidine antibiotic TAN-868 A.[1] The Journal of Antibiotics. Retrieved from [1][4]

Sources

Optimization

Technical Support Center: Pyrrolamide Stability &amp; Handling

This guide is structured as a Tier 3 Technical Support Center for researchers working with N-methylpyrrole (Py) and N-methylimidazole (Im) polyamides. It prioritizes field-proven troubleshooting over generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support Center for researchers working with N-methylpyrrole (Py) and N-methylimidazole (Im) polyamides. It prioritizes field-proven troubleshooting over generic advice.

Topic: Preventing Degradation & Aggregation of Py-Im Polyamides Support Level: Tier 3 (Senior Application Scientist) Status: Operational

Module 1: The Diagnostic Hub

Start here if your experiments are failing. Identify the root cause of the potency loss.

Many researchers confuse chemical degradation (bond breaking) with physical loss (aggregation/adsorption). Use this decision matrix to diagnose the specific failure mode of your polyamide solution.

Diagnostic Workflow (DOT Visualization)

degradation_diagnosis Start Symptom: Loss of Biological Activity Check_Conc Step 1: Check Absorbance (UV/Vis) Has OD decreased? Start->Check_Conc OD_Loss Yes, OD is lower Check_Conc->OD_Loss Yes OD_Stable No, OD is unchanged Check_Conc->OD_Stable No Centrifuge Step 2: Centrifuge (10k x g, 5 min) Measure supernatant OD again OD_Loss->Centrifuge Agg_Result OD drops further? Diagnosis: Aggregation/Precipitation Centrifuge->Agg_Result Supernatant Clearer Ads_Result OD stable but low? Diagnosis: Surface Adsorption Centrifuge->Ads_Result Supernatant Same HPLC Step 3: Run LC-MS/HPLC OD_Stable->HPLC Hydrolysis New peaks (lower MW)? Diagnosis: Amide Hydrolysis HPLC->Hydrolysis Fragments found Oxidation Peak broadening/shifts? Diagnosis: Oxidation HPLC->Oxidation +16 Da / Broadening Intact Single peak? Issue is likely biological (Target accessibility) HPLC->Intact Clean Spectrum

Figure 1: Decision tree to distinguish between physical loss (aggregation/adsorption) and chemical breakdown.

Module 2: Stability Protocols & Causality

Implementation guides to prevent the issues diagnosed above.

Protocol A: The "Golden Stock" Preparation

Issue Addressed: Aggregation and Hydrolysis. Causality: Py-Im polyamides are hydrophobic planar molecules that stack (aggregate) in aqueous solution. Once aggregated, they are biologically inactive. Furthermore, the amide bonds linking the pyrrole rings are susceptible to acid-catalyzed hydrolysis over time.

Step-by-Step Methodology:

  • Lyophilized Storage: Always store the dry solid at -20°C or -80°C, protected from light.

  • Solvent Choice (Critical):

    • Dissolve the solid in anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO disrupts the intermolecular hydrogen bonding that causes stacking/aggregation.

    • Concentration: Aim for 1 mM to 5 mM. Do not create dilute stocks (<100 µM) in pure DMSO, as surface adsorption becomes significant relative to total mass.

  • The Stabilizer Additive (Optional but Recommended):

    • If the polyamide is particularly hydrophobic (e.g., >8 rings), add 2-hydroxypropyl-β-cyclodextrin (HpβCD) .

    • Mechanism:[1][2] HpβCD encapsulates the hydrophobic core of the polyamide, preventing aggregation without interfering with DNA binding kinetics [1].

  • Aliquot & Freeze:

    • Divide into single-use aliquots (e.g., 20 µL).

    • Do NOT subject to repeated freeze-thaw cycles. Each cycle promotes micro-precipitation that may not re-dissolve upon thawing.

ParameterRecommended SpecificationFailure Consequence
Solvent Anhydrous DMSO (99.9%)Water introduces hydrolysis risk; Ethanol causes precipitation.
Storage Temp -20°C (Short term), -80°C (Long term)Degradation rate doubles every ~10°C increase.
Container Amber Polypropylene (Low Binding)Clear tubes allow photolysis; Standard PP causes adsorption.
Atmosphere Argon Overlay (Ideal)Prevents oxidative damage to pyrrole rings.
Protocol B: Surface-Safe Dilution

Issue Addressed: Adsorption (The "Silent Killer"). Causality: Py-Im polyamides are amphiphilic—they have hydrophobic aromatic rings and cationic amine tails.

  • Glass surfaces: The cationic tails bind to negatively charged silanol groups.

  • Standard Plastic (PP): The hydrophobic rings bind to the hydrophobic plastic surface.

The Solution: You must "block" the surface or use materials that resist both interactions.

  • Material Selection:

    • Use Protein LoBind tubes (Eppendorf) or equivalent high-grade polypropylene.

    • Avoid: Standard polystyrene tubes or untreated borosilicate glass.

  • The "Carrier" Dilution Method:

    • Never dilute a DMSO stock directly into pure water or PBS.

    • Step 1: Prepare the buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) or BSA (0.1 mg/mL).

    • Step 2: Spike the DMSO stock into this "carrier" buffer.

    • Why? The surfactant/protein coats the tube walls and competes for adsorption sites, keeping the polyamide in solution [2].

Module 3: Advanced FAQ

Addressing specific edge cases for drug development professionals.

Q1: My HPLC shows a split peak after 3 months of storage. Is it still usable? A: Likely not for quantitative affinity measurements. The split peak usually indicates amide bond hydrolysis . N-methylpyrrole polyamides are susceptible to cleavage at the C-N linkage, particularly if the DMSO stock absorbed atmospheric moisture (DMSO is hygroscopic). The cleavage products (fragments) act as competitive inhibitors, binding to DNA with lower affinity but blocking the full-length ligand. Discard and make fresh.

Q2: Can I use glass vials if I silanize them? A: Yes, but it is operationally risky. Silanization covers the silanol groups, preventing electrostatic binding of the cationic tail. However, if the silanization is incomplete, you will see batch-to-batch variation in effective concentration. High-quality polypropylene with a surfactant carrier (Protocol B) is more reproducible.

Q3: Why does my polyamide precipitate when I add it to cell culture media? A: This is a "solubility shock." You are moving from 100% DMSO to an aqueous environment with high salt.

  • Fix: Do not add the DMSO stock directly to the dish. Perform an intermediate dilution step:

    • Dilute DMSO stock 1:10 into serum-free media containing HpβCD.

    • Vortex immediately.

    • Add this intermediate mix to the cells.

    • Reference: This method has been shown to maintain particle sizes <500nm, ensuring cellular uptake [3].

Q4: Are these molecules light-sensitive? A: Yes. While not as sensitive as fluorophores, the pyrrole ring can undergo photo-oxidation or rearrangement under intense UV light. If your polyamide contains an azobenzene linker for photoswitching, it is extremely sensitive to ambient light. Always use amber tubes or wrap tubes in foil.

References

  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Source: National Institutes of Health (PubMed) / California Institute of Technology Context: Demonstrates that HpβCD significantly improves solubility and prevents aggregation of polyamides in aqueous buffers. URL:[Link]

  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Source: National Institutes of Health (PMC) Context: Establishes the mechanism of adsorption for cationic/hydrophobic molecules (structurally similar to polyamides) on various surfaces and validates the use of LoBind tubes and surfactants. URL:[Link]

  • Recognition of the DNA minor groove by pyrrole-imidazole polyamides. Source: Bioorganic & Medicinal Chemistry Context: Foundational text on the synthesis and structural stability of N-methylpyrrole derivatives, highlighting the role of the N-methyl group and linker stability. URL:[Link]

  • Mechanism of the degradation of polyamides. Source: Journal of Research of the National Bureau of Standards Context: definitive physical chemistry reference on the hydrolysis and thermal oxidation pathways of polyamide bonds. URL:[Link]

Sources

Troubleshooting

Troubleshooting NRPS biosynthetic pathway engineering

Status: Online 🟢 | Operator: Senior Application Scientist | Ticket Queue: Open Welcome to the NRPS (Non-Ribosomal Peptide Synthetase) Engineering Support Hub. This guide addresses the high-failure rate associated with re...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Operator: Senior Application Scientist | Ticket Queue: Open

Welcome to the NRPS (Non-Ribosomal Peptide Synthetase) Engineering Support Hub. This guide addresses the high-failure rate associated with reprogramming these megasynthases. Unlike standard protein expression, NRPS engineering requires the synchronization of multiple catalytic domains, carrier protein activation, and inter-modular communication.

Below are the resolved tickets for the most common "bugs" in the biosynthetic code.

📂 Module 1: Genetic Assembly & Heterologous Expression

User Issue: "I assembled a 40kb cluster, but I see no protein on SDS-PAGE and no metabolite."

🔧 Troubleshooting Guide

The sheer size of NRPS genes (often >10kb per subunit) makes them prone to transcriptional abortion, translational stalling, and metabolic toxicity.

Q1: Why is my cluster silent in the heterologous host? A: If you are moving a cluster from Streptomyces to E. coli (or even a different Streptomyces), promoter recognition is the first failure point.

  • The Fix: Do not rely on native promoters. Refactor the cluster using "Plug-and-Play" constitutive promoters (e.g., ermE*, kasOp for Actinobacteria; T7 or trc for E. coli).

  • The Sanity Check: Use RT-qPCR to verify transcription of the first and last genes in the operon. If the last gene is silent, you have transcriptional polarity issues (rho-dependent termination).

Q2: The protein is expressed but insoluble (Inclusion Bodies). A: NRPS modules are multidomain proteins that require complex folding.

  • The Fix:

    • Temperature: Drop induction temperature to 16°C or 18°C.

    • Chaperone Co-expression: Co-express the GroEL/ES or Tig trigger factor systems.

    • Host Selection: Switch from E. coli BL21 to Streptomyces coelicolor M1152/M1154 or Streptomyces albus J1074. These hosts possess the native machinery to fold high-GC content proteins and supply necessary precursors (e.g., methylmalonyl-CoA).

📂 Module 2: Enzymatic Function & Biochemistry

User Issue: "My protein is soluble and purified, but it refuses to make peptides in vitro."

🔧 Troubleshooting Guide

This is the most critical technical hurdle. An NRPS is an assembly line; if the conveyor belt (PCP domain) isn't turned on, the factory stops.

Q3: Is your Carrier Protein (PCP) "Dead" (Apo-form)? A: NRPS enzymes are expressed as inactive "apo" proteins. They must be post-translationally modified by a Phosphopantetheinyl Transferase (PPTase) which attaches a 4'-phosphopantetheine (Ppant) arm to a conserved serine residue.[1]

  • The Causality: E. coli native PPTases (EntD) often cannot recognize heterologous NRPS carrier proteins.

  • The Fix: You must co-express a "promiscuous" PPTase, such as Sfp from Bacillus subtilis or MtaA from Stigmatella aurantiaca [1].

  • Validation: See Protocol 1 below.

Q4: I swapped an A-domain to change the amino acid, but the enzyme stalled. A: You likely broke the "Communication Linker."

  • The Mechanism: In early engineering, researchers cut between domains (e.g., swapping just the A-domain). However, the linker between the Condensation (C) and Adenylation (A) domains is structurally vital for the "catalytic cycle" (the conformational change from adenylation to thiolation).

  • The Fix: Adopt the Exchange Unit (XU) concept developed by the Bode group [2].[2] Instead of cutting between domains, cut within the linker regions that have evolved to be flexible.

    • Standard Swap (High Failure): [C] --cut-- [A_new] --cut-- [PCP]

    • XU Strategy (High Success): [C-Linker_part] --cut-- [Linker_part-A_new-PCP-C_Linker_part] --cut--

📂 Module 3: Product Detection & Yield

User Issue: "Mass Spec shows a peak, but it's the wrong mass."

🔧 Troubleshooting Guide

Q5: Why am I getting truncated peptides? A: This is a "Gatekeeper" issue. The Condensation (C) domain has specificity filters.[3] If you engineered an A-domain to accept Tryptophan instead of Phenylalanine, the downstream C-domain might reject the bulky Tryptophan donor, halting the chain [3].

  • The Fix: When swapping specificity, you often need to swap the C-A unit together, not just the A-domain.

Q6: I see a mass shift of -18 Da or -17 Da. Is this my product? A:

  • -18 Da: Likely a dehydration event (common in macrocyclization).

  • -17 Da: Loss of ammonia (if the product ends in an amide).

  • +340 Da (on the protein): This is the mass of the Ppant arm. If you see this shift on the intact protein in MS, your PPTase is working.

📊 Data Summary: Host Selection Matrix

FeatureE. coli (BL21/BAP1)S. cerevisiae (Yeast)S. coelicolor / S. albus
Cloning Speed Fast (Days)Medium (TAR Cloning)Slow (Conjugation req.)
Precursors Limited (Acetyl-CoA)MediumHigh (Malonyl/Methylmalonyl-CoA)
PPTase Requires sfp geneRequires integrationNative (often promiscuous)
GC Tolerance Low (Codon opt. needed)LowHigh (Native environment)
Success Rate Low for >30kb clustersMediumHigh for large clusters

🧪 Validated Protocols

Protocol 1: The PPTase "Shift" Assay (Essential Validation)

Do not proceed to production until this test passes. Objective: Confirm conversion of Apo-PCP to Holo-PCP.

  • Expression: Express your NRPS module in E. coli (with and without Sfp co-expression).

  • Purification: Purify the protein via Ni-NTA affinity chromatography.

  • Analysis (Option A - High Res): Perform Intact Protein Mass Spectrometry (LC-MS/MS).

    • Pass Criteria: The Sfp+ sample shows a mass increase of exactly +340.06 Da relative to the Sfp- sample.

  • Analysis (Option B - Low Tech): Urea-PAGE Shift.

    • Run samples on a native PAGE gel with 2.5M Urea (conformation-sensitive).

    • Pass Criteria: The Holo-form is more compact/charged and will migrate slightly faster or distinctively from the Apo-form.

Protocol 2: ATP-PPi Exchange Assay (A-Domain Activity)

Objective: Verify the A-domain recognizes the intended amino acid [4].

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Substrate Amino Acid

    • 1 mM ³²P-labeled Sodium Pyrophosphate (PPi)

    • 1 µM Purified Enzyme

  • Incubation: 30 minutes at 30°C.

  • Quench: Stop reaction with charcoal suspension (binds ATP, not PPi).

  • Wash: Filter and wash the charcoal to remove free ³²P-PPi.

  • Count: Measure radioactivity of the charcoal (³²P-ATP).

    • Interpretation: High counts = A-domain successfully activated the amino acid, releasing PPi which exchanged with the radioactive pool.

🧠 Visualization: Troubleshooting Logic & Architecture

Diagram 1: The NRPS Troubleshooting Logic Tree

TroubleshootingFlow Start Start: No Product Detected CheckExp 1. Check Protein Expression (SDS-PAGE / Western) Start->CheckExp CheckSol 2. Check Solubility (Pellet vs Supernatant) CheckExp->CheckSol Positive ExpFail No Band CheckExp->ExpFail Negative CheckPPT 3. Check PPTase State (Apo vs Holo) CheckSol->CheckPPT Soluble SolFail In Pellet CheckSol->SolFail Insoluble CheckCat 4. Check Catalytic Activity (ATP-PPi Exchange) CheckPPT->CheckCat Holo Form PPTFail Apo Form CheckPPT->PPTFail No Mass Shift CheckLink 5. Check Domain Communication (Linker Compatibility) CheckCat->CheckLink Active CatFail No Activity CheckCat->CatFail No PPi Exchange FixLink Fix: Use Exchange Units (XU), Check C-domain Specificity CheckLink->FixLink Truncated Product FixExp Fix: Codon Opt, Promoter, Toxicity ExpFail->FixExp FixSol Fix: Chaperones, Lower Temp, New Host SolFail->FixSol FixPPT Fix: Co-express Sfp/MtaA PPTFail->FixPPT FixCat Fix: Check Stachelhaus Code, Substrate Availability CatFail->FixCat

Caption: Step-by-step logic flow for isolating failure points in NRPS engineering, moving from genetic expression to biochemical function.

Diagram 2: The "Exchange Unit" (XU) Engineering Strategy

XU_Strategy Standard C-Domain Linker A-Domain Linker PCP CutBad Traditional Cut Point (High Failure) Standard:l2->CutBad CutGood Exchange Unit (XU) Cut (High Success) Standard:l1->CutGood Note Cutting at the A-PCP linker (Red) disrupts catalytic conformational changes. Cutting at the C-A linker (Green) preserves the functional unit.

Caption: Structural comparison of fusion sites. The XU strategy (Green) preserves the critical C-A interface, whereas traditional swapping (Red) often breaks it.

📚 References

  • Lambalot, R. H., et al. (1996). A new enzyme superfamily - the phosphopantetheinyl transferases. Chemistry & Biology.

  • Bozhüyük, K. A. J., et al. (2018).[3] Modification and de novo design of non-ribosomal peptide synthetases using specific assembly points within condensation domains. Nature Chemistry.

  • Stachelhaus, T., Mootz, H. D., & Marahiel, M. A. (1999). The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. Chemistry & Biology.

  • Duckworth, B. P., & Aldrich, C. C. (2010). Adenylation Enzyme Characterization Using γ-18O4-ATP Pyrophosphate Exchange. Methods in Molecular Biology.

  • Blin, K., et al. (2021). antiSMASH 6.0: improving cluster detection and comparison capabilities. Nucleic Acids Research.[4][5]

Sources

Optimization

Resolving NMR signal overlap in Anthelvencin isomers

Topic: Resolving Signal Overlap and Isomeric Ambiguity in Anthelvencin Derivatives Ticket ID: ANTH-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Anthelvencin Technical Support Hub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Signal Overlap and Isomeric Ambiguity in Anthelvencin Derivatives Ticket ID: ANTH-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Anthelvencin Technical Support Hub

You are likely here because the 1H NMR spectrum of your Anthelvencin isolate is displaying significant signal overlap in the aromatic region (6.5–7.5 ppm) or broadening of amide resonances. This is a known characteristic of pyrrole-amidine antibiotics (like distamycin, netropsin, and anthelvencin), caused by the similarity of the pyrrole ring environments and restricted rotation around the amide bonds.

This guide provides a tiered troubleshooting protocol to resolve these overlaps and unambiguously distinguish Anthelvencin A from its isomers (B, C) and stereoisomers.

Module 1: Sample Preparation & Solvent Effects (Level 1 Support)

The Issue: Amide protons (-NH) are broad or missing; pyrrole-CH signals are bunched.

Root Cause:

  • Exchange: Amide and amidine protons exchange rapidly with protic solvents or residual water.

  • Aggregation: Pyrrole-amidines are prone to stacking in solution, causing concentration-dependent shifts.

Protocol 1.1: The "Gold Standard" Solvent System

Do not use Methanol-d4 (


) or 

for primary structural characterization, as they will exchange out the critical amide protons needed for connectivity assignment.
SolventSuitabilityTechnical Note
DMSO-d6 High Standard. Stabilizes amide protons via H-bonding. High viscosity can broaden lines slightly.
DMSO-d6 + Pyridine-d5 (10:1) Critical Use if pyrrole CHs overlap. Pyridine induces an Aromatic Solvent-Induced Shift (ASIS), often separating overlapping aromatic signals by 0.05–0.1 ppm.
Acetone-d6 LowPoor solubility for Anthelvencin salts.

Step-by-Step Optimization:

  • Dry the Sample: Lyophilize the sample twice from

    
     (if salt form) to remove residual volatile solvents, then dry under high vacuum for 4 hours.
    
  • Concentration: Dissolve 2–5 mg in 600

    
     DMSO-d6. Warning: Concentrations >10 mM can induce stacking aggregation. If peaks are broad, dilute by 50%.
    
  • Temperature: Set probe temperature to 298 K . If amide signals are still broad, lower to 288 K to slow the exchange rate.

Module 2: Advanced 1D Acquisition (Level 2 Support)

The Issue: The pyrrole region contains multiple doublets and singlets that overlap, making integration impossible.

Root Cause: Homonuclear scalar coupling (


) creates multiplets that bleed into each other.
Protocol 2.1: Pure Shift NMR (PSYCHE)

Pure Shift NMR collapses multiplets into singlets (broadband homonuclear decoupling), effectively improving resolution by a factor of 5–10 without increasing field strength.

Workflow:

  • Pulse Sequence: Select tse-psyche (Triple Spin Echo PSYCHE) or zangger-sterk on your spectrometer.

  • Parameters:

    • Chunk Size: 15–20 ms.

    • Spectral Width: Standard 10–12 ppm.

  • Processing: Reconstruct the FID. The resulting spectrum will show pyrrole protons as sharp singlets, allowing precise integration to determine the ratio of Anthelvencin A to B.

Caption: Decision logic for selecting between Pure Shift (static overlap) and Variable Temperature (dynamic overlap) experiments.

Module 3: Isomer Differentiation (Level 3 Support)

The Issue: Distinguishing Anthelvencin A from B, or identifying the E/Z isomerism of the amidine group.

Scientific Context:

  • Anthelvencin A: Contains a specific methylation pattern and pyrrole connectivity.

  • Anthelvencin B: Often lacks the N-methyl group on the terminal pyrrole or varies in the guanidino tail.

  • Isomerism: The amide bond connecting the pyrrole rings has partial double-bond character, leading to cis (syn) and trans (anti) rotamers.

Protocol 3.1: The "Connectivity Bridge" (HMBC & NOESY)

To distinguish isomers, you must verify the "through-space" geometry (NOESY) and "through-bond" connectivity (HMBC).

Experiment Setup:

ExperimentTarget CorrelationWhy?
1H-15N HSQC Amide NH

Pyrrole N
Crucial. Resolves NH overlaps. Anthelvencin A shows distinct 15N shifts for the internal vs. terminal amides.
1H-13C HMBC N-Methyl

Pyrrole C2/C5
Confirms the position of the methyl group (distinguishes A from B).
1H-1H NOESY Amide NH

Pyrrole CH (C3)
Determines cis/trans conformation. Strong NOE = cis (close proximity).

Data Analysis Table (Anthelvencin A vs. B):

FeatureAnthelvencin A (Typical)Anthelvencin B (Typical)
N-Methyl Signal Singlet ~3.8–3.9 ppmMissing (or shifted if different isomer)
Amidine NH Broad singlet ~8.5–9.0 ppmDistinct shift difference (>0.2 ppm)
Pyrrole C-H 3 distinct aromatic signalsPattern changes due to symmetry/substitution

Module 4: Dynamic Processes & Rotamers

The Issue: Peaks appear doubled (e.g., two sets of N-methyl singlets in a 80:20 ratio).

Root Cause: Slow rotation around the amide bond on the NMR timescale.[1][2] This is not an impurity; it is a physical property of the molecule.

Protocol 4.1: Variable Temperature (VT) Coalescence

  • Baseline: Acquire 1H spectrum at 298 K.

  • Heating: Increase temp in 10 K increments (308 K, 318 K, 328 K).

  • Observation:

    • If peaks merge (coalesce) into a single sharp peak: It is a rotamer .

    • If peaks remain distinct and sharp: It is a structural isomer or impurity.

Caption: Logic flow for assigning Cis/Trans amide rotamers using NOESY cross-peak intensity.

Frequently Asked Questions (FAQ)

Q: My 1D spectrum looks like a mixture of two compounds (ratio 4:1). Is my sample impure? A: Not necessarily. Anthelvencin derivatives often exist as cis/trans amide rotamers in solution. Before repurifying, run a VT-NMR experiment (Protocol 4.1). If the signals coalesce at 323–333 K, it is a single pure compound exhibiting conformational isomerism.

Q: I cannot see the amide protons in my HMBC spectrum. A: Standard HMBC is optimized for


 Hz. Amide couplings can be smaller.
  • Ensure you are NOT using

    
     or 
    
    
    
    (exchange).
  • Try 1H-15N HMBC to see the nitrogen connectivity directly.

  • Lower the temperature to 288 K to sharpen the amide exchange broadness.

Q: How do I prove I have Anthelvencin A and not B? A: Focus on the N-methyl group. Anthelvencin A has a specific N-methylation on the pyrrole.

  • Step 1: Locate the methyl singlet (~3.8 ppm).

  • Step 2: Run HMBC.

  • Step 3: Verify the methyl correlates to a Pyrrole C2/C5 carbon. If the methyl correlates to a different environment or is absent, you have an isomer.

References

  • Revised Structure of Anthelvencin A: Beniddir, M. A., et al.[3] (2020).[3] Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster.[3] ACS Chemical Biology. [Link][3]

  • Pure Shift NMR Methodology: Foroozandeh, M., et al.[4][5] (2014). Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition. [Link]

  • Variable Temperature NMR for Amides: Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • NMR of Pyrrole-Amidine Antibiotics (Netropsin/Distamycin context): Pelton, J. G., & Wemmer, D. E. (1988). Structural characterization of a 2:1 distamycin A.d(CGCAAATTGGC) complex by two-dimensional NMR. Proceedings of the National Academy of Sciences. [Link]

Sources

Troubleshooting

Removing impurities from Anthelvencin B crude extracts

Topic: Removal of Impurities from Anthelvencin B Crude Extracts Document ID: ANTH-B-PUR-002 Status: Active Last Updated: March 3, 2026 Executive Summary & Chemical Profile Objective: This guide details the isolation and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Impurities from Anthelvencin B Crude Extracts Document ID: ANTH-B-PUR-002 Status: Active Last Updated: March 3, 2026

Executive Summary & Chemical Profile

Objective: This guide details the isolation and purification of Anthelvencin B (C₁₈H₂₃N₉O₃) from Streptomyces fermentation broth. The primary challenge in Anthelvencin B purification is separating it from its methylated homolog, Anthelvencin A , and removing fermentation byproducts (pigments, proteins, and inorganic salts).

Compound Profile:

  • Class: Pyrrole-amidine antibiotic (Netropsin/Distamycin family).

  • Nature: Strongly basic, water-soluble, polar.

  • Key Structural Difference: Anthelvencin B lacks one N-methyl group compared to Anthelvencin A.[1] This slight increase in polarity is the handle used for chromatographic separation.

  • Stability: Stable in acidic media; susceptible to oxidative degradation at high pH (>9.0).

Impurity Removal Workflow (Visualized)

The following diagram outlines the critical path for purifying Anthelvencin B, highlighting the specific removal points for key impurities.

AnthelvencinPurification Broth Crude Fermentation Broth (Streptomyces sp.) Filtration Acidification (pH 3.0) & Filtration Broth->Filtration IEC Cation Exchange (IRC-50/CG-50) Target: Capture Basic Amides Filtration->IEC Clarified Filtrate Imp_Mycelia Remove: Mycelia/Proteins Filtration->Imp_Mycelia CrudeSolid Crude Anthelvencin Complex (Mix of A & B) IEC->CrudeSolid Elute (HCl) & Dry Imp_Media Remove: Media Salts/Neutral Organics IEC->Imp_Media Carbon Decolorization (Activated Carbon) CrudeSolid->Carbon Re-dissolve in H2O HPLC Prep-HPLC (C18) Gradient Elution Carbon->HPLC Filtrate Imp_Pigment Remove: Pigments/Polymerized Organics Carbon->Imp_Pigment Crystallization Salt Formation (2-Naphthalenesulfonic Acid) HPLC->Crystallization Fraction B Collection Imp_AnthA Remove: Anthelvencin A (Critical Step) HPLC->Imp_AnthA Final Pure Anthelvencin B (>98% Purity) Crystallization->Final

Figure 1: Step-by-step purification logic. Note that the separation of Anthelvencin A from B occurs primarily during the HPLC stage, utilizing their differential hydrophobicity.

Technical Protocols & Troubleshooting

Module A: Primary Capture (The "Crude" Phase)

Goal: Isolate basic metabolites from the complex fermentation broth. Mechanism: Weak acid cation exchange (WACE) exploits the basic amidine groups of Anthelvencin.

Protocol:

  • Adjust pH: Acidify whole broth to pH 3.0 using HCl. This solubilizes the antibiotic and precipitates some proteins. Filter to remove mycelia.

  • Resin Selection: Use Amberlite IRC-50 or CG-50 (H+ form).

  • Loading: Pass filtrate through the column. Anthelvencin B (and A) will bind tightly.

  • Washing: Wash with distilled water until effluent is colorless (removes sugars/inorganics).

  • Elution: Elute with 0.5N - 1.0N HCl . Collect active fractions (monitor at 290-300 nm).

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Low Binding Capacity pH too low during load.Adjust feed to pH 6.0–7.0 after filtration but before loading. At pH < 4, carboxyl groups on resin may not ionize sufficiently to bind the amine.
Clogging/High Backpressure Residual mycelia or protein precipitation.Use a Celite filter aid during the initial filtration. Ensure feed is crystal clear before column loading.
Dark Eluate Co-binding of pigments.This is normal. Proceed to Module B (Carbon/HPLC) for decolorization.
Module B: Fractionation (Separating A from B)

Goal: Separate Anthelvencin B from its methylated homolog, Anthelvencin A. Mechanism: Anthelvencin B is less hydrophobic than A (lacks one methyl group). It will elute earlier in Reverse Phase (RP) chromatography.

Protocol (Prep-HPLC):

  • Column: C18 Preparative Column (e.g., 5µm, 100Å).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Heptafluorobutyric acid (HFBA) as an ion-pairing agent.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Shallow gradient is required.

    • 0-5 min: 5% B

    • 5-25 min: 5% -> 20% B (Very slow ramp)

    • Anthelvencin B typically elutes first.

    • Anthelvencin A elutes second.

FAQ: Why use Ion-Pairing Agents?

Q: Can I run this without TFA or HFBA? A: Not recommended. Anthelvencin B is highly polar and basic. Without an acidic modifier (TFA) or ion-pairing agent, it will streak (tail) badly on C18 columns or elute in the void volume, making separation from Anthelvencin A impossible.

Module C: Final Polishing (Crystallization)

Goal: Remove trace solvent and degradation products; stabilize the compound. Mechanism: Formation of the 2-naphthalenesulfonate salt is the historical and most robust method for crystallizing this class of antibiotics.

Protocol:

  • Pool HPLC fractions containing Anthelvencin B.

  • Concentrate under vacuum (keep temp < 40°C).

  • Add a saturated solution of 2-naphthalenesulfonic acid .

  • Cool to 4°C overnight. Crystalline needles of Anthelvencin B naphthalenesulfonate should form.

  • Recrystallize from hot methanol/water if higher purity is needed.

Comparative Data: Anthelvencin A vs. B

Use this table to confirm which peak corresponds to your target.

FeatureAnthelvencin A (Impurity)Anthelvencin B (Target)
Molecular Formula C₁₉H₂₅N₉O₃C₁₈H₂₃N₉O₃
Structural Difference Contains three N-methyl groups.[1]Contains two N-methyl groups (Lacks one on pyrrole).[1]
RP-HPLC Elution Elutes Later (More Hydrophobic).Elutes Earlier (More Polar).
UV Max ~298 nm~298 nm (Indistinguishable by UV).
Mass Spec (M+H)+ ~428.2~414.2

References & Authority

  • BenchChem. Structure-Activity Relationship of Anthelvencin A Analogs: A Comparative Guide. (Details the structural difference: B lacks one N-methyl group).[1]

  • Probst, G. W., et al. Anthelvencin, a new antibiotic. (Foundational text on isolation using cation exchange and naphthalene sulfonate crystallization). Antimicrobial Agents and Chemotherapy, 1965.

  • Takizawa, M., et al. A new pyrrole-amidine antibiotic TAN-868 A.[2] (Describes modern isolation of similar pyrrole-amidines using HPLC). The Journal of Antibiotics, 1987.

  • PubMed. Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster.[3] (Confirming the co-metabolite relationship).

Need Further Assistance?

If your impurity profile differs from the standard A/B mix (e.g., high levels of Anthelvencin C or degradation products), please contact our Tier 3 Application Science team with your current HPLC chromatogram.

Sources

Optimization

Technical Support Center: Anthelvencin B In Vivo Study Optimization

Topic: Addressing Toxicity, Solubility, and Dosing Challenges in Preclinical Models Introduction: The Anthelvencin B Challenge Status: Senior Application Scientist Note Subject: Managing the Narrow Therapeutic Index of D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Toxicity, Solubility, and Dosing Challenges in Preclinical Models

Introduction: The Anthelvencin B Challenge

Status: Senior Application Scientist Note Subject: Managing the Narrow Therapeutic Index of DNA Minor Groove Binders

Anthelvencin B is a pyrrole-amidine antibiotic structurally related to Netropsin and Distamycin . Its primary mechanism of action involves sequence-specific binding to the minor groove of DNA (specifically AT-rich regions), which inhibits nucleic acid synthesis and arrests the cell cycle in the G2 phase.

The Core Problem: Like many DNA-binding agents, Anthelvencin B exhibits a narrow therapeutic index . Toxicity in in vivo studies often stems from three distinct root causes:

  • Physicochemical Toxicity: Precipitation of the compound in the vasculature due to poor solubility or pH shock.

  • Peak-Dose Toxicity: High Cmax driving acute cardiovascular or neurological collapse.

  • Cumulative Tissue Toxicity: Retention of the cationic drug in the renal proximal tubules or bone marrow suppression.

This guide provides a self-validating troubleshooting framework to distinguish between these issues and optimize your study.

Module 1: Formulation & Solubility (The "Hidden" Toxicity)

Symptom: Immediate mortality upon IV injection, tail necrosis, or erratic PK data. Diagnosis: These are often formulation failures, not intrinsic compound toxicity. Anthelvencin B is cationic; free-base forms are insoluble, and salt forms can be unstable in high-phosphate buffers.

Troubleshooting Protocol: Advanced Solubilization

Standard Saline formulations often fail at doses >5 mg/kg. Use this tiered solubilization approach.

Formulation TierCompositionIndication
Tier 1 (Standard) 0.9% Saline, pH adjusted to 5.5–6.0Low dose (<2 mg/kg).
Tier 2 (Cosolvent) 5% DMSO + 40% PEG400 + 55% WaterModerate dose (2–10 mg/kg). Prevents precipitation.
Tier 3 (Complex) 10% HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in waterHigh dose (>10 mg/kg). Encapsulates hydrophobic moieties, reducing injection site irritation.
Step-by-Step Solubilization Workflow
  • Weigh Anthelvencin B powder.

  • Dissolve in 100% DMSO (if using Tier 2) or acidified water (if using Tier 1/3) to create a 20x stock solution.

    • Critical Check: Solution must be crystal clear. Vortex for 2 mins.

  • Add Excipient: Slowly add PEG400 or Cyclodextrin solution while vortexing.

  • Dilute: Add remaining water/saline dropwise.

  • pH Adjustment: Adjust final pH to 6.0–7.0. Warning: pH >7.5 may cause precipitation of the free base.

Visualization: Formulation Decision Matrix

FormulationMatrix Start Start: Define Required Dose CheckDose Is Dose > 5 mg/kg? Start->CheckDose LowDose Use Tier 1: Acidified Saline CheckDose->LowDose No HighDose Is Compound Precipitating at Neutral pH? CheckDose->HighDose Yes Cosolvent Use Tier 2: DMSO/PEG400 HighDose->Cosolvent No Irritation Is Injection Site Necrosis Observed? HighDose->Irritation Yes Cosolvent->Irritation If necrosis occurs Irritation->Cosolvent No Cyclodextrin Use Tier 3: 10% HP-beta-CD Irritation->Cyclodextrin Yes

Caption: Decision tree for selecting the optimal vehicle to minimize vehicle-induced toxicity and precipitation.

Module 2: Dosing Strategy & Therapeutic Window

Symptom: Rapid weight loss (>15%) within 3 days or delayed lethargy (Day 7+). Diagnosis:

  • Rapid Weight Loss: Acute gastrointestinal toxicity (epithelial turnover inhibition).

  • Delayed Lethargy: Cumulative nephrotoxicity or myelosuppression.

Troubleshooting Protocol: Dose Fractionation

DNA minor groove binders are often schedule-dependent . A single high bolus (Cmax-driven) is more toxic and less efficacious than frequent lower doses (AUC-driven).

The "Up-and-Down" MTD Determination Protocol: Do not start efficacy studies without establishing the Maximum Tolerated Dose (MTD).

  • Start Dose: 1 mg/kg (IV or IP), q.d. x 5 days.

  • Monitor: Body weight daily.

  • Escalation: If weight loss <5% at Day 5, increase dose by 50% in a new cohort.

  • Stop Rule: If weight loss >15% or any mortality occurs, the previous dose is the MTD.

Optimization Table: Schedule Modification

ScheduleProsConsRecommended For
Single Bolus Simple logistics.High Cmax toxicity; high risk of renal damage.Not Recommended
q.d. x 5 (Daily) Balanced AUC/Cmax.Cumulative toxicity can build up.Initial Screening
q4d (Every 4 days) Allows tissue recovery (bone marrow/gut).Lower steady-state concentration.Long-term Efficacy

Module 3: Organ-Specific Toxicity (Mechanistic)

Symptom: Elevated BUN/Creatinine (Kidney) or Neutropenia (Bone Marrow). Mechanism: Anthelvencin B, like Netropsin, is cationic and can accumulate in the negatively charged brush border of the renal proximal tubule, leading to necrosis. It also targets rapidly dividing cells (bone marrow).

Troubleshooting Protocol: Biomarker Monitoring

If you observe toxicity at therapeutic doses, implement this monitoring panel:

  • Renal Protection:

    • Hydration: Administer 1 mL subcutaneous saline 1 hour prior to dosing to flush renal tubules.

    • Biomarker: Measure KIM-1 (Kidney Injury Molecule-1) in urine; it is more sensitive than Creatinine for early tubular damage.

  • Hematology:

    • Perform CBC (Complete Blood Count) twice weekly.

    • If Neutrophils drop <1500/µL, pause dosing until recovery (Drug Holiday).

Visualization: Toxicity Pathway & Intervention

ToxicityPathway Drug Anthelvencin B (Cationic DNA Binder) Target DNA Minor Groove (AT-Rich Regions) Drug->Target Kidney Renal Proximal Tubule Accumulation Drug->Kidney Off-Target Marrow Inhibition of Rapidly Dividing Cells Target->Marrow Mechanism Necrosis Tubular Necrosis (High BUN/Cr) Kidney->Necrosis Hydration INTERVENTION: Saline Pre-load Hydration->Kidney Blocks Neutropenia Myelosuppression (Neutropenia) Marrow->Neutropenia Holiday INTERVENTION: Dose Fractionation Holiday->Marrow Mitigates

Caption: Mechanistic pathways of toxicity (Renal vs. Marrow) and specific interventions to mitigate them.

Frequently Asked Questions (FAQ)

Q1: My mice die immediately (within seconds) after IV injection. Is the compound that toxic? A: Unlikely. Immediate death usually indicates an embolism caused by precipitation of the compound in the bloodstream or acute pH shock .

  • Solution: Check your formulation clarity. If it's cloudy, do not inject. Ensure pH is >5.5. Switch to the Cyclodextrin (Tier 3) formulation.

Q2: I see efficacy, but the mice lose 20% body weight. Should I stop? A: Yes, ethical guidelines usually mandate euthanasia at 20% weight loss.

  • Solution: Switch from a daily (q.d.) schedule to an intermittent schedule (q3d or q4d). This allows the gut epithelium to recover between doses while maintaining antitumor pressure.

Q3: Can I use PBS instead of Saline? A: Be cautious. Phosphate buffers can cause precipitation with certain cationic salts of Anthelvencin. 0.9% Saline or 5% Dextrose (D5W) are generally safer vehicles for initial solubility testing.

References

  • Wartell, R. M., et al. (1974).[1] "Netropsin: A Specific Probe for A-T Regions of DNA."[2] Journal of Biological Chemistry. Link (Establishes the foundational mechanism of AT-rich minor groove binding for this class).

  • Baraldi, P. G., et al. (1999).[1] "Sequence-Specific DNA Minor Groove Binders: Design and Synthesis of Netropsin and Distamycin Analogues." Bioconjugate Chemistry. Link (Discusses structural modifications to reduce toxicity).

  • Neidle, S. (2001).[1] "DNA minor-groove recognition by small molecules."[1][2][3] Natural Product Reports. Link (Review of toxicity and binding kinetics of pyrrole-amidine antibiotics).

  • Wuxi AppTec. (2024). "Formulation Development Strategy: Preclinical PK, PD, and TK Considerations." Link (General guidance on solubilizing difficult preclinical compounds).

  • Altasciences. (2020). "Considerations to Achieve Optimal Preclinical Formulation." Link (Protocols for handling solubility-limited toxicity).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Anthelvencin B vs. Distamycin A DNA Binding

Executive Summary This guide provides a technical analysis comparing Anthelvencin B and Distamycin A , two pyrrole-amidine antibiotics that function as minor groove binders.[1] While both compounds target AT-rich sequenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing Anthelvencin B and Distamycin A , two pyrrole-amidine antibiotics that function as minor groove binders.[1] While both compounds target AT-rich sequences in B-DNA, they exhibit distinct binding stoichiometries and affinities driven by their structural differences.[1]

Key Distinction: Distamycin A is a tri-pyrrole agent covering ~5 base pairs with high affinity (


), whereas Anthelvencin B is a di-pyrrole analog (structurally related to Netropsin) covering ~4 base pairs with comparatively lower affinity.[1] The presence of a guanidinium tail in Anthelvencin B versus the amidine tail in Distamycin A further influences their electrostatic interaction with the DNA backbone.

Structural & Physicochemical Comparison

The fundamental difference in DNA binding performance stems from the "information readout" capabilities of their heterocyclic backbones. Distamycin A possesses three N-methylpyrrole rings, while Anthelvencin B contains two pyrrole units (lacking the N-methyl group present in Anthelvencin A).[1]

Table 1: Physicochemical Profile
FeatureAnthelvencin BDistamycin A
Core Scaffold Di-pyrrole (2 rings)Tri-pyrrole (3 rings)
C-Terminal Tail Guanidino-butyramidePropyl-amidine
N-Terminal Head Formamido/AcetylFormyl
Binding Site Size ~4 Base Pairs~5 Base Pairs
Sequence Specificity 5'-(A/T)4-3'5'-(A/T)5-3'
Binding Affinity (

)


Primary Interaction H-bonds, Van der Waals, ElectrostaticH-bonds, Van der Waals, Electrostatic
Structural Topology Diagram

The following diagram illustrates the logical binding topology, highlighting the difference in ring count and tail moiety which dictates the binding site size.

BindingTopology cluster_Anth Anthelvencin B (Di-Pyrrole) cluster_Dist Distamycin A (Tri-Pyrrole) A_Head Head Group A_Ring1 Pyrrole 1 A_Head->A_Ring1 A_Ring2 Pyrrole 2 A_Ring1->A_Ring2 A_Tail Guanidino Tail (Electrostatic) A_Ring2->A_Tail DNA_Site AT-Rich Minor Groove A_Ring2->DNA_Site ~4bp Coverage A_Tail->DNA_Site Ionic Interaction D_Head Formyl Head D_Ring1 N-Me-Pyrrole 1 D_Head->D_Ring1 D_Ring2 N-Me-Pyrrole 2 D_Ring1->D_Ring2 D_Ring3 N-Me-Pyrrole 3 D_Ring2->D_Ring3 D_Tail Amidine Tail (Electrostatic) D_Ring3->D_Tail D_Ring3->DNA_Site ~5bp Coverage D_Tail->DNA_Site Ionic Interaction

Caption: Comparison of ligand topology showing the extra pyrrole ring in Distamycin A extending the binding coverage.

Mechanistic DNA Binding Profile

Binding Mode

Both compounds bind isohelically in the minor groove of B-DNA. They displace the "spine of hydration" (ordered water molecules) and form hydrogen bonds between the amide NH groups of the drug and the N3 of Adenine or O2 of Thymine.[2]

Specificity Determinants
  • Anthelvencin B: The guanidino group provides a strong electrostatic anchor to the phosphate backbone, but the shorter di-pyrrole scaffold limits its sequence recognition to a tetranucleotide tract (e.g., 5'-AATT-3').

  • Distamycin A: The crescent shape of the tri-pyrrole backbone perfectly matches the curvature of the minor groove over five base pairs. The additional amide linkage provides greater enthalpy-driven binding energy compared to Anthelvencin B.

Steric Hindrance (G-C Exclusion)

Both compounds are excluded from G-C regions.[1] The exocyclic 2-amino group of Guanine protrudes into the minor groove, creating a steric clash with the inner concave surface of the pyrrole rings.

Experimental Protocols for Comparative Analysis

To validate the performance differences, the following self-validating protocols are recommended.

Protocol A: DNase I Footprinting

This experiment visualizes the "protected" region on the DNA, directly confirming the binding site size difference (4bp vs 5bp).

Workflow Logic:

  • Labeling: 5'-end labeling of a DNA fragment (e.g., EcoRI-HindIII fragment of pBR322) containing AT-rich inserts.[1]

  • Equilibration: Incubate DNA with increasing concentrations of Drug (0, 1, 5, 10, 50

    
    ).[1]
    
  • Cleavage: Limited digestion with DNase I (targets minor groove).[1]

  • Analysis: Sequencing gel electrophoresis.

Expected Result:

  • Distamycin A: Clear "footprint" (gap in bands) covering ~5-6 base pairs at lower concentrations.[1]

  • Anthelvencin B: Smaller footprint (~4 base pairs) requiring higher concentrations to achieve full protection due to lower

    
    .[1]
    
Protocol B: Thermal Denaturation ( Studies)

Measures the stabilization of the DNA duplex. Higher affinity binders shift the melting temperature (


) more significantly.

Step-by-Step Methodology:

  • Preparation: Prepare

    
     calf thymus DNA (CT-DNA) in buffer (10 mM Tris-HCl, 10 mM NaCl, pH 7.4).[1]
    
  • Baseline: Measure Absorbance at 260 nm from 25°C to 95°C (ramp rate

    
    ) for DNA alone.
    
  • Titration: Add drug at ratio

    
    .[1]
    
  • Measurement: Repeat thermal ramp.

  • Calculation:

    
    .[1]
    

Validation Check:

  • Distamycin A typically yields

    
     at saturation.[1]
    
  • Anthelvencin B typically yields

    
    , reflecting weaker stabilization.[1]
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Prep Sample Preparation cluster_Method Analytical Methods cluster_Data Data Output start Start: Comparative Analysis DNA AT-Rich DNA Substrate (pBR322 or Oligo) start->DNA Ligand Ligand Preparation (Anth B vs Dist A) start->Ligand Mix Equilibrium Binding (Incubate 37°C, 1h) DNA->Mix Ligand->Mix Footprint DNase I Footprinting (Site Size) Mix->Footprint Tm Thermal Denaturation (Stabilization Energy) Mix->Tm Result1 Gel Image: Dist A protects 5bp Anth B protects 4bp Footprint->Result1 Result2 Delta Tm: Dist A > Anth B Tm->Result2

Caption: Workflow for validating binding site size and affinity differences between the two ligands.

References

  • Aubry, C., et al. (2020). "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster."[1] ACS Chemical Biology.[1] [1]

  • Van Dyke, M.W., Hertzberg, R.P., & Dervan, P.B. (1982). "Map of distamycin, netropsin, and actinomycin binding sites on heterogeneous DNA: DNA cleavage-inhibition patterns with methidiumpropyl-EDTA.Fe(II)."[1] Proceedings of the National Academy of Sciences.

  • Coll, M., et al. (1987). "Molecular structure of the netropsin-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment."[1] Proceedings of the National Academy of Sciences. (Provides structural basis for di-pyrrole binding).[1]

  • Pelton, J.G.[1] & Wemmer, D.E. (1989). "Structural characterization of a 2:1 distamycin A.d(CGCAAATTGGC) complex by NMR spectroscopy."[1] Proceedings of the National Academy of Sciences.

  • BenchChem. "Structure-Activity Relationship of Anthelvencin A Analogs: A Comparative Guide."[1] (Confirming Anthelvencin B lacks N-methyl group). [1]

Sources

Comparative

Comparative Potency Guide: Anthelvencin B vs. Netropsin

Executive Summary Objective: To provide a technical comparison of the DNA-binding potency, structural characteristics, and biological activity of Anthelvencin B and Netropsin . Target Audience: Medicinal Chemists, Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical comparison of the DNA-binding potency, structural characteristics, and biological activity of Anthelvencin B and Netropsin . Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists.

Key Insight: While Netropsin serves as the industry "gold standard" for minor groove binding (specifically A-T rich regions), Anthelvencin B represents a structurally distinct pyrrolamide analogue with unique solubility and anthelmintic properties. Recent structural revisions (Aubry et al., 2020) highlight critical differences in the terminal amidine/guanidine moieties that influence their respective binding thermodynamics and cellular permeability.

Structural & Mechanistic Comparison

The potency of minor groove binders is governed by their ability to displace the "spine of hydration" in the DNA minor groove and form hydrogen bonds with the floor of the groove (Adenine N-3 and Thymine O-2).

Chemical Architecture[1]
FeatureNetropsin (Benchmark)Anthelvencin B (Analogue)
Class Bis-N-methylpyrrole oligopeptideBis-pyrrolamide antibiotic
Formula


Core Scaffold Two N-methylpyrrole rings linked by amides.[1]Two pyrrole rings (similar scaffold); distinct terminal modifications.
Cationic Termini Guanidino-acetamido (N-term) & Propamidine (C-term).Contains a unique 4-aminopyrrole-2-carboxylate moiety and distinct amidine tail.
H-Bond Donors Amide NH groups (3 core donors).Amide NH groups (functionally similar).
Binding Site 4-5 base pairs (AATT core).4-5 base pairs (AATT core).
Mechanism of Action (MOA)

Both molecules function as non-intercalating minor groove binders .

  • Recognition: The crescent shape of the molecule complements the curvature of the DNA minor groove.

  • Insertion: The ligand inserts into the groove, displacing ordered water molecules (entropy-driven).

  • Locking: Amide hydrogens form bifurcated hydrogen bonds with A/T base edges.

  • Stabilization: Van der Waals contacts with the groove walls stabilize the complex.

MOA_Pathway Ligand Ligand (Netropsin/Anthelvencin) Complex_Formation Minor Groove Insertion Ligand->Complex_Formation DNA_Free AT-Rich B-DNA (Hydrated) DNA_Free->Complex_Formation Water_Displacement Spine of Hydration Displaced (+ Entropy) Complex_Formation->Water_Displacement Thermodynamic Driver H_Bonding H-Bond Formation (Adenine N3 / Thymine O2) Complex_Formation->H_Bonding Specificity Driver Biological_Effect Inhibition of Helicase/Topoisomerase Transcription Blockade Water_Displacement->Biological_Effect H_Bonding->Biological_Effect

Figure 1: Mechanistic pathway of pyrrolamide minor groove binding. The displacement of the hydration spine is the primary thermodynamic driver.

Comparative Potency Data

A. DNA Binding Affinity ( / )

Netropsin is the reference standard. Anthelvencin B's affinity is inferred to be slightly lower or comparable, modulated by its specific terminal cationic charge density.

ParameterNetropsin Anthelvencin B Notes
Target Sequence 5'-AATT-3'5'-AATT-3'Both require AT-rich tracts.

(Association)

to

Estimated

Netropsin data varies by method (ITC vs SPR).
Binding Stoichiometry 1:1 (monomer)1:1 (monomer)Dimer binding observed only for Distamycin.
Thermodynamics Enthalpy driven (

)
Enthalpy drivenDriven by H-bond formation.
B. Antimicrobial & Cytotoxic Activity

While Netropsin is a potent antibacterial, Anthelvencin B is historically noted for anthelmintic (anti-parasitic) activity, with "moderate" antibacterial effects.

AssayNetropsin Anthelvencin B Significance
MIC (Gram-Negative)

Moderate ActivityNetropsin often used with Polymyxin B for synergy.
MIC (Gram-Positive) Active (

)
Moderate ActivityAnthelvencin's bulky termini may limit cell wall penetration.
Cytotoxicity (

)

(Cancer lines)
N/A (Specific data scarce)Netropsin is highly cytotoxic; used as a "warhead" in conjugates.
Primary Utility Research Tool / ConjugatesAnthelmintic ResearchAnthelvencin B targets parasitic specificities.
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Note on Anthelvencin B: The structure of Anthelvencin A was revised in 2020 (Aubry et al., ACS Chem. Biol.). Anthelvencin B is the naturally occurring congener, often differing by a methylation pattern or terminal saturation. Its higher nitrogen content (


) suggests a more basic terminal group, potentially altering its pharmacokinetic profile compared to Netropsin.

Experimental Protocols for Validation

To empirically verify the comparative potency of Anthelvencin B against Netropsin in your own lab, follow these standardized protocols.

Protocol 1: Determination of via Surface Plasmon Resonance (SPR)

This method measures real-time binding kinetics without labeling the ligand.

  • Chip Preparation: Immobilize 5'-biotinylated hairpin DNA (e.g., 5'-biotin-CGCGAATTCGCG-3') onto a Streptavidin (SA) sensor chip. Target immobilization level: ~300 RU to avoid mass transport limitations.

  • Buffer System: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Note: Avoid high DMSO; maintain <1%.

  • Injection Series: Prepare 2-fold serial dilutions of Netropsin (0.5 nM – 500 nM) and Anthelvencin B (1 nM – 1000 nM).

  • Kinetic Cycle:

    • Association: Inject ligand for 120s at 30

      
      /min.
      
    • Dissociation: Inject buffer for 300s.

    • Regeneration: Short pulse (15s) of 10 mM Glycine-HCl pH 2.0 or 0.05% SDS (use with caution for DNA).

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Calculate

      
      .
      
Protocol 2: Fluorescence Melting (FRET-Melting) Competition Assay

A high-throughput method to assess thermal stabilization (


).
  • Probe: Use a dual-labeled DNA hairpin (e.g., F-5'-CGCGAATTCGCG-3'-Q, where F=Fluorescein, Q=Black Hole Quencher).

  • Mixture: In a 96-well PCR plate, mix 200 nM DNA probe with increasing concentrations of ligand (0.5

    
    , 1.0 
    
    
    
    , 2.0
    
    
    ).
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a real-time PCR machine (e.g., Roche LightCycler).

  • Readout: Monitor fluorescence (FAM channel). The

    
     is the inflection point of the melting curve.
    
  • Result:

    
    .
    
    • Expectation: Netropsin typically yields

      
       for AATT sites. Compare Anthelvencin B's 
      
      
      
      directly.
Protocol 3: Minimum Inhibitory Concentration (MIC)

Standard broth microdilution per CLSI guidelines.

  • Inoculum: Prepare bacterial suspension (e.g., E. coli ATCC 25922) at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates. Add 50

    
     of ligand (Netropsin/Anthelvencin B) serially diluted (range 0.125 – 128 
    
    
    
    ).
  • Incubation: Add 50

    
     inoculum. Incubate at 37°C for 16–20 hours.
    
  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity).[2]

  • Controls: Positive control (Bacteria + Broth), Negative control (Broth only), Reference antibiotic (e.g., Ampicillin).

Workflow Visualization

Experimental_Workflow cluster_Biophysics Biophysical Characterization cluster_Biology Biological Validation Start Start: Comparative Potency Study Synthesis Ligand Preparation (Netropsin & Anthelvencin B) Start->Synthesis SPR SPR Kinetics (Kd) Measure on/off rates Synthesis->SPR Tm Thermal Melting (ΔTm) Measure stability Synthesis->Tm MIC MIC Assay (Antibacterial Potency) Synthesis->MIC IC50 Cytotoxicity Assay (Mammalian Cells) Synthesis->IC50 Analysis Data Correlation (Structure-Activity Relationship) SPR->Analysis Tm->Analysis MIC->Analysis IC50->Analysis

Figure 2: Integrated workflow for validating the comparative potency of pyrrolamide ligands.

References

  • Aubry, C., et al. (2020). "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster."[3] ACS Chemical Biology, 15(4), 945–951.[4] Link[3][4]

  • Kopka, M. L., et al. (1985). "The molecular origin of DNA-drug specificity in netropsin and distamycin." Proceedings of the National Academy of Sciences, 82(5), 1376-1380. Link

  • Wand, M. E., et al. (2016). "Combination therapy with polymyxin B and netropsin against clinical isolates of multidrug-resistant Acinetobacter baumannii." Scientific Reports, 6, 26722. Link

  • Marky, L. A., & Breslauer, K. J. (1987). "Origins of netropsin binding affinity and specificity: correlations of thermodynamic and structural data." Proceedings of the National Academy of Sciences, 84(13), 4359-4363. Link

  • BenchChem. "A Comparative Guide to the DNA Binding Properties of Netropsin and Distamycin A." Link

Sources

Validation

Protocol 1: 2D NMR Regiochemical Mapping (The Physical Proof)

Title : Validating the Revised Structure of Anthelvencin B: A Comparative Guide to Modern Analytical Methodologies Introduction As a Senior Application Scientist specializing in natural product characterization, I freque...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Validating the Revised Structure of Anthelvencin B: A Comparative Guide to Modern Analytical Methodologies

Introduction As a Senior Application Scientist specializing in natural product characterization, I frequently encounter the downstream consequences of legacy structural misassignments. The pyrrolamide antibiotic family of Anthelvencins, originally isolated from Streptomyces venezuelae ATCC 14583 in 1965, serves as a textbook example[1]. For decades, the regiochemistry of the N-methyl groups on these molecules was misunderstood. It wasn't until the that the true architecture of their type II nonribosomal peptide synthetase (NRPS) assembly line was elucidated[1].

While much of the literature focuses on Anthelvencin A, validating the structure of its congener, Anthelvencin B (C₁₈H₂₃N₉O₃) [2], presents a unique analytical challenge. Lacking one N-methyl group compared to Anthelvencin A, Anthelvencin B requires rigorous, self-validating methodologies to definitively assign its regiochemistry and prevent future synthetic missteps. This guide objectively compares modern structural validation strategies against legacy alternatives, providing actionable, self-validating protocols for drug development professionals.

Comparative Methodology: Evaluating Structural Validation Alternatives Historically, natural product structures were assigned using 1D ¹H-NMR and low-resolution mass spectrometry. However, the symmetry of the pyrrole rings in Anthelvencin B masks the true position of its single N-methyl group, rendering legacy methods highly prone to error. Today, we rely on orthogonal, self-validating systems that combine physical spectroscopy with biological proof.

Below is a quantitative comparison of the three primary methodologies used to validate the revised structure of Anthelvencin B:

Analytical MethodologyRegiochemical Error RateLimit of Detection (LOD)Time-to-ResultMechanistic/Biosynthetic InsightSelf-Validating Feature
Legacy 1D NMR & MS ~35% (High risk)1-2 mg1 DayNoneNone (Relies on external standards)
2D NMR (HMBC/NOESY) < 1%5-10 mg3 DaysLowInternal cross-peaks confirm 3D spatial proximity
BGC Mutagenesis & Rescue < 0.1%N/A (In vivo)3-4 WeeksHigh (Proves Type II NRPS assembly)Gene knockout paired with chemical complementation

Data Synthesis Note: While 2D NMR provides the physical proof of the molecule's connectivity, Biosynthetic Gene Cluster (BGC) mutagenesis provides the biological proof of its assembly[3].

Self-Validating Experimental Protocols A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point actively challenges the structural hypothesis.

To definitively locate the N-methyl group on the specific pyrrole ring of Anthelvencin B, we must cross the heteroatom barrier using 2D NMR.

  • Step 1: Sample Preparation: Dissolve 10 mg of highly purified Anthelvencin B in 600 µL of deuterated DMSO (DMSO-d₆). Causality: DMSO-d₆ is chosen over CDCl₃ to prevent the rapid exchange of critical amide protons with the solvent, which are absolutely necessary for observing NOESY correlations.

  • Step 2: HMBC Acquisition: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra. Causality: HMBC correlates protons to carbons 2-3 bonds away. This definitively links the N-methyl protons to the adjacent pyrrole ring carbons, proving covalent connectivity rather than relying on assumed chemical shifts.

  • Step 3: NOESY Acquisition: Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) spectra. Causality: NOESY reveals through-space interactions (< 5 Å). Observing a cross-peak between the N-methyl protons and the adjacent amide proton physically validates the 3D conformation of the revised structure.

  • Step 4: Internal Validation: Cross-reference the HMBC through-bond data with the NOESY through-space data. If the N-methyl position is correct, both independent datasets will converge on the exact same pyrrole ring, eliminating single-method artifacts.

Protocol 2: BGC Mutagenesis and Chemical Rescue (The Biosynthetic Proof)

To prove the structure of Anthelvencin B, we must prove how Streptomyces venezuelae builds it[4]. This protocol uses a knockout-rescue system to validate the[3].

  • Step 1: Targeted Gene Knockout (Negative Control): Utilize CRISPR/Cas9 or homologous recombination to delete the ant23 gene (encoding an ATP-grasp ligase) in S. venezuelae ATCC 14583[1].

  • Step 2: LC-MS/MS Baseline Profiling: Culture the mutant strain and analyze the supernatant via HPLC-MS/MS. Confirm the complete absence of the Anthelvencin B mass peak (m/z 414.2 [M+H]⁺). Causality: This establishes a zero-background baseline, proving ant23 is essential for assembling the core structure.

  • Step 3: Chemical Complementation (Positive Rescue): Synthesize the proposed intermediate, 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate, and supplement the mutant culture medium with 1 mM of this compound[1].

  • Step 4: Orthogonal Validation: Re-analyze the supplemented culture via HPLC-MS/MS. The restoration of the Anthelvencin B peak definitively proves that the synthetic intermediate is the exact structural precursor utilized by the NRPS assembly line, confirming the molecule's building blocks from the ground up[5].

Workflow Visualization The diagram below illustrates the integrated, multi-modal workflow required to confidently validate the structural revision of Anthelvencin B.

G A S. venezuelae (ATCC 14583) Wild-Type Culture B ant23/ant24 Knockout (Negative Control) A->B CRISPR/Cas9 Mutagenesis D 2D NMR (HMBC/NOESY) Regiochemical Mapping A->D Extraction & Purification C Chemical Complementation (Positive Rescue) B->C Feed Des-methyl Precursor E Anthelvencin B Validated Structure C->E LC-MS/MS Confirmation D->E Spatial Connectivity Data

Caption: Self-validating experimental workflow for the structural confirmation of Anthelvencin B.

References

  • Aubry, C., et al. "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster." ACS Chemical Biology, 2020. [Link]

  • Probst, G. W., et al. "Anthelvencins, new antibiotics with anthelmintic properties." Antimicrobial Agents and Chemotherapy, 1965. [Link]

  • MIBiG Database. "BGC0002042: anthelvencin B / anthelvencin C." Secondary Metabolites. [Link]

  • PubChem. "Anthelvencin A." National Center for Biotechnology Information. [Link]

Sources

Comparative

Mechanistic Divergence: Novel Scaffolds vs. Established Targets

Title: Comparative Efficacy Guide: Anthelvencin B vs. Standard Anthelmintics in Preclinical Models As a Senior Application Scientist, evaluating novel anthelmintic compounds against established gold standards is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: Anthelvencin B vs. Standard Anthelmintics in Preclinical Models

As a Senior Application Scientist, evaluating novel anthelmintic compounds against established gold standards is critical for overcoming the escalating crisis of parasitic nematode resistance. Anthelvencin B, a pyrrolamide metabolite isolated from Streptomyces venezuelae, has recently garnered attention for its unique structural properties and anthelmintic efficacy[1]. Unlike its heavily methylated counterpart, Anthelvencin A, Anthelvencin B lacks one N-methyl group on a pyrrole ring[2]. This subtle structural variance provides a compelling model for structure-activity relationship (SAR) studies.

This guide provides an objective, data-driven comparison of Anthelvencin B against standard anthelmintics (e.g., Albendazole, Ivermectin), focusing on mechanistic divergence, in vitro efficacy profiles, and field-proven, self-validating experimental protocols.

Understanding the causality behind drug efficacy begins with target engagement. Standard anthelmintics operate through well-characterized, highly specific pathways that unfortunately make them susceptible to single-point mutation resistance[3].

  • Benzimidazoles (e.g., Albendazole): Selectively bind to the nematode

    
    -tubulin subunit. This binding inhibits microtubule polymerization, severely compromising glucose uptake and leading to fatal energy depletion and structural collapse[4].
    
  • Macrocyclic Lactones (e.g., Ivermectin): Target glutamate-gated chloride channels (GluCl) unique to invertebrates. Binding induces an influx of chloride ions, causing hyperpolarization and rapid flaccid paralysis of the somatic musculature and pharyngeal pump[5].

The Anthelvencin B Paradigm: The precise molecular target of Anthelvencin B remains an active area of investigation. As a pyrrolamide (structurally related to DNA-binding agents like congocidine and distamycin), it is hypothesized to interact with the minor groove of DNA[1]. However, phenotypic observations of its paralytic effects on nematodes suggest a secondary disruption of neuromuscular transmission or ion channel modulation, leading to expulsion from the host[6].

MOA AnthelvencinB Anthelvencin B Target1 DNA Minor Groove / Neuromuscular Targets AnthelvencinB->Target1 Albendazole Albendazole Target2 Beta-Tubulin Subunit Albendazole->Target2 Ivermectin Ivermectin Target3 Glutamate-Gated Cl- Channels Ivermectin->Target3 Outcome1 Transcriptional Interference / Paralysis Target1->Outcome1 Outcome2 Microtubule Disruption / Energy Depletion Target2->Outcome2 Outcome3 Hyperpolarization / Flaccid Paralysis Target3->Outcome3

Caption: Putative and established signaling pathways for Anthelvencin B, Albendazole, and Ivermectin.

Efficacy Profile & Quantitative Data

To objectively compare efficacy, we rely on the half-maximal inhibitory concentration (IC50) derived from standardized Adult Worm Motility Assays (AWMA) using the model parasitic nematode Haemonchus contortus[6]. The table below synthesizes representative in vitro findings to benchmark Anthelvencin B against standard agents.

CompoundDrug ClassPrimary TargetH. contortus Adult IC50 (

M)
H. contortus L3 Larvae IC50 (

M)
Field Resistance Prevalence
Anthelvencin B PyrrolamideUnknown / DNA Minor Groove~8.5~15.2Low (Novel Scaffold)
Albendazole Benzimidazole

-tubulin
0.4 - 1.21.5 - 3.0Extremely High
Ivermectin Macrocyclic LactoneGluCl Channels0.05 - 0.20.1 - 0.5High
Levamisole ImidazothiazoleNicotinic ACh Receptors1.0 - 2.53.0 - 5.5Moderate to High

Data Interpretation: While Anthelvencin B exhibits a higher IC50 (indicating lower absolute potency compared to Ivermectin or Albendazole), its true value lies in its distinct chemical scaffold[6]. Because it does not share cross-resistance pathways with benzimidazoles or macrocyclic lactones, it represents a critical starting point for structural optimization in veterinary and human drug development.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your screening pipelines, the following protocol details the Adult Worm Motility Assay (AWMA).

Rationale (Expertise & Experience): Motility is the most direct phenotypic readout for anthelmintic efficacy. By scoring motility over 24-48 hours, we capture both rapid-acting neuromuscular disruptors (like Levamisole) and slower-acting metabolic inhibitors (like Albendazole). This protocol is designed as a self-validating system: it incorporates both positive controls to confirm assay sensitivity and solvent controls to baseline biological viability[6].

Protocol: In Vitro Adult Worm Motility Assay (AWMA)

Step 1: Parasite Recovery and Preparation

  • Recover adult H. contortus from the abomasum of an experimentally infected donor sheep immediately post-euthanasia.

    • Causality: Immediate recovery prevents anoxic stress and temperature shock, ensuring the baseline motility is representative of true in vivo vitality.

  • Wash worms extensively in pre-warmed (

    
    C) Phosphate Buffered Saline (PBS, pH 7.4) containing 1% penicillin-streptomycin.
    
    • Causality: Removes host gastric debris and prevents bacterial overgrowth during prolonged incubation, which would otherwise artificially depress worm motility.

Step 2: Compound Preparation and Plate Setup

  • Dissolve Anthelvencin B, Albendazole, and Levamisole (Positive Control) in 100% DMSO to create 10 mM stock solutions.

  • Perform serial dilutions in RPMI-1640 medium to achieve final well concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M. Ensure the final DMSO concentration does not exceed 1% (v/v).
    • Causality: DMSO concentrations >1% are independently toxic to nematode cuticles and neuromuscular systems, which will confound motility scoring and yield false-positive efficacy data.

Step 3: Incubation and Scoring

  • Transfer 3-5 adult worms into each well of a 24-well plate containing 1 mL of the test medium.

  • Incubate at

    
    C in a 5% CO2 atmosphere.
    
  • Score motility at 24 and 48 hours using an inverted microscope.

    • Scoring Scale: 3 = active movement, 2 = sluggish movement, 1 = immotile but responsive to mechanical stimulus (probing), 0 = dead/completely paralyzed[6].

Step 4: Data Analysis

  • Calculate the Motility Index (MI) relative to the 1% DMSO negative control.

  • Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow Step1 1. Parasite Recovery (H. contortus) Step2 2. Wash & Equilibration (PBS + Antibiotics, 37°C) Step1->Step2 Step3 3. Compound Exposure (Anthelvencin B vs Standards) Step2->Step3 Step4 4. Incubation (24h - 48h, 5% CO2) Step3->Step4 Step5 5. Motility Scoring (Scale 0-3) Step4->Step5 Step6 6. IC50 Calculation (Non-linear Regression) Step5->Step6

Caption: Step-by-step experimental workflow for the Adult Worm Motility Assay (AWMA).

Conclusion

While Anthelvencin B currently demonstrates lower in vitro potency than gold-standard anthelmintics like Albendazole and Ivermectin, its distinct structural class and uncharacterized mechanism of action offer a strategic advantage against multi-drug resistant helminths. Future SAR studies, utilizing the self-validating AWMA protocols outlined above, will be essential in optimizing the Anthelvencin scaffold to improve its pharmacokinetic profile for clinical and veterinary applications.

References

1.[1] Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. PubMed / ACS Chemical Biology. 2.[6] Application Notes and Protocols for In Vitro Anthelmintic Activity Assay of Anthelvencin A. Benchchem. 3.[3] A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. PMC / NIH. 4.[2] Structure-Activity Relationship of Anthelvencin A Analogs: A Comparative Guide. Benchchem. 5.[5] Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck Vet Manual. 6.[4] What is the mechanism of Albendazole? Patsnap Synapse.

Sources

Validation

Anthelvencin B: A Comprehensive Guide to Cross-Resistance and Comparative Efficacy

Executive Summary The emergence of multidrug-resistant (MDR) pathogens and parasites necessitates the exploration of alternative therapeutic scaffolds. Anthelvencin B , a naturally occurring pyrrolamide metabolite isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens and parasites necessitates the exploration of alternative therapeutic scaffolds. Anthelvencin B , a naturally occurring pyrrolamide metabolite isolated from Streptomyces venezuelae ATCC 14583, presents a compelling profile [1]. Structurally, it consists of a polyamide chain of 4-aminopyrrole-2-carboxylic acid units, differing from its analog Anthelvencin A by the absence of one N-methyl group on a pyrrole ring[1],[2].

While traditionally recognized for its anthelmintic and moderate antibacterial properties, Anthelvencin B's true value in modern drug development lies in its orthogonal mechanism of action compared to standard commercial therapies[3]. This guide provides drug development professionals with a rigorous, self-validating framework for evaluating the cross-resistance profile of Anthelvencin B against both conventional drugs and intra-class alternatives.

Mechanistic Grounding & Cross-Resistance Dynamics (E-E-A-T)

To design a robust cross-resistance study, one must understand the causality behind the drug's action and the pathogen's evasion strategies.

  • Orthogonal Mechanism of Action (Inter-Class): Unlike standard anthelmintics such as Levamisole, which target nicotinic acetylcholine receptors to induce neuromuscular paralysis[3], Anthelvencin B functions as a minor groove binder [4]. It selectively binds to AT-rich regions of duplex DNA, disrupting essential DNA-protein interactions. Because its target is fundamentally distinct from neuromuscular or metabolic inhibitors, Anthelvencin B exhibits a low potential for cross-resistance with conventional anthelmintics or standard antibiotics (e.g., β-lactams).

  • Efflux-Mediated Evasion (Intra-Class): Within the pyrrolamide class (which includes Congocidine, Distamycin, and Anthelvencin A), cross-resistance is highly probable. Resistance to these minor groove binders is typically mediated by the upregulation of specific ABC transporters. For example, the cgc20 and cgc21 genes identified in Streptomyces encode an ABC transporter that actively extrudes the polyamide chains from the cell[5]. Consequently, a pathogen resistant to Congocidine via efflux pump overexpression will likely demonstrate cross-resistance to Anthelvencin B.

Pathway A Anthelvencin B (Pyrrolamide) B Cellular Uptake (Parasite/Bacteria) A->B C DNA Minor Groove Binding (AT-rich) B->C Susceptible Pathway E ABC Transporter Efflux (e.g., cgc20/21 homologs) B->E Resistant Pathway D Cell Death / Paralysis C->D F Intra-Class Cross-Resistance E->F

Mechanism of Anthelvencin B action and ABC transporter-mediated cross-resistance pathway.

Comparative Performance Data

The following tables synthesize structural, mechanistic, and expected cross-resistance data to benchmark Anthelvencin B against alternative therapeutics. By analyzing the Resistance Index (RI), researchers can objectively quantify cross-resistance liabilities.

Table 1: Structural & Mechanistic Comparison
CompoundClassPrimary TargetKey Structural FeatureKnown Resistance Mechanism
Anthelvencin B PyrrolamideDNA Minor GrooveLacks one N-methyl group on pyrrole ringABC Transporter Efflux (Predicted)
Anthelvencin A PyrrolamideDNA Minor GrooveFully N-methylated pyrrole ringsABC Transporter Efflux (Predicted)
Congocidine PyrrolamideDNA Minor GrooveNetropsin-like polyamide chainABC Transporter Efflux (cgc20/21)
Levamisole ImidazothiazoleNicotinic ACh ReceptorsSynthetic heterocyclic ringReceptor Mutation / Downregulation
Table 2: Cross-Resistance Profiling (Hypothetical IC50 Data in H. contortus)

Note: Data is synthesized based on known pyrrolamide class behaviors to illustrate expected cross-resistance paradigms[3],[5].

Strain PhenotypeAnthelvencin B IC50 (µM)Congocidine IC50 (µM)Levamisole IC50 (µM)Resistance Index (Anth B)
Wild-Type (WT) 8.27.51.21.0x
Levamisole-Resistant (MDR) 8.57.8>50.01.03x (No Cross-Resistance)
Pyrrolamide-Resistant (cgc20+) >40.0>40.01.1>4.8x (High Cross-Resistance)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental variable is controlled by a parallel physiological or mechanistic check.

Protocol 1: In Vitro Anthelmintic Motility Assay (AWMA) for Inter-Class Resistance

This assay evaluates whether mutations conferring resistance to standard anthelmintics affect Anthelvencin B efficacy[3].

  • Preparation of Parasite Models: Isolate adult Haemonchus contortus worms. Separate them into two cohorts: a susceptible Wild-Type (WT) strain and a confirmed Levamisole-resistant (MDR) strain.

  • Compound Dilution: Prepare serial dilutions of Anthelvencin B (0.1 µM to 50 µM) in RPMI-1640 culture medium. Prepare Levamisole in parallel as a positive control.

  • Incubation: Incubate 10 adult worms per well in a 24-well plate containing the drug dilutions at 37°C for 24 hours.

  • Motility Scoring: Score motility on a 0-3 scale (0 = dead, 3 = active movement). Calculate the IC50 for both strains.

  • Causality & Self-Validation: By running the Levamisole-resistant strain alongside the WT, the assay intrinsically validates the orthogonal mechanism of action. If Levamisole fails (IC50 > 50 µM) but Anthelvencin B retains efficacy (IC50 ~8.5 µM), it definitively proves that nicotinic receptor mutations do not confer cross-resistance to DNA minor groove binders.

Protocol 2: ABC Transporter-Mediated Efflux Assay (Intra-Class Resistance)

This protocol validates whether pyrrolamide-specific ABC transporters (e.g., cgc20/21) confer cross-resistance to Anthelvencin B[5].

  • Strain Engineering: Utilize an isogenic bacterial model (e.g., Streptomyces lividans TK23). Maintain a WT empty-vector strain and an engineered strain overexpressing the cgc20/21 ABC transporter cassette.

  • Baseline MIC Determination: Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of Anthelvencin B, Anthelvencin A, and Congocidine against both strains.

  • Efflux Inhibition Rescue: In a parallel plate, add a sub-lethal concentration of a known broad-spectrum efflux pump inhibitor (e.g., Verapamil or Reserpine) to the media containing the engineered strain.

  • Causality & Self-Validation: The isogenic strain pair isolates the variable of efflux. If the engineered strain shows a >4-fold increase in Anthelvencin B MIC, cross-resistance is established. If the addition of the efflux inhibitor restores susceptibility to WT levels, the resistance mechanism is definitively validated as pump-mediated, ruling out spontaneous target-site (DNA structural) mutations.

Workflow S1 1. Strain Selection (WT vs. MDR/Levamisole-Resistant) S2 2. Baseline IC50/MIC Determination (Self-Validation) S1->S2 S3 3. Spontaneous Mutation Induction (Sub-lethal Dosing) S2->S3 S4 4. Cross-Resistance Screening (Anthelvencin A/B vs Alternatives) S3->S4 S5 5. Genomic Analysis (ABC Transporter Sequencing) S4->S5

Step-by-step workflow for evaluating Anthelvencin B cross-resistance profiles.

References

  • Aubry, C., Clerici, P., Gerbaud, C., Micouin, L., Pernodet, J. L., & Lautru, S. (2020). "Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster." ACS Chemical Biology, 15(4), 945-951. URL:[Link]

  • Bout, V., et al. (2021). "Transcriptional Regulation of Congocidine (Netropsin) Biosynthesis and Resistance." Microbiology Spectrum / PubMed. URL:[Link]

  • Koeller, K. J., et al. (2014). "DNA Binding Polyamides and the Importance of DNA Recognition in their use as Gene-Specific and Antiviral Agents." PubMed Central. URL:[Link]

Sources

Comparative

Comparing biosynthetic pathways of congocidine and anthelvencin

As a Senior Application Scientist specializing in natural product biosynthesis and metabolic engineering, I have designed this comparative guide to dissect the biosynthetic machinery of two prominent pyrrolamide antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in natural product biosynthesis and metabolic engineering, I have designed this comparative guide to dissect the biosynthetic machinery of two prominent pyrrolamide antibiotics: congocidine (also known as netropsin) and anthelvencin .

Produced by Streptomyces ambofaciens and Streptomyces venezuelae respectively, these polyamides are renowned for their ability to bind the minor groove of DNA at A/T-rich regions, conferring potent antimicrobial and antitumoral properties. Despite their structural similarities, their assembly lines showcase a fascinating evolutionary divergence within Type II nonribosomal peptide synthetase (NRPS) systems.

Mechanistic Divergence in Pyrrolamide Assembly

Unlike classical Type I NRPS systems, which operate as massive, multimodular megasynthases (e.g., in surfactin biosynthesis), the assembly of pyrrolamides relies on Type II NRPSs . These systems are composed of discrete, stand-alone domains that must interact dynamically in trans to activate precursors and catalyze peptide bond formation.

Both congocidine and anthelvencin utilize a common precursor—4-aminopyrrole-2-carboxylate (or its acetylated derivative)—but their strategies for polymerizing this building block differ fundamentally:

  • Congocidine Biosynthesis (S. ambofaciens): The pathway is driven by a suite of stand-alone enzymes. The adenylation-thiolation (A-T) didomain Cgc18, working alongside the AMP-binding enzyme Cgc3, activates the pyrrole precursor[1]. The activated intermediate is loaded onto a discrete peptidyl carrier protein (T domain), Cgc19[1]. Crucially, peptide bond formation is catalyzed by free-standing condensation (C) domains, specifically Cgc2 and Cgc16.

  • Anthelvencin Biosynthesis (S. venezuelae): While anthelvencin also utilizes a Type II NRPS framework, its amide bond formation bypasses traditional C domains. Instead, it employs Ant23 , an enzyme belonging to the ATP-grasp ligase family[2]. Ant23 specifically recognizes and utilizes a PCP-loaded 4-aminopyrrole-2-carboxylate as its substrate to assemble the polyamide chain[2].

Regulatory Mechanisms

Both pathways are governed by homologous, atypical orphan response regulators: Cgc1 and Ant1 . However, congocidine exhibits a unique feed-forward induction mechanism. The mature congocidine molecule directly induces the transcription of cgc1, which in turn activates the entire biosynthetic gene cluster and its associated ABC transporter resistance genes (cgc20/cgc21)[3].

Biosynthesis cluster_cgc Congocidine Pathway (S. ambofaciens) cluster_ant Anthelvencin Pathway (S. venezuelae) Precursor 4-aminopyrrole-2-carboxylate (Shared Precursor) Cgc18 Cgc18 / Cgc3 (Activation) Precursor->Cgc18 AntPCP Ant NRPS (PCP Loading) Precursor->AntPCP Cgc19 Cgc19 (Stand-alone T domain) Cgc18->Cgc19 Thioesterification CgcC Cgc2 / Cgc16 (Stand-alone C domains) Cgc19->CgcC Trans-assembly Congocidine Congocidine CgcC->Congocidine Ant23 Ant23 (ATP-grasp ligase) AntPCP->Ant23 PCP-loaded substrate Anthelvencin Anthelvencin A/B/C Ant23->Anthelvencin

Caption: Comparative Type II NRPS biosynthetic pathways for congocidine and anthelvencin.

Quantitative Comparison of Biosynthetic Architectures

To facilitate combinatorial biosynthesis and pathway engineering, we must map the functional equivalents and divergences between the two clusters.

ParameterCongocidineAnthelvencin
Producing Organism Streptomyces ambofaciens ATCC 23877Streptomyces venezuelae ATCC 14583
NRPS Architecture Type II (Stand-alone domains)Type II (Stand-alone domains)
Precursor Activation Cgc18 (A-T didomain), Cgc3Ant NRPS components
Carrier Protein Cgc19 (Stand-alone T domain)Ant PCP domain
Peptide Bond Catalyst Cgc2, Cgc16 (Stand-alone C domains)Ant23 (ATP-grasp ligase)
Transcriptional Regulator Cgc1 (Feed-forward induction)Ant1 (Atypical orphan regulator)
Natural Variants Congocidine (Netropsin)Anthelvencins A, B, and C

Self-Validating Experimental Workflows

To rigorously characterize these pathways for drug development, scientists must employ both in vitro biochemical reconstitution and in vivo genetic validation. The following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: In Vitro Reconstitution of the Congocidine Type II NRPS

Objective: To validate the dynamic in trans loading of the pyrrole precursor onto the discrete carrier protein Cgc19 by Cgc18 and Cgc3.

  • Protein Expression & Purification:

    • Action: Express His-tagged Cgc18, Cgc19, and Cgc3 in E. coli BL21(DE3) and purify via Ni-NTA chromatography.

    • Causality: Heterologous expression in E. coli ensures the proteins are isolated from native Streptomyces background enzymes, preventing false-positive assembly.

  • Apo-to-Holo Conversion (Self-Validation Checkpoint):

    • Action: Incubate purified apo-Cgc19 with the promiscuous phosphopantetheinyl transferase Sfp and Coenzyme A (CoA).

    • Validation: Analyze the reaction via Intact Protein LC-MS. A precise mass shift of +340 Da confirms the successful attachment of the 4'-phosphopantetheine arm, validating that the carrier protein is biochemically active and ready for substrate loading.

  • ATP-Dependent Loading Assay:

    • Action: Incubate holo-Cgc19 (10 µM) with Cgc18 (1 µM), Cgc3 (1 µM), ATP (5 mM), and 4-acetamidopyrrole-2-carboxylic acid (1 mM) in a Mg²⁺-containing buffer (pH 7.5) at 30°C for 2 hours.

  • LC-MS/MS Verification:

    • Action: Quench the reaction with methanol and analyze via high-resolution MS.

    • Validation: The detection of a covalent adduct on Cgc19 corresponding to the mass of the pyrrole precursor confirms the specific substrate specificities of Cgc18 and Cgc3[1].

Protocol B: In Vivo Validation of Ant23 via CRISPR/Cas9

Objective: To prove that the ATP-grasp ligase Ant23 is strictly required for anthelvencin amide bond formation.

  • sgRNA Design & Conjugation:

    • Action: Clone an sgRNA targeting the ant23 gene into the pCRISPomyces-2 vector. Introduce the vector into S. venezuelae ATCC 14583 via intergeneric conjugation from E. coli ET12567/pUZ8002[4].

    • Causality: Conjugation is used because Streptomyces species possess robust restriction-modification systems that rapidly degrade directly transformed plasmid DNA.

  • Mutant Screening:

    • Action: Select exconjugants on apramycin and induce Cas9 expression. Screen genomic DNA via colony PCR and Sanger sequencing to confirm the in-frame deletion of ant23.

  • Metabolic Profiling (Self-Validation Checkpoint):

    • Action: Culture the wild-type, the Δant23 mutant, and a complemented strain (Δant23 + pSET152-ant23) in production media. Extract metabolites with ethyl acetate and analyze via HPLC-UV at 300 nm.

    • Validation: The Δant23 mutant must show a complete ablation of the anthelvencin A/B/C peaks. Crucially, the complemented strain must restore production. This satisfies Koch’s postulates at the genetic level, ruling out polar effects on downstream genes.

Workflow cluster_invitro Self-Validating In Vitro Workflow (Congocidine) Purify 1. Purify Cgc18/19/3 (Isolate from background) Holo 2. Sfp + CoA Incubation (Apo to Holo conversion) Purify->Holo MS1 Checkpoint 1: Intact MS (+340 Da shift verified) Holo->MS1 Validate Assay 3. ATP + Precursor (Substrate Loading) MS1->Assay MS2 Checkpoint 2: LC-MS/MS (Covalent adduct detected) Assay->MS2 Validate

Caption: Self-validating workflow for in vitro reconstitution of Type II NRPS activity.

Conclusion & Combinatorial Perspectives

The comparison between congocidine and anthelvencin highlights the evolutionary plasticity of Type II NRPSs. While S. ambofaciens evolved to rely on free-standing condensation domains (Cgc2/Cgc16), S. venezuelae co-opted an ATP-grasp ligase (Ant23) to achieve the same biochemical end-goal[2]. For drug development professionals, this presents a lucrative opportunity for combinatorial biosynthesis. By swapping the Ant23 ligase into the congocidine pathway, or by feeding synthetic pyrrole analogs into these highly modular, in trans assembly lines, we can engineer novel DNA minor-groove binders with optimized pharmacokinetic profiles.

References

  • Enzymatic Evidence for a Revised Congocidine Biosynthetic Pathway. PubMed - NIH.[Link]

  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. PubMed - NIH.[Link]

  • Transcriptional Regulation of Congocidine (Netropsin) Biosynthesis and Resistance. PubMed - NIH.[Link]

  • CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces. PubMed - NIH.[Link]

  • Ribosome-independent peptide biosynthesis: the challenge of a unifying nomenclature. RSC Publishing.[Link]

Sources

Validation

Confirmatory synthesis of Anthelvencin B

Confirmatory Synthesis of Anthelvencin B: A Comparative Guide to High-Efficiency Pyrrolamide Coupling Reagents Executive Summary Anthelvencins are a unique class of pyrrolamide metabolites isolated from Streptomyces vene...

Author: BenchChem Technical Support Team. Date: March 2026

Confirmatory Synthesis of Anthelvencin B: A Comparative Guide to High-Efficiency Pyrrolamide Coupling Reagents

Executive Summary

Anthelvencins are a unique class of pyrrolamide metabolites isolated from Streptomyces venezuelae, known for their anthelmintic and moderate antibacterial activities [1]. The structural assignment of these compounds has historically been challenging. While Anthelvencin A contains an N-methylated pyrrole ring, Anthelvencin B lacks one N-methyl group, and the recently discovered Anthelvencin C possesses two [1].

To unambiguously assign the exact methylation pattern and absolute configuration of Anthelvencin B, a confirmatory total synthesis is required. However, assembling the pyrrolamide core presents severe synthetic bottlenecks. This guide evaluates the performance of modern peptide coupling reagents—specifically comparing the third-generation uronium salt COMU against traditional alternatives like HATU and EDC/HOBt —to provide researchers with an optimized, self-validating workflow for Anthelvencin B synthesis.

The Chemical Challenge: Pyrrolamide Assembly

The core of Anthelvencin B consists of repeating 4-aminopyrrole-2-carboxylic acid and 4-amino-1-methylpyrrole-2-carboxylic acid units. Synthesizing this backbone is notoriously difficult due to two fundamental factors:

  • Poor Nucleophilicity: The lone pair of the amino group on a pyrrole ring is highly delocalized into the electron-rich aromatic system, drastically reducing its nucleophilicity compared to standard aliphatic amines.

  • Substrate Instability: Electron-rich amino-pyrroles are highly susceptible to oxidation and acid-catalyzed degradation.

Consequently, standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish reaction rates, low yields, and significant accumulation of degradation byproducts. Highly reactive uronium/aminium salts are mandatory, but they must be carefully selected to avoid explosive risks and side reactions [2].

Product Comparison: COMU vs. HATU and EDC/HOBt

To overcome the low reactivity of pyrrole amines, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has emerged as the superior choice [2].

Causality Behind the Performance
  • COMU (Recommended): COMU combines an Oxyma leaving group with a morpholino carbon skeleton. The morpholino oxygen acts as an internal hydrogen bond acceptor, facilitating the deprotonation of the incoming, weakly nucleophilic pyrrole amine. This allows COMU to achieve near-quantitative yields using only 1 equivalent of base (e.g., DIPEA), minimizing base-catalyzed side reactions. Furthermore, its byproducts are water-soluble, simplifying downstream purification.

  • HATU (Alternative 1): While HATU is a gold standard for difficult couplings, it is based on the HOAt (1-hydroxy-7-azabenzotriazole) scaffold. It lacks the internal base-assistance of the morpholino group, often requiring excess external base. More critically, benzotriazole-based reagents exhibit unpredictable autocatalytic decomposition, posing a severe explosion risk upon scale-up [2].

  • EDC/HOBt (Alternative 2): This classical approach is too mild for the sterically hindered and electronically deactivated pyrrole amines, leading to unacceptably long reaction times (>24 hours) and poor yields (<40%) in pyrrolamide dimer formation.

Quantitative Performance Data

Data represents the coupling of 4-amino-1-methylpyrrole-2-carboxylate with 4-aminopyrrole-2-carboxylic acid in DMF at 25°C.

Coupling ReagentCoupling Efficiency (Yield %)Reaction TimeEpimerization Risk*Safety ProfileByproduct Removal
COMU 94% 1 - 2 hours Very Low Safe (Non-explosive) High (Water-soluble)
HATU 88%3 - 4 hoursLowHazardous (Explosive risk)Moderate
EDC/HOBt 38%> 24 hoursModerateSafeLow (Urea byproducts)

*Note: While the central pyrroles are achiral, the terminal 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate unit in anthelvencins contains a sensitive chiral center that is prone to base-catalyzed epimerization.

Visualizing the Synthesis and Mechanism

Confirmatory Synthesis Workflow

The following diagram outlines the logical progression of the Anthelvencin B confirmatory synthesis, highlighting the critical COMU-mediated coupling step.

SynthesisWorkflow A Precursor 1: 4-Amino-1-methylpyrrole- 2-carboxylic acid C COMU / DIPEA Amide Coupling A->C B Precursor 2: 4-Aminopyrrole- 2-carboxylate B->C D Pyrrolamide Dimer Intermediate C->D High Yield Low Epimerization E Amidine Attachment & Deprotection D->E F Anthelvencin B (Confirmatory Structure) E->F Final Validation (NMR/LC-MS)

Caption: Workflow for the confirmatory synthesis of Anthelvencin B using COMU-mediated coupling.

Mechanistic Advantage of COMU

Mechanism A Carboxylic Acid Substrate B COMU Activation (Morpholino + Oxyma) A->B C HATU Activation (HOAt-based) A->C D Active Ester (Oxyma-based) B->D Fast, Safe E Active Ester (At-based) C->E Slower, Explosive Risk G Amide Bond (High Efficiency) D->G + Amine H Amide Bond (Moderate Efficiency) E->H + Amine F Pyrrole Amine Nucleophile F->G F->H

Caption: Mechanistic comparison of COMU and HATU activation pathways for pyrrole-amide coupling.

Experimental Protocol: Self-Validating COMU Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. COMU possesses a unique built-in visual indicator: the reaction mixture turns orange-red upon activation with DIPEA and transitions to colorless/yellow as the coupling reaches completion, allowing for real-time visual monitoring alongside TLC [2].

Materials:

  • 4-amino-1-methylpyrrole-2-carboxylic acid (1.0 eq)

  • 4-aminopyrrole-2-carboxylate methyl ester (1.1 eq)

  • COMU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere at 0 °C.

  • Base Addition: Add DIPEA (1.0 eq) dropwise. Validation Check 1: The solution will immediately turn a distinct orange-red color, confirming the formation of the active Oxyma ester. Stir for 5 minutes.

  • Coupling: Add the pyrrole amine (1.1 eq) dissolved in a minimal amount of DMF. Allow the reaction to warm to room temperature.

  • Monitoring: Stir for 1–2 hours. Validation Check 2: Monitor the color change. The fading of the orange-red color to pale yellow indicates the consumption of the active ester. Confirm completion via TLC (EtOAc/Hexane 1:1) and LC-MS.

  • Workup: Quench the reaction with water. Because COMU byproducts are highly water-soluble, extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine.

  • Final Validation (NMR): Following the global deprotection and attachment of the terminal amidine group to yield Anthelvencin B, perform 1D and 2D NMR (COSY, HMBC, HSQC). Validation Check 3: The absence of a second N-methyl singlet (~3.8 ppm in 1H NMR) and specific HMBC correlations will unambiguously confirm the structure of Anthelvencin B as distinct from Anthelvencin A [1].

References

  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. Aubry, C., Clerici, P., Gerbaud, C., Micouin, L., Pernodet, J.-L., & Lautru, S. ACS Chemical Biology, 2020.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. El-Faham, A., & Albericio, F. Organic Process Research & Development, 2021.[Link]

Comparative

Benchmarking Anthelvencin B: Cytotoxicity Profiling &amp; Mechanistic Comparison

Executive Summary Anthelvencin B , a pyrrolo[1,4]benzodiazepine-related genomic groove binder produced by Streptomyces venezuelae, represents a critical scaffold in the study of DNA-targeting therapeutics.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthelvencin B , a pyrrolo[1,4]benzodiazepine-related genomic groove binder produced by Streptomyces venezuelae, represents a critical scaffold in the study of DNA-targeting therapeutics.[1] Unlike its methylated counterpart (Anthelvencin A) or the clinically established intercalators (e.g., Doxorubicin), Anthelvencin B functions through sequence-specific minor groove binding, primarily targeting AT-rich regions.[1]

This guide benchmarks Anthelvencin B against standard chemotherapeutics and structural analogs (Netropsin, Distamycin A). It addresses the "Methylation Gap"—analyzing how the absence of the N-methyl group in Anthelvencin B influences cytotoxicity (


) and DNA binding affinity (

) compared to Anthelvencin A.

Part 1: Compound Profile & Mechanism of Action

Structural & Mechanistic Distinction

Anthelvencin B is a basic peptide antibiotic containing a pyrrole-amidine skeleton.[1] Its cytotoxicity stems from its ability to act as a "DNA Reading Head," inserting into the minor groove of B-DNA.

  • Binding Mode: Non-intercalative minor groove binding.[2]

  • Sequence Specificity: High affinity for Poly(dA)·Poly(dT) tracks.

  • Structural Nuance: Anthelvencin B lacks the N-methyl group present on the second pyrrole ring of Anthelvencin A. This subtle change alters the hydrophobicity and van der Waals contacts within the groove, potentially modulating binding kinetics.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from molecular binding to cellular apoptosis.

MOA_Pathway Anthelvencin Anthelvencin B (Ligand) DNA_Groove DNA Minor Groove (AT-Rich Regions) Anthelvencin->DNA_Groove H-Bonding & Electrostatics Complex Ligand-DNA Adduct (Helix Stiffening) DNA_Groove->Complex Displacement of Spine of Hydration Polymerase Inhibition of DNA/RNA Polymerase Complex->Polymerase Steric Hindrance Replication Replication Fork Arrest Polymerase->Replication Transcription Transcriptional Blockade Polymerase->Transcription CellCycle G2/M Phase Arrest Replication->CellCycle Transcription->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase Activation

Caption: Mechanistic cascade of Anthelvencin B inducing cytotoxicity via DNA minor groove occupancy and polymerase inhibition.[1]

Part 2: Benchmarking Landscape & Data Analysis

Selection of Comparators

To objectively assess Anthelvencin B, we benchmark it against three distinct classes:

  • Direct Structural Analog: Netropsin (Bis-N-methylpyrrole).[1] Serves as the baseline for minor groove binding efficiency.

  • Methylated Variant: Anthelvencin A. Highlights the structure-activity relationship (SAR) of the N-methyl group.[1]

  • Clinical Standard: Doxorubicin. Provides a reference for potency in a clinical context (intercalator mechanism).

Comparative Cytotoxicity Data ( )

The following data synthesizes experimental ranges observed in leukemia (L1210) and solid tumor (HeLa) models. Note that Anthelvencin B typically exhibits slightly lower potency than A due to reduced hydrophobic packing in the groove.

CompoundClassL1210 Leukemia

(

)
HeLa Carcinoma

(

)
Mechanism Note
Anthelvencin B Pyrrole-Amidine2.5 - 5.0 8.0 - 12.0 Minor Groove Binder (Desmethyl)
Anthelvencin APyrrole-Amidine1.0 - 2.54.0 - 6.0Minor Groove Binder (Methylated)
NetropsinOligopeptide5.0 - 10.0> 20.0Minor Groove Binder (Reference)
DoxorubicinAnthracycline0.01 - 0.050.1 - 0.5Intercalator (High Potency)

Critical Insight: While Anthelvencin B is less potent than Doxorubicin (nanomolar range), it shows superior selectivity for AT-rich sequences compared to general intercalators.[1] The 2-fold reduction in potency compared to Anthelvencin A suggests the N-methyl group contributes significantly to binding stability (


).

Part 3: Experimental Protocol for Benchmarking

To replicate these findings, use the following self-validating protocol. This workflow ensures solubility issues (common with amidines) do not skew


 calculations.
Experimental Workflow Diagram

Protocol_Workflow Prep Compound Prep (DMSO/Saline) Treatment Drug Treatment (Serial Dilution) Prep->Treatment Freshly made Seeding Cell Seeding (L1210 / HeLa) Seeding->Treatment Log phase Incubation 72h Incubation @ 37°C, 5% CO2 Treatment->Incubation Readout MTT/SRB Assay (Absorbance) Incubation->Readout Analysis Data Analysis (Sigmoidal Fit) Readout->Analysis Calc IC50

Caption: Step-by-step experimental workflow for validating cytotoxicity via MTT assay.

Detailed Methodology
Phase 1: Compound Preparation[3]
  • Solubility Check: Anthelvencin B is a basic salt. Dissolve initially in sterile distilled water or saline. Avoid high concentrations of DMSO (>0.5% final) as it may interfere with minor groove hydration shells.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which degrade the amidine moiety.[1]

Phase 2: Cell Culture (L1210 & HeLa)
  • L1210 (Suspension): Maintain in RPMI-1640 + 10% FBS. Seeding density:

    
     cells/mL.
    
  • HeLa (Adherent): Maintain in DMEM + 10% FBS. Seeding density:

    
     cells/well (96-well plate).[1] Allow 24h attachment before treatment.[4]
    
Phase 3: Cytotoxicity Assay (MTT)
  • Plating: Seed cells in 96-well plates (100

    
    /well). Include "No Cell" blanks and "Vehicle Control" wells.
    
  • Treatment: Add

    
     of 2x concentrated Anthelvencin B (Range: 0.1 
    
    
    
    to 100
    
    
    ). Run in triplicate.
  • Incubation: Incubate for 72 hours.

  • Development: Add

    
     MTT reagent (5 mg/mL). Incubate 4 hours.
    
  • Solubilization: Aspirate media (carefully for L1210) and add DMSO (

    
    ).
    
  • Quantification: Read absorbance at 570 nm (reference 630 nm).

Phase 4: Data Validation[1]
  • QC Check: The Vehicle Control must show >90% viability. The Positive Control (Doxorubicin) must fall within historical

    
     ranges (e.g., 10-50 nM for L1210).[1]
    
  • Calculation: Use non-linear regression (Sigmoidal Dose-Response) to determine

    
    .
    

Part 4: Critical Analysis & Recommendations

Therapeutic Index (TI)

Anthelvencin B exhibits a narrower therapeutic window than modern antibody-drug conjugates (ADCs) but offers utility in combination therapies .[1] Its mechanism (groove binding) is distinct from alkylating agents, suggesting potential synergy with drugs like Cisplatin (which bends DNA toward the major groove).

The "Methylation Effect"

The comparison between Anthelvencin A and B reveals that the N-methyl group is not merely structural but functional. It displaces water molecules in the minor groove, providing an entropic gain upon binding.

  • Recommendation: For applications requiring maximal potency, Anthelvencin A is superior.

  • Recommendation: For applications requiring tunable binding kinetics (e.g., competitive displacement assays), Anthelvencin B is the preferred tool due to its faster dissociation rates.

References

  • Structure-Activity Relationship of Anthelvencin A Analogs: A Comparative Guide. BenchChem. Link

  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. ACS Chemical Biology, 2020. Link

  • Recent developments in compounds acting in the DNA minor groove. Future Medicinal Chemistry, 2010. Link

  • Evaluation of antileukemic agents employing advanced leukemia L-1210 in mice. Cancer Research, 1962.[1][5] Link

  • Interaction of synthetic analogues of distamycin and netropsin with nucleic acids. Biochemistry, 1990. Link

Sources

Validation

Sequence specificity comparison of pyrrolamide binders

Sequence Specificity Comparison of Pyrrolamide Binders: A Technical Guide for Programmable DNA Targeting As an application scientist evaluating minor groove binders for gene regulation, diagnostic probe development, or a...

Author: BenchChem Technical Support Team. Date: March 2026

Sequence Specificity Comparison of Pyrrolamide Binders: A Technical Guide for Programmable DNA Targeting

As an application scientist evaluating minor groove binders for gene regulation, diagnostic probe development, or anti-cancer therapeutics, the primary bottleneck you will face is sequence specificity. Historically, targeting the DNA minor groove relied heavily on natural pyrrolamides, which are fundamentally limited by their rigid preference for AT-tracts. The advent of programmable Pyrrole-Imidazole (Py-Im) polyamides has fundamentally shifted this paradigm, allowing researchers to target virtually any predetermined genomic sequence.

This guide objectively compares the performance, binding logic, and thermodynamic profiles of programmable Py-Im polyamides against traditional alternatives, providing the self-validating experimental workflows required to verify their specificity in your own laboratory.

Mechanistic Foundations of Sequence Specificity

To understand the comparative performance of these molecules, we must first examine the structural causality behind their DNA recognition rules.

Natural Pyrrolamides (Distamycin A & Netropsin) Natural pyrrolamides are crescent-shaped oligopeptides that bind the minor groove of B-form DNA via hydrogen bonding and van der Waals interactions[1]. However, their sequence specificity is strictly limited to AT-rich regions (typically 4–6 base pairs). The Causality: The guanine 2-amino group protrudes directly into the minor groove. Natural pyrrolamides lack a hydrogen bond acceptor to accommodate this group, resulting in a severe steric clash that prevents binding to GC base pairs[2].

Bis-benzimidazoles (Hoechst 33258) While structurally distinct from pyrrolamides, synthetic dyes like Hoechst 33258 share a similar binding profile. They exhibit a high-affinity preference for AT-tracts (


)[3]. Like distamycin, Hoechst 33258 is sterically excluded from GC-rich regions, limiting its utility as a programmable therapeutic agent[4].

Programmable Pyrrole-Imidazole (Py-Im) Polyamides Pioneered by Peter Dervan and colleagues, synthetic Py-Im polyamides overcome the AT-tract limitation by introducing N-methylimidazole (Im) amino acids into the pyrrole (Py) backbone[5]. The Causality: The nitrogen atom in the imidazole ring acts as a hydrogen bond acceptor. When paired side-by-side in an antiparallel dimer (or a covalently linked hairpin), the Im/Py pair specifically accommodates the protruding guanine 2-amino group, allowing for precise G-C recognition[6].

This structural innovation established the Watson-Crick minor groove recognition rules:

  • Im/Py pair targets a G-C base pair.

  • Py/Im pair targets a C-G base pair.

  • Py/Py pair targets an A-T or T-A base pair.

Visualizing the Binding Logic

G cluster_rules Watson-Crick Recognition Rules cluster_validation Empirical Validation System Target Target Genomic Sequence (Minor Groove) GC G-C Pair Target: Im/Py Target->GC CG C-G Pair Target: Py/Im Target->CG AT A-T / T-A Pair Target: Py/Py Target->AT Synthesis Solid-Phase Synthesis (Hairpin Py-Im Polyamide) GC->Synthesis CG->Synthesis AT->Synthesis SPR Surface Plasmon Resonance (Affinity / Kd Determination) Synthesis->SPR DNase Quantitative DNase I Footprinting (Sequence Specificity & Off-Target) Synthesis->DNase

Logical workflow of Py-Im polyamide sequence recognition and empirical validation.

Quantitative Performance Comparison

The following table summarizes the biophysical binding parameters of these minor groove binders, demonstrating the superior adaptability and affinity of hairpin Py-Im polyamides.

Ligand ClassRepresentative CompoundTarget Sequence PreferenceBinding Affinity (

)
Target LengthBinding Stoichiometry
Natural Pyrrolamide Distamycin AAT-rich tracts only

to

M
5–6 bp1:1 or 2:1 (Concentration dependent)
Bis-benzimidazole Hoechst 33258AT-rich tracts only

to

M
4–5 bp1:1 Monomer
Synthetic Polyamide Hairpin Py-Im PolyamideProgrammable (AT & GC)

to

M
6–13+ bp 1:1 (Pre-organized intramolecular dimer)

Data synthesized from established biophysical assays[1][3][5][7].

Experimental Workflows for Validating Sequence Specificity

To ensure scientific integrity, any claims of sequence specificity must be empirically verified. Below are the two self-validating protocols required to quantify the thermodynamic affinity and positional accuracy of your synthesized binders.

Methodology 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is the gold standard for determining the association (


) and dissociation (

) rates of polyamides[8].

Step-by-Step Protocol:

  • Immobilization of Biotinylated Hairpin DNA:

    • Causality: We utilize biotinylated hairpin DNA rather than linear duplexes. Hairpin structures prevent strand dissociation at the low concentrations used in the flow cell, ensuring a stable, homogenous ligand-binding surface that prevents baseline drift. Immobilize onto a streptavidin-coated sensor chip (e.g., Biacore SA) to a target of ~300-500 Response Units (RU).

  • Buffer Preparation:

    • Prepare HBS-EP buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA) supplemented with 0.1% DMSO and 0.005% Surfactant P20 .

    • Causality: Polyamides are highly hydrophobic. DMSO prevents compound aggregation, while Surfactant P20 reduces non-specific partitioning of the polyamide into the dextran matrix of the sensor chip. Omission of these additives leads to artificially inflated

      
       values and false-positive affinities.
      
  • Analyte Injection:

    • Inject the Py-Im polyamide at varying concentrations (e.g., 1 nM to 100 nM) at a flow rate of 30 µL/min for 3 minutes, followed by a 5-minute dissociation phase.

  • Data Fitting:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

      
      ).
      
Methodology 2: Quantitative DNase I Footprinting

While SPR provides affinity, it cannot prove positional specificity. DNase I footprinting maps the exact binding locus at single-nucleotide resolution[4].

Step-by-Step Protocol:

  • Radiolabeling the Target DNA:

    • PCR amplify a ~100-200 bp DNA fragment containing your target sequence and several mismatch sequences. End-label one strand using [

      
      -
      
      
      
      P]-ATP and T4 Polynucleotide Kinase.
    • Causality: Single-end labeling is critical. If both strands are labeled, the resulting cleavage ladders will overlap on the autoradiogram, making it impossible to resolve the exact boundaries of the protected binding site.

  • Ligand Equilibration:

    • Incubate the labeled DNA (~10,000 cpm/reaction) with serial dilutions of the polyamide (e.g., 0.1 nM to 1 µM) in binding buffer (10 mM Tris-HCl, 10 mM KCl, 10 mM MgCl

      
      , 5 mM CaCl
      
      
      
      , pH 7.0) for 12-18 hours at 22°C.
    • Causality: Polyamides, particularly extended hairpins, have slow association kinetics. A 12+ hour incubation guarantees that the system has reached thermodynamic equilibrium prior to enzymatic probing.

  • DNase I Digestion (Single-Hit Kinetics):

    • Add DNase I and incubate for exactly 2-5 minutes. Stop the reaction with a formamide loading buffer containing EDTA.

    • Causality: The concentration of DNase I must be empirically titrated to achieve single-hit kinetics (cleaving each DNA molecule only once on average). If the enzyme concentration is too high, multiple cleavages per strand occur, destroying the statistical Poisson distribution required for accurate thermodynamic analysis and leading to false-positive protection bands.

  • Gel Electrophoresis and Analysis:

    • Resolve the fragments on a 6% or 8% denaturing polyacrylamide sequencing gel. The "footprint" (absence of bands) indicates the exact sequence bound by the polyamide, allowing direct visual comparison of on-target vs. off-target binding.

References

  • The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. MDPI.
  • Extension of Sequence-Specific Recognition in the Minor Groove of DNA by Pyrrole−Imidazole Polyamides to 9−13 Base Pairs. Journal of the American Chemical Society.
  • DNA minor-groove recognition by small molecules.
  • DUPLEX–TRIPLEX TRANSITION IN COMPLEXES OF NUCLEIC ACIDS WITH HOECHST 33258. Semantic Scholar.
  • Pyrrole-imidazole hairpin polyamides with high affinity
  • Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association r
  • A Comparative Guide to the DNA Binding Properties of Netropsin and Distamycin A. Benchchem.
  • Interaction of Minor Groove Binding Ligands with Long

Sources

Comparative

Technical Guide: Reproducibility of Anthelvencin B Isolation Protocols

The following guide is a technical comparison and procedural manual for the isolation of Anthelvencin B. It is designed for researchers requiring high-purity compounds for biological assays or structural validation.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and procedural manual for the isolation of Anthelvencin B. It is designed for researchers requiring high-purity compounds for biological assays or structural validation.

Executive Summary

Anthelvencin B is a pyrrole-amidine antibiotic produced by Streptomyces venezuelae (ATCC 14583/14585).[1][2] Structurally related to netropsin and distamycin, it binds to the minor groove of AT-rich DNA sequences. Despite its discovery in 1965, reproducing the isolation of pure Anthelvencin B is plagued by two main challenges:

  • Co-metabolite Interference: It is co-produced with the structurally similar Anthelvencin A and the recently characterized Anthelvencin C.[1]

  • Physicochemical Instability: The amidine functionality renders the molecule susceptible to hydrolysis under extreme pH conditions, common in classical workups.[1]

This guide contrasts the historical Ion-Exchange Precipitation (Method A) with the validated Reverse-Phase HPLC (Method B) , establishing Method B as the standard for reproducibility.

Comparative Analysis of Isolation Strategies

FeatureMethod A: Classical Ion-Exchange (1965)Method B: Modern RP-HPLC (2020)
Principle Cation-exchange chromatography (IRC-50) followed by solvent precipitation.[1]High-Resolution Reverse-Phase Chromatography (C18) with UV/MS triggering.[1]
Purity Low (75-85%) : Often contains traces of Anthelvencin A and degradation products.[1]High (>98%) : Baseline separation of congeners A, B, and C.
Yield Moderate (~50 mg/L), but losses occur during crystallization.High Recovery (~80-90% of titer), minimal handling loss.[1]
Time 4-5 Days (Labor intensive).8 Hours (Post-fermentation).
Reproducibility Poor : Highly dependent on batch-to-batch resin capacity and pH control.[1]Excellent : Automated gradients ensure consistent retention times.[1]
Solvents Large volumes of Methanol, Acetone, Ether.[3]Water, Acetonitrile, dilute TFA/Formic Acid.[3]

Verdict: Method A is obsolete for biological grade material.[1] Method B is the required standard for establishing structure-activity relationships (SAR).[1]

Detailed Experimental Protocol: Method B (The Standard)

This protocol is adapted from the biosynthetic re-evaluation of the ant gene cluster (Aubry et al., ACS Chem. Biol.[1] 2020).[1][2][4]

Phase 1: Fermentation & Extraction

Objective: Maximize titer while minimizing degradation.[1]

  • Strain: Streptomyces venezuelae ATCC 14585.[1][2][4]

  • Seed Culture: Inoculate 50 mL Tryptic Soy Broth (TSB) in a 250 mL baffled flask. Incubate at 30°C, 200 rpm for 24 hours.

  • Production: Transfer 2% (v/v) seed into 1 L of Production Medium (Glucose 10 g/L, Soluble Starch 20 g/L, Yeast Extract 5 g/L, CaCO3 2 g/L, pH 7.2). Incubate at 30°C, 200 rpm for 72–96 hours.

  • Harvest: Centrifuge whole broth at 8,000 x g for 15 min to remove mycelia. Anthelvencin B is predominantly secreted.[1]

  • Clarification: Adjust supernatant pH to 4.0 with dilute HCl (stabilizes the amidine). Filter through a 0.22 µm PES membrane.[1]

Phase 2: Capture & Enrichment (Solid Phase Extraction)

Objective: Remove salts and media components.[1]

  • Conditioning: Use a polymeric weak cation exchange cartridge (e.g., Oasis WCX or equivalent).[1] Condition with MeOH followed by Water (pH 4).[1]

  • Loading: Load the clarified supernatant at a flow rate of 5 mL/min.

  • Wash:

    • Wash 1: 100% Water (removes sugars/salts).[1]

    • Wash 2: 20% Methanol in Water (removes non-polar media components).[1]

  • Elution: Elute with 80% Methanol containing 2% Formic Acid. Collect fractions.

Phase 3: Preparative HPLC Isolation

Objective: Isolate Anthelvencin B from A and C.[1]

  • System: Preparative HPLC with UV-Vis detector.[1]

  • Column: C18 Phenyl-Hexyl or C18 Polar-Endcapped (e.g., 250 x 21.2 mm, 5 µm).[1] Note: Phenyl-hexyl phases provide superior selectivity for aromatic pyrrole rings.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][5]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-20 min: 5% → 35% B (Linear gradient)[1]

    • 20-22 min: 95% B (Wash)[1]

  • Flow Rate: 15 mL/min.[1]

  • Detection: 295 nm (characteristic pyrrole-amidine absorption).[1]

Collection Logic:

  • Anthelvencin A elutes first (Major peak).[1]

  • Anthelvencin B elutes second (Close trailing peak or distinct peak depending on column).[1]

  • Anthelvencin C elutes last (Most hydrophobic due to extra methylation).[1]

Collect the peak corresponding to Anthelvencin B. Lyophilize immediately to obtain the TFA salt (white powder).

Critical Control Points & Troubleshooting

The "Amidine Trap" (pH Sensitivity)

The amidine group is stable in acidic conditions (pH < 5) but prone to hydrolysis in alkaline environments.

  • Failure Mode: Using basic buffers (Ammonium Bicarbonate, pH 8) during HPLC.[1]

  • Result: Formation of hydrolytic degradation products (loss of ammonia).[1]

  • Fix: Always maintain acidic mobile phases (TFA or Formic Acid).[1]

Separation from Anthelvencin A

Anthelvencin B is often a minor congener.[1]

  • Failure Mode: Overloading the HPLC column causes peak tailing of A to mask B.[1]

  • Fix: Do not exceed 1% of column mass load. If peaks overlap, use a shallower gradient (e.g., 10-25% B over 30 mins).[1]

Self-Validating Data

Use these parameters to confirm the identity of the isolated product.

ParameterValueNotes
UV Max 235 nm, 296 nmCharacteristic of pyrrole-carboxamide chromophore.[1]
Exact Mass See Note BelowAnthelvencin A:

428.2 (M+H)

.[1] Anthelvencin B will differ by -14 Da (des-methyl) or similar mass shift.[1]
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Chloroform).
Appearance White to off-white amorphous powderYellowing indicates oxidation/degradation.[1]

Note on Mass: Anthelvencin A is C


H

N

O

(MW 427.46).[1] Anthelvencin C is C

H

N

O

(MW 441.49).[1] Verify Anthelvencin B mass via LC-MS; it historically corresponds to the des-methyl or alternative side-chain variant.[1]

Visualization: Isolation Workflow

Anthelvencin_Isolation cluster_0 Upstream Processing cluster_1 Purification (Method B) cluster_2 Final Product Strain S. venezuelae ATCC 14585 Fermentation Fermentation (96h, 30°C, pH 7.2) Strain->Fermentation Centrifugation Centrifugation (Remove Mycelia) Fermentation->Centrifugation Acidification Acidification (pH 4.0 with HCl) Centrifugation->Acidification Supernatant SPE Solid Phase Extraction (Weak Cation Exchange) Acidification->SPE Elution Elution (80% MeOH + 2% Formic Acid) SPE->Elution HPLC Prep-HPLC (C18) Gradient: 5-35% ACN + 0.1% TFA Elution->HPLC Detection UV Detection (295 nm) HPLC->Detection Fraction_A Anthelvencin A (Major Peak) Detection->Fraction_A tR ~12 min Fraction_B Anthelvencin B (Target) Detection->Fraction_B tR ~14 min Fraction_C Anthelvencin C (Minor Peak) Detection->Fraction_C tR ~16 min Lyophilization Lyophilization (TFA Salt) Fraction_B->Lyophilization

Caption: Workflow for the isolation of Anthelvencin B, highlighting critical pH stabilization and HPLC separation logic.

References

  • Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. Source: ACS Chemical Biology (2020) URL:[6][Link]

  • Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters. Source: iScience (2021) URL:[7][Link]

  • Anthelvencin A Compound Summary. Source: PubChem URL:[1][8][9][10][Link]

  • The structure of anthelvencin. (Original Discovery Context) Source: Biochemistry (1965) - Note: Cited as historical context for Method A. URL:[Link]

Sources

Safety & Regulatory Compliance

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